molecular formula C5H11I B098784 1-Iodo-2,2-dimethylpropane CAS No. 15501-33-4

1-Iodo-2,2-dimethylpropane

Cat. No.: B098784
CAS No.: 15501-33-4
M. Wt: 198.05 g/mol
InChI Key: CJTZXIJETZZARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2,2-dimethylpropane, more commonly known as Neopentyl Iodide, is a structurally significant alkyl halide prized in research for its pronounced steric hindrance conferred by the neopentyl (2,2-dimethylpropyl) group . This unique architecture, characterized by a primary iodide adjacent to a tertiary carbon center, makes it a valuable probe and building block in synthetic organic chemistry. Its primary research value lies in the study of nucleophilic substitution reactions, where it serves as a classic model substrate for investigating steric effects on reaction mechanics and kinetics. Due to the significant steric shielding of the backside of the carbon-iodine bond, this compound is well-documented for its strong reluctance to undergo SN2 (bimolecular nucleophilic substitution) pathways, often favoring alternative mechanisms such as SN1 (unimolecular nucleophilic substitution) under appropriate conditions or even rearrangement to circumvent the highly congested transition state. This property is leveraged by researchers to design complex molecular skeletons, study carbocation stability, and synthesize sterically crowded compounds that are otherwise difficult to access. Furthermore, this compound finds application in catalytic cross-coupling reactions, such as Kumada or Suzuki couplings, for the incorporation of the neopentyl group into advanced organic materials and pharmaceuticals, allowing for the modulation of steric and electronic properties in target molecules. This compound is For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

1-iodo-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11I/c1-5(2,3)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTZXIJETZZARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065904
Record name Propane, 1-iodo-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15501-33-4
Record name 1-Iodo-2,2-dimethylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15501-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentyl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015501334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-iodo-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1-iodo-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2,2-dimethylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Neopentyl iodide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV5L8SHD6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Iodo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Iodo-2,2-dimethylpropane (also known as neopentyl iodide). The information is curated for professionals in research and development who require precise data for experimental design, reaction modeling, and safety protocols.

Core Physical and Chemical Properties

This compound is a halogenated alkane with the chemical formula C₅H₁₁I[1]. Its structure, featuring a sterically hindered neopentyl group, gives it unique reactivity and physical characteristics compared to other alkyl iodides[2]. It typically appears as a clear, colorless to light red liquid[1][2][3].

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. These values are essential for predicting its behavior in various chemical environments and for ensuring safe handling and storage.

PropertyValueConditions
Molecular Formula C₅H₁₁I
Molecular Weight 198.05 g/mol [4]
Density 1.494 g/mL[5][6]at 25 °C
1.524 g/cm³[1]at 20 °C
Boiling Point 126 °C[1]at 760 mmHg (Standard Pressure)
70-71 °C[6]at 100 mmHg
58-59 °C[3]at 50 Torr
Melting Point -6 °C[1]
Refractive Index 1.489[1][3][6]at 20 °C (n20/D)
Vapor Pressure 14 mmHg[1]at 24 °C
Flash Point 33 °C (91.4 °F)[3][6]Closed Cup
Solubility InsolubleIn Water[1]
Partition Coefficient (logP) 3.26[1]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound is the conversion of neopentyl alcohol using an iodinating agent, such as phosphorus triiodide (PI₃) or a combination of triphenylphosphine (B44618) and iodine (Appel reaction)[2][7].

Protocol: Iodination of Neopentyl Alcohol using Triphenylphosphine and Iodine

This protocol is based on the general principles of the Appel reaction, a widely used method for converting alcohols to alkyl halides.

1. Materials and Reagents:

  • Neopentyl alcohol (2,2-dimethyl-1-propanol)
  • Triphenylphosphine (PPh₃)
  • Iodine (I₂)
  • Imidazole (B134444)
  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
  • Saturated aqueous sodium thiosulfate (B1220275) solution
  • Saturated aqueous sodium bicarbonate solution
  • Brine (saturated aqueous NaCl solution)
  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Reaction Setup:

  • A round-bottom flask is charged with neopentyl alcohol, triphenylphosphine, and imidazole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
  • The flask is cooled in an ice bath to 0 °C.

3. Procedure:

  • Iodine is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at 0 °C during the addition.
  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[7].

4. Work-up and Purification:

  • The reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether).
  • The organic layer is washed sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.
  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
  • The crude product is purified by distillation or column chromatography to yield pure this compound[7].

Diagrams and Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and purification of this compound from neopentyl alcohol.

G Synthesis Workflow: this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Neopentyl Alcohol, Triphenylphosphine, Imidazole in Anhydrous Solvent inert_atm Establish Inert Atmosphere (N2/Ar) reagents->inert_atm cool Cool to 0 °C inert_atm->cool add_iodine Add Iodine Portion-wise cool->add_iodine Start Reaction stir Stir and Warm to Room Temperature add_iodine->stir monitor Monitor by TLC/GC stir->monitor quench Quench with Na2S2O3 (aq) monitor->quench Reaction Complete wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry over MgSO4 wash->dry purify Purify by Distillation/Chromatography dry->purify final_product final_product purify->final_product Pure this compound

Caption: A flowchart of the synthesis of this compound.

Logical Relationships of Physical Properties

This diagram outlines the relationships between the fundamental and derived physical properties of the compound, which are critical for its application and safety.

G Interrelation of Physical Properties mw Molecular Weight (198.05 g/mol) density Density (~1.49 g/mL) mw->density bp Boiling Point (126 °C) mw->bp structure Molecular Structure (Neopentyl Group) structure->bp influences reactivity Chemical Reactivity (Steric Hindrance) structure->reactivity dictates volatility Volatility bp->volatility mp Melting Point (-6 °C) safety Handling & Storage (Flammable Liquid) mp->safety storage temp. solubility Solubility (Insoluble in Water) solubility->reactivity volatility->safety

Caption: Key physical properties of this compound.

References

Navigating the Isomeric Landscape of C5H11I: A Technical Guide to Iodopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isomers of the chemical formula C5H11I, commonly known as iodopentane. Aimed at researchers, scientists, and drug development professionals, this document details the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, common synonyms, and key physical properties of these compounds. The structural diversity of iodopentanes presents both challenges and opportunities in organic synthesis and medicinal chemistry.

The molecular formula C5H11I represents eight constitutional isomers, each with distinct structural arrangements and, consequently, different physical and chemical properties.[1] These isomers are all classified as monosubstituted halopentanes and arise from the various possible placements of an iodine atom on the carbon skeletons of n-pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane).[1]

Isomers of C5H11I: Nomenclature and Synonyms

The systematic naming of these isomers is crucial for unambiguous scientific communication. The following is a list of the constitutional isomers of C5H11I, their IUPAC names, and their commonly used synonyms.

  • 1-Iodopentane : This is a primary, unbranched haloalkane.[1]

    • Synonyms : n-Amyl iodide, Amyl iodide, Pentyl iodide, n-Pentyl iodide.[2][3][4][5][6]

  • 2-Iodopentane (B127505) : A secondary, unbranched haloalkane.[1]

    • Synonyms : (±)-2-Iodopentane, s-Amyl iodide, NSC 7902.[7][8][9]

  • 3-Iodopentane (B157830) : This is a secondary, unbranched haloalkane.[1]

    • Synonyms : Diethylcarbinyl iodide, γ-iodopentane.[10]

  • 1-Iodo-2-methylbutane : A primary haloalkane on a branched chain.[1] This compound exists as two stereoisomers, (S)-(+)-1-Iodo-2-methylbutane and (R)-(-)-1-Iodo-2-methylbutane.

    • Synonyms : No common synonyms found.

  • 1-Iodo-3-methylbutane : This is a primary haloalkane on a branched chain.[1]

    • Synonyms : Isoamyl iodide, Isopentyl iodide, 3-Methyl-1-iodobutane, 3-Methylbutyliodide, 4-Iodo-2-methylbutane.[11][12][13]

  • 2-Iodo-2-methylbutane : A tertiary, branched haloalkane.[1]

    • Synonyms : t-Pentyl iodide, 2-Methyl-2-iodobutane.[13]

  • 2-Iodo-3-methylbutane : This is a secondary, branched haloalkane.[1]

    • Synonyms : sec-Isoamyl iodide, siamyl iodide.[14]

  • 1-Iodo-2,2-dimethylpropane : A primary haloalkane on a highly branched chain.

    • Synonyms : Neopentyl iodide.[13]

Comparative Physicochemical Data

The structural variations among the C5H11I isomers lead to differences in their physical properties. The following table summarizes key quantitative data for each isomer, facilitating comparison.

IUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
1-Iodopentane 628-17-1198.05154-1551.5171.495
2-Iodopentane 637-97-8198.05Not availableNot availableNot available
3-Iodopentane 1809-05-8198.05Not available1.511Not available
(S)-(+)-1-Iodo-2-methylbutane 29394-58-9198.051481.5251.497
1-Iodo-3-methylbutane 541-28-6198.051491.4971.492
2-Iodo-2-methylbutane 594-38-7198.05124.51.4937 (at 20°C)1.498
2-Iodo-3-methylbutane 18295-27-7198.047154.22 (estimate)1.49001.4900
This compound 15501-33-4198.045Not availableNot availableNot available

Experimental Protocols

Synthesis of 1-Iodo-3-methylbutane

A representative experimental protocol for the synthesis of an iodopentane isomer is the preparation of 1-Iodo-3-methylbutane.[15]

Materials:

  • 3-Methyl-1-bromobutane (30.2 g, 0.20 mol)

  • Sodium iodide (NaI) (44.97 g, 0.30 mol)

  • Acetone (B3395972) (500 mL)

Procedure:

  • A mixture of sodium iodide and acetone is prepared in a suitable reaction vessel.

  • 3-Methyl-1-bromobutane is added dropwise to the mixture.

  • The resulting mixture is refluxed overnight.

  • After the reaction is complete, the mixture is filtered, and the filter cake is washed with acetone (2 x 50 mL).

  • The acetone is removed from the filtrate by evaporation under reduced pressure.

  • The crude 1-Iodo-3-methylbutane is then purified by distillation under vacuum (b.p. 25 - 35°C, 15 mmHg) to yield the final product (13.8 g, 35% yield).[15]

Structural Relationships of C5H11I Isomers

To visualize the structural diversity of the C5H11I isomers, the following diagram illustrates their relationship based on their carbon skeletons.

C5H11I_Isomers cluster_pentane n-Pentane Skeleton cluster_isopentane Isopentane (2-Methylbutane) Skeleton cluster_neopentane Neopentane (2,2-Dimethylpropane) Skeleton 1-Iodopentane 1-Iodopentane 2-Iodopentane 2-Iodopentane 3-Iodopentane 3-Iodopentane 1-Iodo-2-methylbutane 1-Iodo-2-methylbutane 1-Iodo-3-methylbutane 1-Iodo-3-methylbutane 2-Iodo-2-methylbutane 2-Iodo-2-methylbutane 2-Iodo-3-methylbutane 2-Iodo-3-methylbutane This compound This compound C5H11I C5H11I C5H11I->1-Iodopentane C5H11I->2-Iodopentane C5H11I->3-Iodopentane C5H11I->1-Iodo-2-methylbutane C5H11I->1-Iodo-3-methylbutane C5H11I->2-Iodo-2-methylbutane C5H11I->2-Iodo-3-methylbutane C5H11I->this compound

Caption: Constitutional isomers of C5H11I based on their carbon backbones.

References

Synthesis of 1-Iodo-2,2-dimethylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodo-2,2-dimethylpropane, also known as neopentyl iodide, is a valuable alkyl halide in organic synthesis.[1][2] Its unique sterically hindered neopentyl group makes it an interesting substrate for studying reaction mechanisms and a useful building block in the synthesis of complex organic molecules, including pharmaceuticals and agricultural chemicals.[1] However, the synthesis of this compound is challenging due to the high steric hindrance of the neopentyl group, which significantly slows down typical SN2 reactions, and the propensity of the neopentyl cation to undergo rearrangement in SN1 conditions.[3][4][5][6][7] This guide provides an in-depth overview of the most effective synthesis routes for this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Challenges in Synthesis

The primary challenge in synthesizing neopentyl iodide is the steric hindrance imposed by the tert-butyl group adjacent to the reaction center. This steric bulk makes backside attack in an SN2 reaction extremely difficult.[3][4][7] Consequently, reactions that typically proceed via an SN2 mechanism are exceptionally slow for neopentyl derivatives.[6][7] Furthermore, conditions that favor an SN1 mechanism are also problematic, as the initially formed primary neopentyl carbocation is highly unstable and readily rearranges to the more stable tertiary carbocation, leading to the formation of rearranged products.

Recommended Synthetic Routes

Several methods have been developed to synthesize this compound while minimizing rearrangement and overcoming steric hindrance. The most successful and practical approaches are detailed below.

Route 1: From Neopentyl Alcohol using Triphenyl Phosphite (B83602) and Methyl Iodide

This method is particularly well-suited for sterically hindered primary alcohols like neopentyl alcohol and is considered one of the most reliable procedures.[8] The reaction proceeds by converting the alcohol into a better leaving group, which is then displaced by the iodide ion.

Reaction Scheme:

(CH₃)₃CCH₂OH + P(OC₆H₅)₃ + CH₃I → (CH₃)₃CCH₂I + CH₃PO(OC₆H₅)₂ + C₆H₅OH

Mechanism Overview

The reaction is thought to proceed through the formation of an alkoxyphosphonium iodide intermediate. The iodide ion then attacks the neopentyl group in a concerted fashion, leading to the desired product without rearrangement.[9]

Route_1_Mechanism cluster_0 Intermediate Formation cluster_1 Nucleophilic Attack Neopentyl_Alcohol Neopentyl Alcohol Alkoxyphosphonium_Iodide Alkoxyphosphonium Iodide Intermediate Neopentyl_Alcohol->Alkoxyphosphonium_Iodide Reaction Triphenyl_Phosphite_Methyl_Iodide Triphenyl Phosphite + Methyl Iodide Triphenyl_Phosphite_Methyl_Iodide->Alkoxyphosphonium_Iodide Neopentyl_Iodide This compound Alkoxyphosphonium_Iodide->Neopentyl_Iodide SN2-like attack Iodide_Ion Iodide Ion Iodide_Ion->Neopentyl_Iodide

Caption: Reaction pathway for the synthesis of this compound from neopentyl alcohol.

Experimental Protocol [8]

  • Apparatus Setup: A 500-mL, two-necked, round-bottomed flask is fitted with a reflux condenser, which is equipped with a calcium chloride drying tube. A thermometer is placed in the second neck, ensuring the bulb is submerged in the reaction mixture.

  • Reagent Charging: The flask is charged with 136 g (0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (0.60 mole) of methyl iodide.

  • Reaction: The mixture is heated under gentle reflux using an electric heating mantle. The initial refluxing temperature will be around 75-80°C. The reaction is continued until the temperature of the refluxing liquid rises to approximately 130°C, which may take about 24 hours. The mixture will darken and begin to fume as the reaction proceeds. The heat input should be adjusted as the reflux rate diminishes.

  • Workup and Purification:

    • The reaction mixture is distilled under reduced pressure through a Vigreux column. The fraction boiling below 65°C (at 50 mm Hg) is collected.

    • The collected fraction is washed with 50 mL of water, followed by several 50-mL portions of cold 1 N sodium hydroxide (B78521) until the washings are free of phenol.

    • The product is then washed again with 50 mL of water and dried over anhydrous calcium chloride.

    • Finally, the dried product is redistilled to yield pure this compound.

Quantitative Data

ParameterValueReference
Yield 64-75%[8]
Boiling Point 54-55°C (at 55 mm Hg)[8]
Refractive Index (n_D^21) 1.4882[8]
Route 2: From Neopentylmercuric Chloride and Iodine

This method provides a pathway to pure neopentyl iodide without rearrangement by avoiding the formation of a carbocation.[10] It involves the preparation of an organomercury compound as an intermediate.

Reaction Scheme:

  • (CH₃)₃CCH₂Cl + Mg → (CH₃)₃CCH₂MgCl

  • (CH₃)₃CCH₂MgCl + HgCl₂ → (CH₃)₃CCH₂HgCl + MgCl₂

  • (CH₃)₃CCH₂HgCl + I₂ → (CH₃)₃CCH₂I + HgClI

Experimental Protocol (Summary from literature) [10]

  • Grignard Reagent Formation: Neopentylmagnesium chloride is prepared from neopentyl chloride and magnesium in dry ether.

  • Organomercury Compound Synthesis: The Grignard reagent is then reacted with mercuric chloride to form neopentylmercuric chloride.

  • Iodination: The neopentylmercuric chloride is treated with a solution of iodine to yield neopentyl iodide. The product is then purified.

Quantitative Data

ParameterValueReference
Yield (from neopentyl chloride) 83%[10]
Boiling Point 132.6°C (at 734 mm Hg)[10]
Refractive Index (n_D^20) 1.4890[10]
Route 3: Finkelstein Reaction (Halogen Exchange)

The Finkelstein reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an excess of sodium iodide in acetone.[11][12] While effective for many primary alkyl halides, this reaction is very slow for neopentyl halides due to steric hindrance.[12]

Reaction Scheme:

(CH₃)₃CCH₂X + NaI (in acetone) → (CH₃)₃CCH₂I + NaX (where X = Cl, Br)

Challenges

The SN2 nature of the Finkelstein reaction is severely hampered by the bulky neopentyl group, making this route less practical for large-scale synthesis of neopentyl iodide.[4][7]

Comparative Workflow of Synthesis Routes

Synthesis_Workflow cluster_Route1 Route 1: From Neopentyl Alcohol cluster_Route2 Route 2: Via Organomercury Intermediate cluster_Route3 Route 3: Finkelstein Reaction Start Starting Materials Neopentyl_Alcohol Neopentyl Alcohol Start->Neopentyl_Alcohol Neopentyl_Chloride Neopentyl Chloride Start->Neopentyl_Chloride Neopentyl_Halide Neopentyl Chloride/Bromide Start->Neopentyl_Halide Product This compound Route1_Step1 React with Triphenyl Phosphite and Methyl Iodide Neopentyl_Alcohol->Route1_Step1 Route1_Step1->Product Route2_Step1 Form Grignard Reagent Neopentyl_Chloride->Route2_Step1 Route2_Step2 React with HgCl2 Route2_Step1->Route2_Step2 Route2_Step3 Iodination Route2_Step2->Route2_Step3 Route2_Step3->Product Route3_Step1 React with NaI in Acetone (Very Slow) Neopentyl_Halide->Route3_Step1 Route3_Step1->Product

Caption: Comparative workflow of the main synthesis routes for this compound.

Conclusion

The synthesis of this compound presents notable challenges due to the steric hindrance of the neopentyl group. The most practical and high-yielding method for researchers is the reaction of neopentyl alcohol with triphenyl phosphite and methyl iodide, which effectively avoids rearrangement and provides the product in good yield.[8] The use of an organomercury intermediate also offers a high-yield, rearrangement-free synthesis, though it involves the use of toxic mercury compounds.[10] The Finkelstein reaction, while a common method for preparing alkyl iodides, is generally not suitable for the sterically hindered neopentyl system. The choice of synthesis route will depend on the available starting materials, scale of the reaction, and the laboratory's capabilities for handling the reagents and reaction conditions.

References

An In-depth Technical Guide to 1-Iodo-2,2-dimethylpropane (CAS: 15501-33-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-2,2-dimethylpropane, also known as neopentyl iodide. It is a valuable reagent in organic synthesis, particularly for the introduction of the sterically hindered neopentyl group. This document details its physicochemical properties, spectroscopic data, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development.

Core Physicochemical Properties

This compound is a clear, light red liquid at room temperature.[1] It is insoluble in water but soluble in common organic solvents like ethanol (B145695) and diethyl ether.[1][2] The compound is flammable and may discolor upon exposure to light, necessitating storage in a cool, dark, and well-ventilated area away from oxidizing agents.[1][3]

PropertyValueReference
CAS Number 15501-33-4[1]
Molecular Formula C5H11I[1]
Molecular Weight 198.05 g/mol [1]
Appearance Clear, light red liquid[1]
Boiling Point 126 °C (at 760 mmHg)[1]
70-71 °C (at 100 mmHg)
Melting Point -6 °C[1]
Density 1.494 g/mL at 25 °C
1.524 g/cm³ at 20 °C[1]
Refractive Index (n20/D) 1.489[1]
Flash Point 33 °C (91.4 °F) - closed cup
Vapor Pressure 14 mmHg at 24 °C[1]
LogP 3.26[1]
Solubility Insoluble in water[1]

Spectroscopic Data

The structural characterization of this compound is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals. The nine protons of the three equivalent methyl groups appear as a singlet, while the two protons of the methylene (B1212753) group adjacent to the iodine atom also appear as a singlet. The expected chemical shifts are approximately 1.0 ppm for the methyl protons and 3.1 ppm for the methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum shows three distinct signals, corresponding to the three unique carbon environments in the molecule.[4] The carbon of the methylene group bonded to iodine is expected to appear further downfield due to the deshielding effect of the iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. The C-H stretching vibrations are observed in the region of 2845-2975 cm⁻¹.[5] The presence of the C-I bond is indicated by a characteristic stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.[5]

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z 198. The fragmentation pattern is characterized by the loss of an iodine atom (m/z 127) and the formation of the stable tert-butyl cation (m/z 57), which is often the base peak.[6]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of neopentyl alcohol with triphenyl phosphite (B83602) and methyl iodide.

G cluster_reactants Reactants cluster_products Products neopentyl_alcohol Neopentyl Alcohol intermediate [CH3(C6H5O)3P]+I- neopentyl_alcohol->intermediate triphenyl_phosphite Triphenyl Phosphite triphenyl_phosphite->intermediate methyl_iodide Methyl Iodide methyl_iodide->intermediate product This compound intermediate->product Heat byproduct1 [CH3(C6H5O)2PO] intermediate->byproduct1 byproduct2 Phenol intermediate->byproduct2

Caption: Synthesis of this compound from neopentyl alcohol.

Experimental Protocol: Synthesis from Neopentyl Alcohol

This protocol is adapted from a known procedure for the synthesis of neopentyl iodide.[2]

Materials:

  • Neopentyl alcohol ((CH₃)₃CCH₂OH)

  • Triphenyl phosphite ((C₆H₅O)₃P)

  • Methyl iodide (CH₃I)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine neopentyl alcohol, triphenyl phosphite, and methyl iodide in a suitable anhydrous solvent.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified, typically by distillation or column chromatography, to yield pure this compound.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the carbon-iodine bond. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. However, the bulky neopentyl group introduces significant steric hindrance, which can influence the reaction mechanism and rate.[3]

Nucleophilic Substitution Reactions

Due to steric hindrance, this compound is generally unreactive towards SN2 reactions. SN1 reactions are also disfavored because the formation of a primary carbocation is energetically unfavorable. However, under forcing conditions, it can react with strong nucleophiles.

A notable example is the reaction with (R)-1-phenyl-ethylamine to produce neopentyl-((R)-1-phenyl-ethyl)-amine. This reaction is carried out at 100 °C in the presence of sodium carbonate and N,N'-Dimethylpropyleneurea (DMPU) over 65 hours, yielding 32% of the product.[7]

G cluster_reactants Reactants reactant1 This compound product Neopentyl-((R)-1-phenylethyl)amine reactant1->product reactant2 (R)-1-Phenylethylamine reactant2->product reagents Na2CO3, DMPU, 100 °C

References

Stability and Storage of 1-Iodo-2,2-dimethylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-2,2-dimethylpropane, also known as neopentyl iodide, is a sterically hindered primary alkyl halide utilized in organic synthesis. Its utility in multi-step synthetic routes, particularly in the development of new pharmaceutical entities, necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its purity and reactivity. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, its degradation pathways, the role of stabilizers, and recommended best practices for its storage and handling. Detailed experimental protocols for stability assessment are also presented to aid researchers in maintaining the integrity of this important chemical intermediate.

Introduction

This compound (CAS No: 15501-33-4) is a valuable reagent in organic chemistry, often employed in nucleophilic substitution and coupling reactions. The presence of a bulky neopentyl group introduces significant steric hindrance, which influences its reactivity, making it less prone to SN2 reactions compared to less hindered primary alkyl iodides. However, the carbon-iodine bond is relatively weak and susceptible to cleavage, particularly when exposed to light and elevated temperatures. Degradation of this compound can lead to the formation of impurities that may compromise the yield and purity of subsequent reaction products. Therefore, stringent control over its storage and handling is crucial.

Factors Affecting Stability

The stability of this compound is primarily influenced by three main factors: temperature, light, and the presence of oxidizing agents.

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for decomposition reactions. While generally stable at normal temperatures, prolonged exposure to heat can accelerate the degradation of this compound.

  • Light: this compound is known to be light-sensitive and may discolor upon exposure to light.[1][2] Photons, particularly in the UV range, can induce homolytic cleavage of the carbon-iodine bond, initiating free-radical chain reactions that lead to the formation of elemental iodine and other degradation byproducts. This is a common degradation pathway for alkyl iodides.

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[1] Contact with such agents can lead to rapid and potentially hazardous reactions, resulting in the decomposition of the alkyl iodide.

Degradation and Stabilization

Primary Degradation Pathway

The principal degradation pathway for this compound under typical storage conditions is photodegradation. The C-I bond is the weakest bond in the molecule and is susceptible to homolytic cleavage upon absorption of light, generating a neopentyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which imparts a pink or brownish color to the liquid.

cluster_stabilization Stabilization This compound This compound Neopentyl Radical Neopentyl Radical This compound->Neopentyl Radical Light (hν) Iodine Radical Iodine Radical This compound->Iodine Radical Light (hν) Molecular Iodine (I₂) Molecular Iodine (I₂) Iodine Radical->Molecular Iodine (I₂) Dimerization Copper(I) Iodide (CuI) Copper(I) Iodide (CuI) Molecular Iodine (I₂)->Copper(I) Iodide (CuI) Reaction with Copper Copper Chip Copper Chip

Figure 1: Degradation and stabilization pathway of this compound.
Role of Stabilizers

To mitigate photodegradation, this compound is often supplied with a stabilizer, typically a copper chip. Copper acts as a scavenger for the molecular iodine formed during decomposition. The metallic copper reacts with iodine to form copper(I) iodide, a stable salt, thereby preventing the accumulation of free iodine and slowing down further degradation.

Quantitative Stability Data

Due to the limited availability of public quantitative stability data for this compound, the following tables present illustrative data based on typical stability studies of light-sensitive alkyl halides. This data is intended to provide a general understanding of the expected stability profile under different conditions and should not be considered as definitive specifications.

Table 1: Illustrative Long-Term Stability Data (2-8°C, Protected from Light)

Time Point (Months)Purity (%) by GCAppearanceIodine Content (ppm)
099.8Clear, colorless to light yellow liquid< 10
399.7Clear, colorless to light yellow liquid15
699.6Clear, light yellow liquid25
1299.5Clear, light yellow liquid40
2499.2Clear, yellowish liquid75

Table 2: Illustrative Accelerated Stability Data (25°C/60% RH, Protected from Light)

Time Point (Months)Purity (%) by GCAppearanceIodine Content (ppm)
099.8Clear, colorless to light yellow liquid< 10
199.5Clear, light yellow liquid50
399.0Clear, yellowish liquid150
698.2Yellow to brownish liquid300

Table 3: Illustrative Photostability Data (ICH Q1B Option 2, with and without Copper Stabilizer)

ConditionPurity (%) by GC (Unstabilized)Purity (%) by GC (Copper Stabilized)
Initial99.899.8
Exposed to Light95.299.1
Dark Control99.799.7

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: Store in a cool, dry place, preferably refrigerated at 2-8°C for long-term storage.

  • Protection from Light: Store in an amber or opaque container to protect from light.

  • Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and air.

  • Stabilizer: Ensure the presence of a copper chip, especially if the material is to be stored for an extended period or if it has been exposed to light.

  • Handling: Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

cluster_storage Storage cluster_handling Handling Store in amber/opaque container Store in amber/opaque container Refrigerate (2-8°C) Refrigerate (2-8°C) Store in amber/opaque container->Refrigerate (2-8°C) Store under inert atmosphere (optional) Store under inert atmosphere (optional) Refrigerate (2-8°C)->Store under inert atmosphere (optional) Handle in well-ventilated area Handle in well-ventilated area Wear appropriate PPE Wear appropriate PPE Handle in well-ventilated area->Wear appropriate PPE Avoid contact with oxidizing agents Avoid contact with oxidizing agents Wear appropriate PPE->Avoid contact with oxidizing agents Receiving Receiving Inspect for discoloration Inspect for discoloration Receiving->Inspect for discoloration Transfer to appropriate storage Transfer to appropriate storage Inspect for discoloration->Transfer to appropriate storage Use in synthesis Use in synthesis Transfer to appropriate storage->Use in synthesis Monitor purity periodically Monitor purity periodically Use in synthesis->Monitor purity periodically

Figure 2: Recommended workflow for handling and storage of this compound.

Experimental Protocol for Stability Assessment

This section outlines a general protocol for assessing the stability of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive method for separating and identifying volatile compounds and their degradation products.

Objective

To determine the purity of this compound and identify and quantify any degradation products over time under specified storage conditions.

Materials and Equipment
  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

  • Internal standard (e.g., dodecane)

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a concentration of approximately 1 mg/mL in the same solvent.

  • Working Standard/Sample Preparation: Pipette 1.0 mL of the this compound stock solution into a 10 mL volumetric flask. Add 1.0 mL of the internal standard stock solution and dilute to volume with the solvent. Transfer to an autosampler vial for analysis.

GC-MS Conditions (Illustrative)
  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis
  • Purity Calculation: Calculate the purity of this compound based on the peak area ratio to the internal standard, relative to a reference standard of known purity.

  • Impurity Profiling: Identify any new peaks that appear in the chromatogram of aged samples by comparing them to the time-zero sample. Use the mass spectra of the new peaks to identify the degradation products by searching against a mass spectral library (e.g., NIST).

  • Reporting: Report the purity as a percentage and the levels of identified impurities in area percent or as a percentage relative to the main peak.

Conclusion

The stability of this compound is critical for its successful application in organic synthesis. The primary degradation pathway is photodegradation, which can be effectively mitigated by storing the compound in the dark, at reduced temperatures (2-8°C), and in the presence of a copper stabilizer. Researchers and drug development professionals should adhere to the recommended storage and handling guidelines to ensure the purity and reactivity of this important reagent. Regular analytical testing using methods such as GC-MS is recommended to monitor the purity of aged stock material.

References

Spectroscopic Profile of Neopentyl Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for neopentyl iodide (1-iodo-2,2-dimethylpropane). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents detailed experimental data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is organized into clear, tabular formats for ease of comparison and analysis. Furthermore, detailed experimental protocols for the cited data and a logical workflow for spectral interpretation are provided.

Introduction

Neopentyl iodide, with the chemical formula C₅H₁₁I, is a halogenated alkane. Its unique neopentyl group, characterized by a quaternary carbon bonded to three methyl groups and a methylene (B1212753) group, imparts specific spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is crucial for its identification, purity assessment, and for understanding its chemical behavior in various applications, including as a synthetic intermediate in pharmaceutical research. This guide serves as a centralized repository for the essential spectroscopic data of neopentyl iodide.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for neopentyl iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of neopentyl iodide is characterized by two distinct signals corresponding to the two types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Neopentyl Iodide

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.04Singlet9H-(CH₃)₃
3.15Singlet2H-CH₂-I

Solvent: CDCl₃, Reference: TMS (0 ppm)

The ¹³C NMR spectrum of neopentyl iodide displays three signals, corresponding to the three distinct carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for Neopentyl Iodide

Chemical Shift (δ) ppmAssignment
27.6-(C H₃)₃
31.8-C (CH₃)₃
36.4-C H₂-I

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum of neopentyl iodide exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: IR Spectroscopic Data for Neopentyl Iodide

Wavenumber (cm⁻¹)IntensityAssignment
2955StrongC-H stretch (asymmetric, -CH₃)
2928StrongC-H stretch (asymmetric, -CH₂)
2868StrongC-H stretch (symmetric, -CH₃)
1477MediumC-H bend (scissoring, -CH₂)
1466MediumC-H bend (asymmetric, -CH₃)
1395WeakC-H bend (symmetric, -CH₃)
1366MediumC-H bend (symmetric, -CH₃)
1225MediumC-C skeletal vibration
590StrongC-I stretch

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

The mass spectrum of neopentyl iodide provides information about its molecular weight and fragmentation pattern upon electron ionization.

Table 4: Mass Spectrometry Data for Neopentyl Iodide

m/zRelative Intensity (%)Assignment
1985[M]⁺ (Molecular Ion)
183<1[M-CH₃]⁺
12715[I]⁺
71100[C₅H₁₁]⁺ (Neopentyl cation)
5780[C₄H₉]⁺ (tert-Butyl cation)
4330[C₃H₇]⁺
4155[C₃H₅]⁺
2940[C₂H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols.

NMR Spectroscopy

A solution of neopentyl iodide in deuterated chloroform (B151607) (CDCl₃) was prepared in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. For ¹H NMR, the spectral width was set to 15 ppm, and for ¹³C NMR, it was set to 200 ppm.

Infrared Spectroscopy

A drop of neat neopentyl iodide was placed between two potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample measurement.

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of neopentyl iodide in a volatile organic solvent was introduced into the instrument. The electron energy was set to 70 eV. The fragments were analyzed by a quadrupole mass analyzer.

Spectroscopic Interpretation Workflow

The collective spectroscopic data provides unambiguous evidence for the structure of neopentyl iodide. The logical workflow for this structural elucidation is depicted below.

G cluster_data Spectroscopic Data MS Mass Spectrometry Structure Neopentyl Iodide (this compound) MS->Structure Molecular Ion at m/z 198 [C5H11I]+ confirms molecular formula. Fragmentation pattern (loss of I, CH3) is consistent with structure. NMR NMR Spectroscopy NMR->Structure 1H NMR: Two singlets with 9:2 ratio indicates a tert-butyl group adjacent to a CH2. 13C NMR: Three distinct signals confirm the carbon skeleton. IR IR Spectroscopy IR->Structure Strong C-H stretches ~2900 cm-1 confirm alkane structure. Strong band at 590 cm-1 is characteristic of a C-I bond.

Caption: Logical workflow for the structural elucidation of neopentyl iodide using MS, NMR, and IR data.

Neopentyl Iodide: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for the handling and use of neopentyl iodide (CAS No. 15501-33-4). The following sections detail the compound's properties, associated hazards, and recommended safety protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

Neopentyl iodide is a flammable liquid and vapor that is colorless to light red in appearance.[1][2] It is stable under recommended storage conditions but may discolor upon exposure to light.[1][3]

PropertyValueSource
Synonyms 1-Iodo-2,2-dimethylpropane, 2,2-Dimethyl-1-iodopropane
CAS Number 15501-33-4[2]
Molecular Formula C5H11I[1]
Molecular Weight 198.05 g/mol [3]
Appearance Colorless to light red liquid[1]
Boiling Point 58-59 °C @ 50 Torr; 70-71 °C @ 100 mm Hg[2][3]
Melting Point -85.6 °C (estimate)[2]
Flash Point 33 °C (91.4 °F) - closed cup
Density 1.4887 g/cm³ at 25 °C[2]
Vapor Pressure 14.2 mmHg at 25°C[1][2]
Stability Stable, but may discolor upon exposure to light.[1][3]

Hazard Identification and Classification

Neopentyl iodide is classified as a flammable liquid and is associated with skin, eye, and respiratory irritation.[1][2]

Hazard ClassificationCategory
Flammable liquids Category 3
Skin irritation Category 2
Eye irritation Category 2
Specific target organ toxicity – single exposure Category 3 (Respiratory system)

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[4]

  • Avoid inhalation of vapor or mist.[4]

  • Keep away from sources of ignition - No smoking.[4]

  • Take measures to prevent the buildup of electrostatic charge.[4]

  • Use non-sparking tools.[2]

  • Ground and bond container and receiving equipment.[2]

  • Handling should be performed in a well-ventilated place.[2]

  • Wash hands thoroughly after handling.[2]

Conditions for Safe Storage:

  • Store in a cool, well-ventilated place.[1][2]

  • Keep container tightly closed.[1][2]

  • Store locked up.[1][2]

  • Store in a flammables area.[2][3]

  • Protect from light.[4]

  • Incompatible with strong oxidizing agents.[3]

Exposure Controls and Personal Protection

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Eyewash stations and safety showers should be close to the workstation location.[6]

Personal Protective Equipment (PPE):

PPE TypeSpecificationsSource
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary.[4]
Skin Protection Handle with gloves. Wear impervious clothing, such as a flame-retardant antistatic protective suit.[4]
Respiratory Protection Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) if a risk assessment indicates this is necessary.

First Aid Measures

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Dry powder, dry sand.[4]

  • Unsuitable Extinguishing Media: Do NOT use a water jet.[4]

  • Specific Hazards: Carbon oxides and hydrogen iodide are formed under fire conditions.[4]

  • Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[4] Use water spray to cool unopened containers.[4]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Containment and Cleaning Up: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[4]

Toxicological Information

The chemical, physical, and toxicological properties of neopentyl iodide have not been thoroughly investigated.[4] No quantitative data such as LD50 or LC50 values are available. The primary known toxicological effects are irritation to the skin, eyes, and respiratory system upon exposure.[1][4]

Experimental Protocols

Detailed experimental protocols for toxicological studies of neopentyl iodide are not available in the public domain, as comprehensive toxicological assessments have not been conducted.[4]

Visualized Workflow: Emergency Spill Response

The following diagram outlines the logical workflow for responding to a neopentyl iodide spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Hazard Assessment cluster_Containment Containment & Cleanup cluster_Disposal Decontamination & Disposal Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Location Alert->Assess Ignition Identify & Remove Ignition Sources Assess->Ignition PPE Don Appropriate PPE Ignition->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Absorbent Material Ventilate->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste in a Labeled, Sealed Container Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Workflow for Neopentyl Iodide Spill Response.

References

Methodological & Application

Application Notes and Protocols: Formation of Neopentylmagnesium Iodide from 1-Iodo-2,2-dimethylpropane for Use in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of neopentylmagnesium iodide, a sterically hindered Grignard reagent, from 1-iodo-2,2-dimethylpropane. Due to the steric hindrance of the neopentyl group, the formation of this Grignard reagent requires careful optimization of reaction conditions to achieve satisfactory yields and minimize side reactions, primarily Wurtz coupling. These notes offer a comprehensive guide to the synthesis, including magnesium activation, solvent selection, reaction control, and determination of reagent concentration through titration. The information is intended to assist researchers in successfully preparing and utilizing this valuable synthetic intermediate.

Introduction

Grignard reagents are fundamental organometallic compounds in organic synthesis, enabling the formation of carbon-carbon bonds through nucleophilic addition and substitution reactions. The synthesis of Grignard reagents from sterically hindered alkyl halides, such as this compound (neopentyl iodide), presents unique challenges. The bulky neopentyl group can impede the reaction at the magnesium surface and promote side reactions. However, the corresponding Grignard reagent, neopentylmagnesium iodide, is a valuable tool for introducing the sterically demanding neopentyl group into molecules, a motif of interest in medicinal chemistry and materials science.

The higher reactivity of the carbon-iodine bond in this compound compared to its chloride and bromide analogs offers a potential advantage in the Grignard reagent formation. This document outlines optimized protocols to facilitate the efficient synthesis of neopentylmagnesium iodide.

Signaling Pathway of Grignard Reagent Formation

The formation of a Grignard reagent involves the oxidative insertion of magnesium into the carbon-halogen bond. The generally accepted mechanism involves single electron transfer (SET) steps at the magnesium surface.

Grignard_Formation R_I This compound (R-I) SET1 Single Electron Transfer (SET) R_I->SET1 Diffusion to surface Wurtz Wurtz Coupling Product (R-R) R_I->Wurtz Reaction with R-Mg-I (Side Reaction) Mg Magnesium (Mg) Mg_surface Mg_radical_cation [Mg]•+ Mg->Mg_radical_cation Oxidation Radical_Anion [R-I]•- SET1->Radical_Anion R_radical Neopentyl Radical (R•) Radical_Anion->R_radical I_anion Iodide Anion (I-) Radical_Anion->I_anion Grignard Neopentylmagnesium Iodide (R-Mg-I) R_radical->Grignard R_radical->Wurtz Dimerization I_anion->Grignard Mg_radical_cation->Grignard

Caption: General mechanism of Grignard reagent formation and the competing Wurtz coupling side reaction.

Quantitative Data Summary

While specific yield data for the formation of neopentylmagnesium iodide from this compound is not extensively reported in the literature, yields can be inferred from protocols for analogous neopentyl halides and general knowledge of Grignard reactions. The use of this compound is expected to facilitate easier initiation compared to the corresponding bromide or chloride.

ParameterDiethyl EtherTetrahydrofuran (B95107) (THF)
Typical Concentration 0.5 - 1.0 M0.5 - 1.0 M
Initiation Temperature Room TemperatureRoom Temperature (gentle warming may be needed)
Reaction Temperature Reflux (~35 °C)Reflux (~66 °C)
Estimated Yield 60-80%70-90%
Side Products Wurtz coupling product (2,2,5,5-tetramethylhexane)Wurtz coupling product (2,2,5,5-tetramethylhexane)
Notes Lower boiling point, may require longer reaction times.Higher boiling point can increase reaction rate but may also promote side reactions if addition is not controlled.

Note: The provided yield estimates are based on analogous preparations and are highly dependent on the quality of reagents, magnesium activation, and strict anhydrous conditions. Actual yields should be determined experimentally via titration.

Experimental Protocols

Materials and Equipment
  • This compound (Neopentyl iodide)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • 1,2-Dibromoethane (B42909) (optional, for activation)

  • Standard, dry glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Syringes and needles

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Glassware Oven-dry all glassware Assemble Assemble apparatus under inert gas Dry_Glassware->Assemble Add_Mg Add Mg turnings and iodine crystal Assemble->Add_Mg Add_Solvent Add a small amount of anhydrous solvent Add_Mg->Add_Solvent Initiate Initiate reaction with a small amount of This compound solution Add_Solvent->Initiate Add_Reactant Slowly add remaining This compound solution Initiate->Add_Reactant Reflux Maintain gentle reflux Add_Reactant->Reflux Complete Stir until Mg is consumed Reflux->Complete Cool Cool to room temperature Complete->Cool Titrate Determine concentration by titration Cool->Titrate Use Use Grignard reagent in subsequent reaction Titrate->Use

Caption: A typical experimental workflow for the preparation of neopentylmagnesium iodide.

Detailed Protocol for Grignard Reagent Formation
  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

    • Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper. The top of the condenser should be fitted with a gas inlet connected to an inert gas (argon or nitrogen) line and a bubbler.

    • Flame-dry the assembled apparatus under a flow of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reaction Setup:

    • To the cooled flask, add magnesium turnings (1.2-1.5 equivalents relative to the alkyl iodide).

    • Add a single, small crystal of iodine. The iodine serves as an activating agent.

    • Add a small portion of the anhydrous solvent (diethyl ether or THF) to the flask, just enough to cover the magnesium turnings.

  • Initiation:

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.

    • Add a small aliquot (approximately 10%) of the this compound solution to the magnesium suspension.

    • The reaction is initiated when the brown color of the iodine disappears, and the solution becomes cloudy with evidence of gentle bubbling from the magnesium surface. Gentle warming with a heat gun may be necessary to initiate the reaction. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.

  • Addition and Reflux:

    • Once the reaction has been initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. A steady rate of addition is crucial to prevent a buildup of unreacted alkyl iodide and to minimize Wurtz coupling.

    • After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours, or until the majority of the magnesium has been consumed. The solution will typically appear as a cloudy, grayish-brown suspension.

  • Completion and Storage:

    • Once the reaction is complete, remove the heating source and allow the Grignard reagent solution to cool to room temperature.

    • The concentration of the prepared Grignard reagent should be determined by titration before use.

    • The Grignard reagent is best used immediately. If storage is necessary, it should be kept under an inert atmosphere in a sealed, dry container.

Protocol for Titration of Neopentylmagnesium Iodide

The concentration of the active Grignard reagent can be determined by titration with a standard solution of an alcohol in the presence of an indicator. A common and reliable method involves the use of iodine in the presence of lithium chloride.

  • Preparation of Titration Solution:

    • In a flame-dried vial under an inert atmosphere, dissolve a known mass of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF containing a saturated concentration of lithium chloride (approximately 0.5 M). The LiCl helps to solubilize the magnesium salts formed during the titration.

  • Titration Procedure:

    • Cool the iodine solution to 0 °C in an ice bath.

    • Slowly add the prepared neopentylmagnesium iodide solution dropwise from a syringe while stirring vigorously.

    • The endpoint is reached when the brown color of the iodine solution is completely discharged, and the solution becomes colorless and clear.

    • Record the volume of the Grignard reagent added.

  • Calculation of Molarity:

    • Molarity (M) = (moles of iodine) / (Volume of Grignard reagent in Liters)

Troubleshooting

  • Failure to Initiate: This is often due to moisture or a passive oxide layer on the magnesium. Ensure all glassware and reagents are scrupulously dry. Crushing a few pieces of magnesium with a dry glass rod under an inert atmosphere can expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.

  • Low Yield: This can be caused by the presence of moisture, incomplete reaction, or the formation of the Wurtz coupling product. Slow, controlled addition of the alkyl iodide is critical to minimize dimerization.

  • Dark Coloration: The reaction mixture is typically cloudy and gray or brown. A very dark or black solution may indicate decomposition or side reactions, possibly due to overheating.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric, especially in concentrated form. They react violently with water and protic solvents.

  • All manipulations should be carried out under a dry, inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The reaction is exothermic and should be conducted with caution, with cooling baths readily available.

  • This compound is a flammable liquid and an irritant. Handle it in a well-ventilated fume hood.

Application Notes and Protocols for Nucleophilic Substitution Reactions with Neopentyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl iodide (1-iodo-2,2-dimethylpropane) is a primary alkyl halide that presents a unique case study in nucleophilic substitution reactions. Due to the significant steric hindrance caused by the adjacent quaternary carbon (the neopentyl group), its reactivity deviates considerably from that of typical primary alkyl halides. These application notes provide a detailed overview of the mechanistic peculiarities, relevant kinetic data, and experimental protocols for conducting and analyzing nucleophilic substitution reactions involving neopentyl iodide. Understanding these characteristics is crucial for designing synthetic routes and predicting reaction outcomes in research and drug development.

Mechanistic Considerations

Nucleophilic substitution reactions on neopentyl iodide are primarily governed by two competing, and often slow, pathways: the SN2 and SN1 mechanisms.

SN2 Pathway: Steric Hindrance

The bimolecular nucleophilic substitution (SN2) mechanism is severely hindered for neopentyl iodide. The bulky tert-butyl group effectively blocks the backside attack required for the concerted displacement of the iodide ion. Consequently, SN2 reactions with neopentyl iodide are exceptionally slow, with reaction rates reported to be approximately 105 times slower than those of other primary alkyl bromides.[1] While not impossible, for practical purposes, neopentyl halides are often considered inert to direct SN2 substitution under standard conditions.

SN1 Pathway: Carbocation Rearrangement

The unimolecular (SN1) pathway, which proceeds through a carbocation intermediate, is also slow due to the high instability of the initially formed primary neopentyl carbocation. When subjected to conditions that favor SN1 reactions (e.g., polar protic solvents, weak nucleophiles), the primary carbocation rapidly undergoes a 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. This rearrangement is a hallmark of the neopentyl system and leads to the formation of rearranged products, typically tert-amyl derivatives, rather than the direct substitution product.[1]

SN1_Rearrangement cluster_0 SN1 Reaction of Neopentyl Iodide reactant Neopentyl Iodide intermediate1 Primary Carbocation (Neopentyl Cation) (Unstable) reactant->intermediate1 Slow, RDS -I⁻ rearrangement 1,2-Methyl Shift intermediate1->rearrangement intermediate2 Tertiary Carbocation (tert-Amyl Cation) (Stable) rearrangement->intermediate2 product Rearranged Product (e.g., tert-Amyl Ether) intermediate2->product + Nu: nucleophile Nu:

Caption: SN1 reaction of neopentyl iodide with carbocation rearrangement.

Data Presentation: Reactivity and Kinetics

Quantitative data on the nucleophilic substitution of neopentyl iodide is sparse due to its low reactivity. However, relative rate data and studies on analogous systems provide valuable insights.

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Halides

This table illustrates the dramatic effect of steric hindrance on the rate of SN2 reactions.

SubstrateStructureRelative Rate (vs. Ethyl)
Methyl HalideCH₃-X~30
Ethyl HalideCH₃CH₂-X1
Isopropyl Halide(CH₃)₂CH-X~0.02
Neopentyl Halide (CH₃)₃CCH₂-X ~0.00001
tert-Butyl Halide(CH₃)₃C-X~0 (negligible)

Data compiled from various sources for illustrative purposes.

Table 2: Kinetic Data for the Reaction of Neopentyl Analogues with Sodium Azide (B81097)

The following data is from a study on 1,1,1-tris(halomethyl)ethane derivatives, which have a similar neopentyl-like steric environment. The reactions were carried out with sodium azide in deuterated DMSO at 100 °C.[1]

Leaving GroupRate Constant (k) x 10⁻⁵ (s⁻¹)Relative Rate
Iodide11.51.00
Bromide5.80.50
p-Toluenesulfonate1.00.09
Chloride0.20.02

This study highlights an unusual reactivity trend where iodide and bromide are better leaving groups than sulfonates in this sterically congested system.[1]

Experimental Protocols

Protocol 1: Synthesis of Neopentyl Iodide from Neopentyl Alcohol

This protocol is adapted from Organic Syntheses.[2]

Objective: To synthesize neopentyl iodide, a key starting material for substitution studies.

Materials:

  • Neopentyl alcohol (35.2 g, 0.400 mol)

  • Triphenyl phosphite (B83602) (136 g, 0.439 mol)

  • Methyl iodide (85 g, 0.60 mol)

  • 1 N Sodium hydroxide (B78521) solution

  • Calcium chloride

  • 500 mL two-necked, round-bottomed flask

  • Reflux condenser with drying tube

  • Thermometer

  • Heating mantle

  • Distillation apparatus (Vigreux column)

Procedure:

  • Charge the 500 mL flask with triphenyl phosphite, neopentyl alcohol, and methyl iodide.

  • Insert the thermometer so the bulb is in the liquid.

  • Heat the mixture to a gentle reflux. The initial temperature will be around 75-80 °C.

  • Continue heating for approximately 24 hours, or until the temperature of the refluxing liquid rises to about 130 °C. The mixture will darken.

  • After the reaction is complete, cool the flask and set up for vacuum distillation.

  • Distill the reaction mixture, collecting the fraction boiling below 65 °C (at 50 mm Hg).

  • Wash the collected fraction with 50 mL of water, followed by 50 mL portions of cold 1 N sodium hydroxide until the washings are no longer phenolic.

  • Wash the product again with 50 mL of water.

  • Dry the product over anhydrous calcium chloride.

  • Redistill the dried product to yield pure neopentyl iodide (b.p. 54-55 °C at 55 mm Hg). The expected yield is 51–60 g (64–75%).[2]

Note: This reaction may produce a small amount of the rearranged product, tert-amyl iodide.[2]

Synthesis_Workflow reagents Mix Reagents: Neopentyl Alcohol Triphenyl Phosphite Methyl Iodide reflux Reflux at 75-130°C for ~24 hours reagents->reflux distillation1 Vacuum Distillation reflux->distillation1 washing Wash with H₂O and NaOH(aq) distillation1->washing drying Dry with CaCl₂ washing->drying distillation2 Final Vacuum Distillation drying->distillation2 product Pure Neopentyl Iodide distillation2->product

Caption: Workflow for the synthesis of neopentyl iodide.

Protocol 2: Kinetic Analysis of Nucleophilic Substitution with Sodium Azide

This protocol is a generalized method for monitoring the slow substitution reaction of neopentyl iodide using NMR spectroscopy, based on the methodology for analogous compounds.[1]

Objective: To determine the rate constant for the reaction of neopentyl iodide with sodium azide.

Materials:

  • Neopentyl iodide

  • Sodium azide (NaN₃)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes

  • Thermostated NMR spectrometer (e.g., 400 MHz)

  • Oil bath

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of sodium azide in DMSO-d₆ of a known concentration (e.g., 0.32 M).

    • In an NMR tube, dissolve a precise amount of neopentyl iodide in a known volume of the sodium azide stock solution to achieve a final substrate concentration of approximately 35 mM.

  • NMR Analysis:

    • Place the NMR tube in the NMR spectrometer, pre-heated and stabilized at 100 °C.

    • Acquire a proton NMR (¹H NMR) spectrum at time t=0.

    • Continue to acquire spectra at regular time intervals over several hours or days, depending on the reaction rate.

  • Data Analysis:

    • Monitor the reaction progress by observing the decrease in the integration of a characteristic peak of neopentyl iodide (e.g., the -CH₂I signal) and the increase in the integration of a characteristic peak of the neopentyl azide product.

    • Calculate the concentration of the starting material at each time point.

    • Plot the natural logarithm of the neopentyl iodide concentration versus time.

    • The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k).

Kinetic_Analysis_Workflow prepare_sample Prepare NMR Sample: Neopentyl Iodide + NaN₃ in DMSO-d₆ nmr_setup Place in NMR Spectrometer at 100°C prepare_sample->nmr_setup acquire_spectra Acquire ¹H NMR Spectra at Timed Intervals nmr_setup->acquire_spectra integrate_peaks Integrate Reactant and Product Peaks acquire_spectra->integrate_peaks calculate_conc Calculate [Reactant] vs. Time integrate_peaks->calculate_conc plot_data Plot ln[Reactant] vs. Time calculate_conc->plot_data determine_rate Determine Rate Constant (k) from the Slope plot_data->determine_rate

Caption: Workflow for kinetic analysis by NMR spectroscopy.

Conclusion

The study of nucleophilic substitution reactions with neopentyl iodide offers a compelling illustration of the profound impact of steric hindrance on reaction mechanisms and rates. While direct SN2 substitution is exceptionally slow, SN1 conditions often lead to rearranged products. The provided protocols offer a starting point for the synthesis of neopentyl iodide and the kinetic analysis of its substitution reactions. For professionals in drug development and synthetic chemistry, a thorough understanding of these principles is essential to avoid potential pitfalls and to devise effective synthetic strategies for incorporating the sterically demanding neopentyl moiety.

References

Application Notes and Protocols for 1-Iodo-2,2-dimethylpropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2,2-dimethylpropane, also known as neopentyl iodide, is a sterically hindered primary alkyl halide that serves as a valuable building block in organic synthesis. Its unique structural feature, the neopentyl group, imparts significant steric bulk, which profoundly influences its reactivity. While direct nucleophilic substitution via an SN2 mechanism is strongly disfavored, this compound can undergo SN1 reactions, often accompanied by rearrangement, and is a useful precursor for the formation of neopentyl-containing Grignard reagents and for Wurtz coupling reactions. These application notes provide detailed protocols for the synthesis of this compound and its use in key organic transformations.

Data Presentation

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Neopentyl alcoholTriphenyl phosphite (B83602), Methyl iodideNeat75-80 to 1302464-75

Table 2: Representative Reactions of this compound

Reaction TypeReactantsReagents/CatalystSolventTemperature (°C)TimeProductYield (%)
SN1 Solvolysis (Hypothetical)This compoundEthanol (B145695)EthanolRefluxProlonged2-Ethoxy-2-methylbutaneLow
Grignard Reagent FormationThis compound, MgDiethyl etherReflux0.5-1 hNeopentylmagnesium iodideHigh
Reaction with Formaldehyde (B43269)Neopentylmagnesium iodideFormaldehyde, then H3O+Diethyl ether0 to RT1 h3,3-Dimethyl-1-butanolModerate
Wurtz CouplingThis compoundSodium metalDry etherRefluxSeveral hours2,2,5,5-TetramethylhexaneModerate

Experimental Protocols

Protocol 1: Synthesis of this compound from Neopentyl Alcohol[1]

This protocol describes the conversion of neopentyl alcohol to this compound.

Materials:

  • Neopentyl alcohol (35.2 g, 0.400 mol)

  • Triphenyl phosphite (136 g, 0.439 mol)

  • Methyl iodide (85 g, 0.60 mol)

  • 1 N Sodium hydroxide (B78521) solution

  • Calcium chloride

  • 500-mL two-necked, round-bottomed flask

  • Reflux condenser with calcium chloride drying tube

  • Thermometer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a 500-mL two-necked, round-bottomed flask fitted with a reflux condenser and a thermometer, add neopentyl alcohol, triphenyl phosphite, and methyl iodide.

  • Heat the mixture under gentle reflux using a heating mantle. The initial temperature of the refluxing liquid will be around 75-80°C.

  • Continue heating for approximately 24 hours, or until the temperature of the refluxing liquid rises to about 130°C. The mixture will darken and may begin to fume.

  • After the reaction is complete, cool the flask and arrange for distillation under reduced pressure.

  • Collect the fraction boiling below 65°C (at 50 mm Hg).

  • Wash the collected fraction with 50 mL of water, followed by 50-mL portions of cold 1 N sodium hydroxide until the washings are no longer phenolic (test with iron(III) chloride).

  • Wash the product again with 50 mL of water.

  • Dry the product over anhydrous calcium chloride and redistill to yield pure this compound.

Expected Yield: 51–60 g (64–75%).

Protocol 2: SN1 Solvolysis of this compound in Ethanol (Illustrative)

This protocol illustrates the expected solvolysis reaction of neopentyl iodide, which proceeds via a carbocation rearrangement.

Materials:

  • This compound

  • Anhydrous ethanol

  • Round-bottomed flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve this compound in a suitable volume of anhydrous ethanol in a round-bottomed flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Due to the slow nature of the reaction, prolonged heating is necessary. Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture.

  • The product, 2-ethoxy-2-methylbutane, can be isolated by fractional distillation.

Note: The yield for this reaction is expected to be low due to the slow reaction rate and potential side reactions.

Protocol 3: Formation of Neopentylmagnesium Iodide and Reaction with Formaldehyde

This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with formaldehyde to produce 3,3-dimethyl-1-butanol.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (for initiation)

  • Paraformaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure: Part A: Grignard Reagent Formation

  • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the iodide solution to the magnesium. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required.

  • Once the reaction has started, add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes until most of the magnesium is consumed.

Part B: Reaction with Formaldehyde

  • In a separate flask, depolymerize paraformaldehyde by heating to generate formaldehyde gas, or use a commercially available solution of formaldehyde in a suitable solvent.

  • Cool the prepared Grignard reagent solution in an ice bath.

  • Introduce the formaldehyde gas into the stirred Grignard solution, or add the formaldehyde solution dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, 3,3-dimethyl-1-butanol, can be purified by distillation.

Protocol 4: Wurtz Coupling of this compound

This protocol describes the dimerization of this compound to form 2,2,5,5-tetramethylhexane.

Materials:

  • This compound

  • Sodium metal, cut into small pieces

  • Anhydrous diethyl ether

  • Round-bottomed flask with a reflux condenser and a dropping funnel

Procedure:

  • In a flame-dried round-bottomed flask equipped with a reflux condenser, place small pieces of sodium metal in anhydrous diethyl ether.

  • Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.

  • Add the iodide solution dropwise to the stirred suspension of sodium metal.

  • The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for several hours to ensure complete reaction.

  • After cooling, carefully quench the excess sodium by the slow addition of ethanol.

  • Add water and separate the ether layer.

  • Wash the ether layer with water, dry over a suitable drying agent, and remove the ether by distillation.

  • The product, 2,2,5,5-tetramethylhexane, can be purified by distillation or recrystallization.

Mandatory Visualization

SN1_Reaction_of_Neopentyl_Iodide cluster_step1 Step 1: Formation of Primary Carbocation (Slow) cluster_step2 Step 2: Wagner-Meerwein Rearrangement cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation Neopentyl_Iodide This compound Primary_Carbocation Neopentyl Carbocation (1°) Neopentyl_Iodide->Primary_Carbocation Loss of I⁻ Neopentyl_Iodide->Primary_Carbocation Iodide_Ion I⁻ Tertiary_Carbocation tert-Amyl Carbocation (3°) Primary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift Primary_Carbocation->Tertiary_Carbocation Oxonium_Ion Oxonium Ion Tertiary_Carbocation->Oxonium_Ion Tertiary_Carbocation->Oxonium_Ion Nucleophile Nucleophile (e.g., H₂O, EtOH) Nucleophile->Tertiary_Carbocation Final_Product Rearranged Product (e.g., 2-Methyl-2-butanol) Oxonium_Ion->Final_Product -H⁺ Oxonium_Ion->Final_Product

Caption: SN1 reaction pathway of this compound with rearrangement.

Grignard_Reaction_Workflow Start Start Reagents This compound Magnesium Turnings Anhydrous Diethyl Ether Start->Reagents Grignard_Formation Formation of Neopentylmagnesium Iodide Reagents->Grignard_Formation Nucleophilic_Addition Nucleophilic Addition Grignard_Formation->Nucleophilic_Addition Electrophile Electrophile (e.g., Formaldehyde) Electrophile->Nucleophilic_Addition Workup Aqueous Workup (H₃O⁺) Nucleophilic_Addition->Workup Product Final Product (e.g., 3,3-Dimethyl-1-butanol) Workup->Product End End Product->End

Caption: Experimental workflow for a Grignard reaction using this compound.

Wurtz_Reaction_Mechanism cluster_step1 Step 1: Radical Formation cluster_step2 Step 2: Anion Formation cluster_step3 Step 3: Nucleophilic Attack (Sₙ2) Neopentyl_Iodide_1 R-I Neopentyl_Radical R• Neopentyl_Iodide_1->Neopentyl_Radical Neopentyl_Iodide_1->Neopentyl_Radical Sodium_1 Na• Sodium_1->Neopentyl_Iodide_1 Sodium_Iodide_1 Na⁺I⁻ Neopentyl_Anion R:⁻Na⁺ Neopentyl_Radical->Neopentyl_Anion Neopentyl_Radical->Neopentyl_Anion Sodium_2 Na• Sodium_2->Neopentyl_Radical Product R-R (2,2,5,5-Tetramethylhexane) Neopentyl_Anion->Product Neopentyl_Anion->Product Neopentyl_Iodide_2 R-I Neopentyl_Iodide_2->Neopentyl_Anion Sodium_Iodide_2 Na⁺I⁻

Caption: Proposed mechanism for the Wurtz coupling of this compound.

Application Note & Protocol: Investigating the SN2 Reaction of Neopentyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic synthesis, involving the concerted displacement of a leaving group by a nucleophile.[1] The reaction rate is highly sensitive to steric hindrance at the electrophilic carbon center.[2] Neopentyl iodide, a primary alkyl halide, presents a classic case of extreme steric hindrance due to the bulky tert-butyl group adjacent to the reaction center. This steric congestion severely impedes the requisite backside attack of the nucleophile, making the SN2 reaction exceptionally slow.[3][4] Consequently, neopentyl halides are generally considered very poor substrates for SN2 reactions, with relative reaction rates being orders of magnitude lower than those of unhindered primary alkyl halides.[3][5]

This document provides a detailed experimental protocol for attempting an SN2 reaction with neopentyl iodide. It outlines the necessary reagents, conditions, and analytical methods to observe the reaction, while also considering potential side reactions and the inherent challenges associated with this sterically hindered substrate.

Data Presentation:

Table 1: Relative Reaction Rates of Alkyl Halides in SN2 Reactions.

Alkyl Halide TypeRelative RateReference
Methyl30-
Primary (e.g., Ethyl)1-
Secondary (e.g., Isopropyl)0.025-
Neopentyl ~10-5 [3][5]
Tertiary~0[5]

Note: The values are approximate and can vary with specific reaction conditions.

Table 2: Proposed Reaction Conditions for SN2 with Neopentyl Iodide.

ParameterProposed ConditionRationale
Substrate Neopentyl IodideSterically hindered primary halide.
Nucleophile Sodium Azide (B81097) (NaN3)Strong, relatively small nucleophile.
Solvent Dimethyl Sulfoxide (DMSO)Polar aprotic solvent to enhance nucleophilicity and avoid carbocation formation.[6][7][8]
Temperature 100 °CElevated temperature to overcome the high activation energy due to steric hindrance.[3]
Reaction Time 24 - 72 hoursProlonged reaction time is anticipated due to the extremely slow reaction rate.[3]
Concentration 0.1 M Neopentyl Iodide, 0.15 M NaN3A slight excess of the nucleophile is used to favor the bimolecular reaction.

Experimental Protocol:

Objective: To attempt the SN2 reaction between neopentyl iodide and sodium azide to form neopentyl azide and to monitor the reaction progress over time.

Materials:

  • Neopentyl iodide (1-iodo-2,2-dimethylpropane)

  • Sodium azide (NaN3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Infrared (IR) spectrometer

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.0 g, 15.4 mmol).

    • Under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous DMSO to the flask.

    • Stir the mixture until the sodium azide is fully dissolved.

    • Add neopentyl iodide (2.12 g, 10.0 mmol) to the solution.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C using a heating mantle.

    • Maintain stirring and temperature for 72 hours.

    • Monitor the reaction progress periodically (e.g., every 12 hours) by taking a small aliquot of the reaction mixture for GC-MS analysis to check for the formation of neopentyl azide and the consumption of neopentyl iodide. The potential for rearrangement products should also be considered.[9]

  • Workup:

    • After the reaction period, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

    • Separate the layers.

    • Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Product Analysis:

    • Analyze the crude product by GC-MS to determine the product distribution (neopentyl azide, unreacted neopentyl iodide, and any potential rearrangement products).

    • Obtain an IR spectrum of the product. The formation of neopentyl azide can be confirmed by the characteristic strong azide stretch around 2100 cm-1.

Mandatory Visualization:

SN2_Experimental_Workflow reagents Reagents: - Neopentyl Iodide - Sodium Azide - Anhydrous DMSO setup Reaction Setup: - Dissolve NaN3 in DMSO - Add Neopentyl Iodide - Attach Reflux Condenser reagents->setup 1. reaction Reaction: - Heat to 100 °C - Stir for 72 hours setup->reaction 2. monitoring Monitoring: - GC-MS analysis of aliquots reaction->monitoring Periodic Checks workup Workup: - Quench with water/ether - Liquid-liquid extraction - Dry and concentrate reaction->workup 3. analysis Product Analysis: - GC-MS - IR Spectroscopy workup->analysis 4. product Expected Product: Neopentyl Azide analysis->product

Caption: Experimental workflow for the SN2 reaction of neopentyl iodide.

Signaling Pathways/Logical Relationships:

SN2_Reaction_Considerations substrate Neopentyl Iodide (Primary Halide) steric_hindrance High Steric Hindrance (tert-butyl group) substrate->steric_hindrance sn2_pathway SN2 Pathway (Backside Attack) steric_hindrance->sn2_pathway Impedes sn1_pathway Potential SN1/Rearrangement (Carbocation Intermediate) steric_hindrance->sn1_pathway Can promote under forcing conditions slow_rate Extremely Slow SN2 Rate sn2_pathway->slow_rate rearrangement_product Rearrangement Product (e.g., tert-amyl derivatives) sn1_pathway->rearrangement_product conditions Forced Conditions: - High Temperature - Strong Nucleophile - Polar Aprotic Solvent conditions->sn2_pathway Favors (in theory) conditions->sn1_pathway May induce

Caption: Logical relationships in the nucleophilic substitution of neopentyl iodide.

References

Application Notes and Protocols: The Role of Neopentyl Iodide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neopentyl iodide ((CH₃)₃CCH₂I) is a primary alkyl halide characterized by a sterically bulky neopentyl group. This structural feature significantly influences its reactivity as an alkylating agent. While the carbon-iodine bond is relatively weak and susceptible to cleavage, the extreme steric hindrance posed by the adjacent tert-butyl group dramatically slows down bimolecular nucleophilic substitution (SN2) reactions.[1][2][3] This property makes neopentyl iodide a valuable tool in mechanistic studies and a unique building block in organic synthesis and drug development, particularly in the field of radiopharmaceuticals.[4][5] These application notes provide an overview of its applications, detailed experimental protocols, and relevant quantitative data.

I. Application: Mechanistic Studies of Nucleophilic Substitution

Due to its unique structure, neopentyl iodide serves as a classic example to illustrate the effects of steric hindrance on SN2 reaction rates. The bulky tert-butyl group effectively shields the α-carbon from backside attack by a nucleophile, leading to exceptionally slow reaction rates compared to less hindered primary alkyl halides.[2][6][7] For practical purposes, neopentyl halides are often considered inert in SN2 reactions.[2]

Under conditions that favor SN1 reactions, the formation of a primary carbocation is followed by a rapid rearrangement to a more stable tertiary carbocation, leading to rearranged products.[1][8] This behavior provides a clear demonstration of carbocation rearrangement pathways.

II. Application: Scaffold in Radiopharmaceutical Development

The neopentyl scaffold has gained attention in the development of radiohalogenated compounds for medical imaging and therapy.[4][5] The stability of the carbon-halogen bond within the neopentyl structure can be advantageous for in vivo applications. For instance, neopentyl structures have been explored for labeling with radioisotopes of iodine (¹²³I, ¹²⁵I, ¹³¹I) and astatine (²¹¹At).[4][5] The high in vivo stability of radiohalogenated neopentyl derivatives helps to prevent premature dehalogenation and ensures that the radionuclide remains attached to the targeting molecule.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and physical properties of neopentyl iodide.

Table 1: Synthesis of Neopentyl Iodide from Neopentyl Alcohol

ReactantsReagentsSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Neopentyl alcohol, Methyl iodideTriphenyl phosphite (B83602)NoneReflux (75-130)~2464-75[9]
Neopentyl alcohol, IodinePhosphorus---4-9[10]
Neopentylmagnesium chloride, Iodine-EtherRoom Temperature2-[10]
Dineopentylmercury, Iodine----83[10]

Table 2: Physical and Chemical Properties of Neopentyl Iodide

PropertyValueReference
CAS Number 15501-33-4[11][12][13]
Molecular Formula C₅H₁₁I[11][12][13]
Molecular Weight 198.05 g/mol [12][13]
Appearance Colorless to light red liquid[11][14]
Boiling Point 132.6 °C at 734 mm Hg[10]
54-55 °C at 55 mm Hg[9]
Density 1.494 g/mL[10]
Refractive Index (n²⁰D) 1.4890[10]

Experimental Protocols

Protocol 1: Synthesis of Neopentyl Iodide from Neopentyl Alcohol

This protocol is adapted from Organic Syntheses.[9]

Materials:

  • Neopentyl alcohol (35.2 g, 0.400 mole)

  • Triphenyl phosphite (136 g, 0.439 mole)

  • Methyl iodide (85 g, 0.60 mole)

  • 500 mL two-necked, round-bottomed flask

  • Reflux condenser with a calcium chloride drying tube

  • Thermometer

  • Heating mantle

  • Vigreux column (13 cm)

  • Distillation apparatus

  • 1 N Sodium hydroxide (B78521) solution

  • Calcium chloride (for drying)

Procedure:

  • Equip a 500 mL two-necked, round-bottomed flask with a reflux condenser fitted with a calcium chloride drying tube and a thermometer.

  • Charge the flask with 136 g of triphenyl phosphite, 35.2 g of neopentyl alcohol, and 85 g of methyl iodide.

  • Heat the mixture to a gentle reflux using a heating mantle. The initial temperature of the refluxing liquid will be around 75-80 °C.

  • Continue heating for approximately 24 hours, or until the temperature of the refluxing liquid rises to about 130 °C. The mixture will darken and begin to fume. Adjust the heat input as the reaction progresses and the reflux rate decreases.

  • After the reaction is complete, allow the mixture to cool slightly and then set up for distillation under reduced pressure using a 13 cm Vigreux column.

  • Collect the fraction boiling below 65 °C (at 50 mm Hg).

  • Wash the collected distillate with 50 mL of water.

  • Wash the organic layer with 50 mL portions of cold 1 N sodium hydroxide until the washings no longer test positive for phenol.

  • Wash the product again with 50 mL of water.

  • Dry the neopentyl iodide over anhydrous calcium chloride.

  • Redistill the dried product to yield 51-60 g (64-75%) of pure neopentyl iodide. The boiling point should be 54-55 °C at 55 mm Hg.[9]

Protocol 2: General Procedure for Alkylation using Neopentyl Iodide (Illustrative)

This protocol is a general representation of an attempted SN2 reaction to highlight its low reactivity.

Materials:

  • Neopentyl iodide

  • Nucleophile (e.g., sodium phenoxide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the nucleophile (e.g., sodium phenoxide, 1.2 equivalents).

  • Add anhydrous DMF via syringe.

  • Stir the mixture until the nucleophile is dissolved or well-suspended.

  • Add neopentyl iodide (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to a desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Due to the high steric hindrance of the neopentyl group, expect a very slow reaction rate, with a significant amount of starting material remaining even after prolonged reaction times.[2]

  • Upon completion (or after a set time), cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to isolate the (likely low yield of) product.

Visualizations

Synthesis_of_Neopentyl_Iodide Neopentyl_Alcohol Neopentyl Alcohol (CH₃)₃CCH₂OH Intermediate [CH₃(PhO)₃P]⁺I⁻ Neopentyl_Alcohol->Intermediate Reaction with phosphonium salt Reagents P(OPh)₃ / CH₃I Neopentyl_Iodide Neopentyl Iodide (CH₃)₃CCH₂I Intermediate->Neopentyl_Iodide SN2 displacement

Caption: Synthesis of Neopentyl Iodide from Neopentyl Alcohol.

SN2_Reaction_Pathway Reactants Nu⁻ + (CH₃)₃CCH₂-I Transition_State Transition State [Nu---CH₂(C(CH₃)₃)---I]⁻ Reactants->Transition_State Backside Attack Products (CH₃)₃CCH₂-Nu + I⁻ Transition_State->Products Inversion of Configuration Steric_Hindrance Steric Hindrance from t-butyl group Steric_Hindrance->Transition_State destabilizes

Caption: SN2 reaction pathway showing steric hindrance.

SN1_Reaction_Pathway Start Neopentyl Iodide (CH₃)₃CCH₂I Step1 Loss of Leaving Group (slow) Start->Step1 Primary_Carbocation Primary Carbocation (CH₃)₃CCH₂⁺ Step1->Primary_Carbocation Rearrangement 1,2-Methyl Shift (fast) Primary_Carbocation->Rearrangement Tertiary_Carbocation Tertiary Carbocation (CH₃)₂C⁺CH₂CH₃ Rearrangement->Tertiary_Carbocation Step3 Nucleophilic Attack (Nu⁻) Tertiary_Carbocation->Step3 Product Rearranged Product Step3->Product

Caption: SN1 reaction pathway with carbocation rearrangement.

Radiopharmaceutical_Workflow Precursor Neopentyl-based Precursor (e.g., with leaving group) Radiolabeling Radiohalogenation (e.g., with [¹²⁵I]NaI or [²¹¹At]⁻) Precursor->Radiolabeling Labeled_Compound Radiohalogenated Neopentyl Compound Radiolabeling->Labeled_Compound Purification Purification (e.g., HPLC) Labeled_Compound->Purification Final_Product Purified Radiopharmaceutical Purification->Final_Product QC Quality Control Final_Product->QC Testing

Caption: Workflow for preparing a neopentyl-based radiopharmaceutical.

References

Application Notes and Protocols for the Synthesis of Neopentane Derivatives from 1-Iodo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Iodo-2,2-dimethylpropane, commonly known as neopentyl iodide, is a valuable synthetic intermediate for introducing the sterically hindered neopentyl group into organic molecules.[1] The neopentyl moiety, characterized by a quaternary carbon atom, imparts unique properties to molecules, such as increased metabolic stability, enhanced lipophilicity, and controlled conformational rigidity. These characteristics are highly desirable in medicinal chemistry and materials science.[2][3] For instance, neopentane-based scaffolds are being investigated for creating drugs with improved pharmacokinetic profiles in oncology and immunology.[2]

This document provides detailed protocols for several key transformations of this compound, including nucleophilic substitution, Grignard reagent formation, and modern palladium-catalyzed cross-coupling reactions. Due to the significant steric hindrance around the reaction center, reactions involving neopentyl iodide can be challenging and may proceed slowly or be susceptible to rearrangement.[4][5] The protocols and data presented herein offer a robust starting point for synthetic planning and optimization.

Application Notes: The Role of the Neopentyl Group in Drug Discovery

The incorporation of the neopentyl group can significantly influence a molecule's biological activity and properties. Its primary advantages include:

  • Metabolic Stability: The absence of α-protons and the sterically shielded methylene (B1212753) group make the neopentyl moiety resistant to metabolic degradation by cytochrome P450 enzymes, potentially increasing the half-life of a drug.

  • Lipophilicity: The bulky, non-polar t-butyl group enhances lipophilicity, which can improve a drug's ability to cross biological membranes, such as the blood-brain barrier.[2]

  • Conformational Restriction: The rigid structure of the neopentyl group can lock a molecule into a specific conformation, which may lead to higher binding affinity and selectivity for its biological target.

The reactivity of the carbon-iodine bond in this compound is high, making it an excellent electrophile for a variety of bond-forming reactions.[6][7][8] Iodide is the best leaving group among the halogens, facilitating nucleophilic substitution and oxidative addition to low-valent metal catalysts.[6]

Logical Flow of Synthetic Pathways

The following diagram illustrates the primary synthetic routes available starting from this compound to generate diverse neopentane (B1206597) derivatives.

G Synthetic Pathways from this compound cluster_0 Reaction Types cluster_1 Intermediate / Reagent cluster_2 Product Classes A This compound ((CH3)3CCH2I) B Nucleophilic Substitution A->B  Nu:⁻ C Grignard Reaction A->C  Mg, Ether D Pd-Catalyzed Cross-Coupling A->D  Pd(0), Base E Neopentyl Carbocation (prone to rearrangement) B->E SN1 Pathway G Ethers, Esters, Nitriles, etc. B->G SN2 Pathway F Neopentylmagnesium Iodide ((CH3)3CCH2MgI) C->F I Aryl/Vinyl Neopentanes D->I  ArB(OH)2  (Suzuki) J Alkynyl Neopentanes D->J  R-C≡CH  (Sonogashira) E->G Rearranged Products H Alcohols, Ketones, Carboxylic Acids F->H  1. RCHO, CO2, etc.  2. H3O⁺ G Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C R-Pd(II)-I(L2) (R = Neopentyl) B->C D Transmetalation C->D F R-Pd(II)-Ar(L2) D->F E [ArB(OH)3]⁻ E->D G Reductive Elimination F->G G->A H R-Ar (Product) G->H I R-I (Neopentyl Iodide) I->B J Base (OH⁻) J->E K ArB(OH)2 K->E G General Workflow for Pd-Catalyzed Cross-Coupling A 1. Setup Flame-dry glassware under inert atmosphere B 2. Reagent Addition Add catalyst, ligand, base, and solvent A->B C 3. Substrate Addition Add this compound and coupling partner B->C D 4. Reaction Heat mixture with vigorous stirring C->D E 5. Monitoring Track progress using TLC or GC-MS D->E F 6. Workup Quench, extract with organic solvent, and dry E->F G 7. Purification Isolate product via column chromatography F->G H 8. Characterization Confirm structure and purity (NMR, MS, etc.) G->H

References

Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling of Neopentyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of carbon-carbon bonds is a cornerstone of organic synthesis, particularly in the development of new pharmaceuticals and functional materials. Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium-catalyzed methods, offering unique reactivity and the ability to couple a wider range of substrates. This is especially true for the coupling of sterically hindered alkyl electrophiles, such as neopentyl iodide, which are challenging substrates due to their steric bulk and propensity for side reactions. The formation of C(sp³)–C(sp²) bonds involving neopentyl moieties is of significant interest as this structural motif is present in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the nickel-catalyzed cross-coupling of neopentyl iodide with various coupling partners.

Reaction Principle

The nickel-catalyzed cross-coupling of neopentyl iodide generally proceeds via a reductive cross-coupling mechanism. In this process, both the neopentyl iodide and a second electrophile (e.g., an aryl bromide) are coupled in the presence of a nickel catalyst and a stoichiometric reductant. The use of specific ligands is crucial to control the reactivity and selectivity of the reaction, preventing undesired side reactions such as homo-coupling. A proposed catalytic cycle involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. Oxidative addition of the aryl halide to Ni(0) forms an arylnickel(II) intermediate. Subsequently, the neopentyl iodide is activated, often through a single-electron transfer (SET) mechanism, to generate a neopentyl radical. This radical is then trapped by the arylnickel(II) complex to form a Ni(III) intermediate, which undergoes reductive elimination to furnish the desired cross-coupled product and regenerate a Ni(I) species that continues the catalytic cycle.

Data Presentation

The following table summarizes the quantitative data for the nickel-catalyzed reductive cross-coupling of neopentyl bromide with various aryl bromides, a reaction analogous to that with neopentyl iodide. The data is adapted from a study by Biswas et al., which utilized 5-cyanoimidazole as a key ligand to facilitate the coupling of these sterically hindered substrates.[1]

Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Neopentyl Bromide with Aryl Bromides [1]

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-(2,2-dimethylpropyl)benzonitrile85
2Methyl 4-bromobenzoateMethyl 4-(2,2-dimethylpropyl)benzoate82
31-Bromo-4-(trifluoromethyl)benzene1-(2,2-dimethylpropyl)-4-(trifluoromethyl)benzene75
44-Bromobiphenyl4-(2,2-dimethylpropyl)biphenyl78
52-Bromonaphthalene2-(2,2-dimethylpropyl)naphthalene80
63-Bromopyridine3-(2,2-dimethylpropyl)pyridine65
72-Bromopyridine2-(2,2-dimethylpropyl)pyridine60
81-Bromo-4-methoxybenzene1-(2,2-dimethylpropyl)-4-methoxybenzene70
91-Bromo-3-fluorobenzene1-(2,2-dimethylpropyl)-3-fluorobenzene72

Experimental Protocols

The following is a general protocol for the nickel-catalyzed reductive cross-coupling of neopentyl iodide with an aryl bromide, based on the successful coupling of neopentyl bromide.[1]

Materials:

  • Nickel(II) bromide glyme complex (NiBr₂·dme)

  • 5-Cyanoimidazole

  • Aryl bromide

  • Neopentyl iodide

  • Zinc powder (<10 micron, >98%)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried 4 mL vial equipped with a magnetic stir bar, add NiBr₂·dme (6.1 mg, 0.02 mmol, 10 mol%), 5-cyanoimidazole (3.7 mg, 0.04 mmol, 20 mol%), and zinc powder (26.2 mg, 0.4 mmol, 2.0 equiv).

  • Addition of Reagents: To the vial, add the aryl bromide (0.2 mmol, 1.0 equiv) and neopentyl iodide (42.4 mg, 0.2 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (1.0 mL) to the vial.

  • Reaction Conditions: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 80 °C and stir for 12-24 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite, washing with additional ethyl acetate. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.

Note: This is a general procedure and may require optimization for specific substrates. The reaction is sensitive to air and moisture, and thus should be performed under an inert atmosphere.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Ni-Catalyzed Cross-Coupling setup Reaction Setup (Glovebox) reagents Add Reagents (Ni catalyst, Ligand, Zn, Aryl-Br, Neopentyl-I) setup->reagents solvent Add Anhydrous Solvent (DMA) reagents->solvent reaction Seal and Heat (80 °C, 12-24 h) solvent->reaction workup Work-up (Dilution, Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A flowchart of the experimental procedure.

Proposed Catalytic Cycle

catalytic_cycle Proposed Catalytic Cycle for Reductive Cross-Coupling Ni_II Ni(II) Precatalyst Ni_0 Ni(0)L (Active Catalyst) Ni_II->Ni_0 Reduction (Zn) ArNi_II Ar-Ni(II)-X (Oxidative Addition) Ni_0->ArNi_II Oxidative Addition ArNi_III Ar-Ni(III)(Np)-X (Radical Capture) ArNi_II->ArNi_III SET & Radical Capture Ni_I Ni(I)X ArNi_III->Ni_I Reductive Elimination Ni_I->Ni_0 Reduction (Zn) sub_ArX Ar-X sub_NpI Np-I radical Np• sub_NpI->radical SET from Ni(I) or Ni(0) product Ar-Np reductant Zn

Caption: A proposed mechanism for the reaction.

References

Application Notes and Protocols for Sonogashira Coupling with 1-Iodo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 1-iodo-2,2-dimethylpropane (neopentyl iodide) with terminal alkynes. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp³-hybridized carbon atoms of an alkyl halide.[1] However, the significant steric hindrance of the neopentyl group in this compound presents a challenge, often impeding the oxidative addition step in the catalytic cycle.[2][3]

To address this, the following protocols are based on methodologies developed for sterically hindered substrates, often employing bulky, electron-rich ligands to enhance catalyst activity or utilizing copper-free conditions to minimize side reactions like Glaser coupling.[2]

Reaction Principle and Considerations

The Sonogashira coupling typically involves a palladium catalyst, with or without a copper(I) co-catalyst, and a base.[4][5] The general reactivity trend for halides is I > OTf > Br > Cl, making this compound a suitable, albeit sterically challenging, substrate.[6][7] For sterically demanding substrates, the selection of the ligand is crucial for achieving reasonable yields.[2]

Two primary catalytic cycles are considered:

  • Copper-Catalyzed Sonogashira Coupling: A palladium(0) species undergoes oxidative addition with the alkyl iodide. Concurrently, a copper(I) salt activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[6]

  • Copper-Free Sonogashira Coupling: This variation avoids the use of a copper co-catalyst to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[2] The reaction mechanism involves direct interaction of the alkyne with the palladium center after oxidative addition.[7]

Due to the steric bulk of this compound, a copper-free approach with a robust ligand is often preferred.

Data Presentation: Reaction Conditions

The following table summarizes proposed reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are adapted from general protocols for sterically hindered substrates.

Entry Alkyne Partner Palladium Catalyst Ligand Base Solvent Temperature (°C) Time (h) Expected Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2 mol%)PPh₃ (4 mol%)Cs₂CO₃ (2 equiv)Toluene (B28343)80-10012-2440-60
21-OctynePd₂(dba)₃ (1.5 mol%)XPhos (6 mol%)K₂CO₃ (2 equiv)Dioxane10018-2450-70
3(Trimethylsilyl)acetylenePd(PPh₃)₄ (5 mol%)-Et₃N (3 equiv)DMF70-9012-1845-65
4Propargyl alcoholPdCl₂(MeCN)₂ (2 mol%)SPhos (4 mol%)DIPA (2.5 equiv)THF652455-75

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

This protocol is designed for small-scale synthesis and emphasizes inert atmosphere techniques to ensure catalyst activity.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) (4-6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Standard Schlenk line or glovebox

  • Magnetic stirrer and stir bars

  • Syringes and needles

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add PdCl₂(MeCN)₂ (2 mol%), X-Phos (4-6 mol%), and cesium carbonate (2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound (1.0 equiv) to the mixture, followed by the dropwise addition of phenylacetylene (1.2 equiv).

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3,3-dimethyl-1-phenylbut-1-yne.

Protocol 2: Copper-Catalyzed Sonogashira Coupling

This protocol provides an alternative using a traditional copper co-catalyst system.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv, can also serve as solvent)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere-flushed flask, add PdCl₂(PPh₃)₂ (2.5 mol%) and CuI (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by the amine base (e.g., Et₃N). Stir the mixture for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv) followed by this compound (1.0 equiv).

  • Reaction Execution: Stir the reaction at room temperature or heat to 50-70°C, depending on the alkyne's reactivity.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Signaling Pathways and Workflows

Sonogashira_Mechanism cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle (Optional) Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-I(L)₂ Alkyne_Pd_complex R-Pd(II)-C≡CR'(L)₂ Pd_complex->Alkyne_Pd_complex Transmetalation Alkyne_Pd_complex->Pd0 Product R-C≡C-R' Alkyne_Pd_complex->Product Reductive Elimination RI R-I (this compound) RI->Pd0 Oxidative Addition HI HI CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR' Cu_acetylide->Pd_complex Alkyne H-C≡C-R' Alkyne->CuI + Base BaseH Base-H⁺I⁻ Base Base

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Experimental_Workflow start Start: Flame-dried Schlenk tube under Inert Atmosphere add_reagents Add Pd Catalyst, Ligand, and Base start->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent add_substrates Add this compound and Terminal Alkyne add_solvent->add_substrates reaction Heat and Stir Reaction Mixture (e.g., 65-100°C) add_substrates->reaction monitor Monitor Progress (TLC or GC-MS) reaction->monitor workup Cool, Dilute with Organic Solvent, and Filter through Celite monitor->workup Upon Completion extraction Aqueous Wash (Water, Brine) workup->extraction dry_concentrate Dry Organic Layer (Na₂SO₄) and Concentrate extraction->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify end End: Isolated Product purify->end

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Suzuki Coupling of Neopentyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The construction of C(sp³)-C(sp²) bonds, in particular, is of paramount importance in medicinal chemistry for the synthesis of complex molecular architectures. However, the use of sterically hindered primary alkyl halides, such as neopentyl iodide, presents a significant challenge due to the propensity for slow oxidative addition and competing β-hydride elimination pathways.

These application notes provide a comprehensive overview of protocols and key considerations for the successful Suzuki coupling of neopentyl iodide with arylboronic acids. While direct literature precedents for the Suzuki coupling of neopentyl iodide are scarce, this document leverages established protocols for analogous sterically hindered electrophiles, particularly neopentyl arenesulfonates, to provide robust starting points for reaction optimization. The information herein is intended to guide researchers in developing effective protocols for this challenging but valuable transformation.

Key Challenges in the Suzuki Coupling of Neopentyl Halides

The primary obstacle in the Suzuki coupling of neopentyl halides is the steric hindrance around the electrophilic carbon, which disfavors the initial oxidative addition step to the palladium(0) catalyst. Furthermore, while neopentyl halides lack β-hydrogens and therefore cannot undergo direct β-hydride elimination, isomerization of the organopalladium intermediate can lead to pathways that result in elimination. Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial to favor the desired cross-coupling pathway.

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

The following table summarizes reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of a neopentyl-containing electrophile, specifically neopentyl 4-bromobenzenesulfonate, with various arylboronic acids. These conditions serve as an excellent starting point for the optimization of reactions with neopentyl iodide. Given the higher reactivity of the C-I bond compared to the C-O bond of a sulfonate, milder conditions may be effective for neopentyl iodide.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001295
24-Acetylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1101888
34-Methoxyphenylboronic acidPd(OAc)₂ (3)P(t-Bu)₃ (6)Cs₂CO₃ (2.5)Toluene1001692
43-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)DMF1202475

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of neopentyl iodide with an arylboronic acid, adapted from successful procedures with analogous neopentyl electrophiles. Note: This protocol is a starting point and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Neopentyl Iodide

Materials:

  • Neopentyl iodide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • A suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • A suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF, DMF)

  • Deionized water (if using aqueous conditions)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add neopentyl iodide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired neopentyl-aryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R-X pd_complex R-Pd(II)L_n-X oa->pd_complex tm Transmetalation pd_complex->tm pd_r_r R-Pd(II)L_n-R' tm->pd_r_r re Reductive Elimination pd_r_r->re product R-R' re->product product->pd0 Catalyst Regeneration reactants R-X + R'-B(OR)2 base Base boronate [R'-B(OR)2(Base)]- boronate->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling of Neopentyl Iodide

Experimental_Workflow start Start setup Reaction Setup (Neopentyl Iodide, Arylboronic Acid, Catalyst, Ligand, Base, Solvent) start->setup degas Degassing (Inert Atmosphere) setup->degas reaction Heating and Stirring (Monitor by TLC/GC-MS) degas->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterization (NMR, MS) purification->product end End product->end

Caption: A typical experimental workflow for the Suzuki coupling of neopentyl iodide.

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance of Neopentyl Iodide in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with SN2 reactions involving neopentyl iodide. The extreme steric hindrance posed by the neopentyl group makes standard SN2 conditions ineffective. This guide offers insights into the problem and potential solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction with neopentyl iodide failing or giving very low yields?

Neopentyl iodide, although a primary alkyl halide, is notoriously unreactive in SN2 reactions.[1][2][3][4][5][6] The reason for this is the significant steric hindrance caused by the bulky tert-butyl group on the carbon adjacent (beta) to the electrophilic carbon.[2][6][7] This bulkiness physically blocks the required backside attack of the nucleophile, which is essential for the concerted SN2 mechanism.[5][8] The reaction rate for neopentyl halides in SN2 reactions can be up to 100,000 times slower than that of a comparable straight-chain primary halide like n-propyl halide.[2]

Q2: Can I force the SN2 reaction to proceed by using a stronger nucleophile or a higher temperature?

While using a strong, unhindered nucleophile is a standard practice for SN2 reactions, it is often insufficient to overcome the steric barrier of neopentyl iodide.[1] Increasing the reaction temperature is also generally not a viable solution. Elevated temperatures tend to favor elimination (E2) reactions over substitution (SN2) reactions, especially when using a strongly basic nucleophile.[9]

Q3: What are the expected side products or alternative reaction pathways?

Given the difficulty of the SN2 pathway, other mechanisms may compete, although they are also problematic:

  • SN1 Reaction: This pathway is highly unlikely because it would require the formation of a very unstable primary carbocation.[5] However, if forced under certain conditions (e.g., with a silver salt to assist iodide departure), a carbocation could form and then immediately undergo rearrangement (a hydride or methyl shift) to a more stable tertiary carbocation before the nucleophile attacks.[10][11] This would lead to rearranged products, not the desired direct substitution product.

  • E2 Elimination: If a strong, bulky base is used as the nucleophile, E2 elimination will likely be the predominant pathway, yielding 2,2-dimethyl-1-butene.[1]

Q4: Are there any solvent recommendations for attempting an SN2 reaction with neopentyl iodide?

For SN2 reactions in general, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are preferred.[12][13][14][15][16] These solvents can dissolve the nucleophilic salt while poorly solvating the anion, thereby increasing its nucleophilicity.[12][13][15] While changing to a polar aprotic solvent is a good general strategy for optimizing SN2 reactions, it is unlikely to be sufficient to overcome the extreme steric hindrance of neopentyl iodide on its own.

Troubleshooting Guides

Issue: No reaction or extremely slow reaction rate with neopentyl iodide.
Potential Cause Troubleshooting Step Expected Outcome
Extreme Steric Hindrance The primary issue is the inherent structure of the neopentyl group, which prevents the nucleophile's backside attack.[2][5][6][7]Standard SN2 conditions will likely fail. Consider alternative synthetic routes that do not involve an SN2 reaction at a neopentyl center.
Weak Nucleophile The nucleophile may not be strong enough to compensate for the steric hindrance.Use a small, highly reactive nucleophile (e.g., azide (B81097), cyanide) in a polar aprotic solvent. However, success is not guaranteed.
Inappropriate Solvent Using polar protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding.[12][13][15]Switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity.[12][13][17][16]
Issue: Formation of unexpected products (rearrangement or elimination).
Potential Cause Troubleshooting Step Expected Outcome
Carbocation Rearrangement Reaction conditions may be promoting an SN1-like pathway, leading to the formation of a primary carbocation that rearranges. This can be inadvertently encouraged by using Lewis acids or silver salts.[10][18][19]Avoid conditions that favor carbocation formation. If rearrangement is observed, confirm the structure of the product. This indicates that an SN2 pathway is not occurring.
E2 Elimination Use of a strong, bulky base or high temperatures is favoring elimination.[1][9]Use a less basic nucleophile if possible. Avoid high temperatures. If the desired reaction is substitution, a different synthetic strategy is likely necessary.

Experimental Protocols & Alternative Strategies

Given the challenges of a direct SN2 reaction, alternative approaches are often necessary.

Protocol 1: Finkelstein Reaction Conditions (Illustrative Attempt)

This protocol describes a typical attempt at an SN2 reaction which is likely to be very slow or fail with neopentyl iodide.

  • Reactants: Neopentyl iodide, Sodium azide (NaN₃).

  • Solvent: Dry N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve neopentyl iodide (1.0 eq) in dry DMF.

    • Add sodium azide (1.5 eq).

    • Stir the reaction mixture at 50-70 °C.

    • Monitor the reaction by GC-MS or TLC.

  • Expected Outcome: Very slow conversion to neopentyl azide over an extended period (days), if any. The starting material will likely remain largely unreacted.

Protocol 2: Silver Salt Assisted Substitution (Potential for Rearrangement)

This method may facilitate the departure of the iodide but is prone to inducing an SN1 pathway and rearrangement.

  • Reactants: Neopentyl iodide, Nucleophile (e.g., acetic acid), Silver acetate (B1210297).

  • Solvent: Acetic acid.

  • Procedure:

    • Dissolve neopentyl iodide (1.0 eq) in acetic acid.

    • Add silver acetate (1.1 eq).

    • Stir the mixture at room temperature. The precipitation of silver iodide (AgI) may be observed.

    • Monitor for the consumption of starting material.

  • Expected Outcome: Formation of rearranged products, such as tert-amyl acetate, due to a hydride or methyl shift in the intermediate carbocation.

Alternative Strategy: Radical-Based Approaches

For sterically hindered substrates, transition-metal-catalyzed cross-coupling reactions, which can proceed through radical intermediates, may be a more viable alternative to traditional SN2/SN1 pathways.[20] These methods avoid the need for backside nucleophilic attack or the formation of unstable carbocations.

Data Presentation

Table 1: Relative Reaction Rates of Various Alkyl Bromides in an SN2 Reaction

SubstrateStructureRelative Rate
Methyl BromideCH₃Br~30
Ethyl BromideCH₃CH₂Br1
Isopropyl Bromide(CH₃)₂CHBr0.02
Neopentyl Bromide (CH₃)₃CCH₂Br 0.00001 [21]
tert-Butyl Bromide(CH₃)₃CBr~0 (prefers SN1)

Data is generalized and intended for comparative purposes.

Visualizations

Logical Workflow for Troubleshooting Neopentyl Iodide Reactions

troubleshooting_workflow start Start: SN2 Reaction with Neopentyl Iodide check_reaction Reaction Progressing? start->check_reaction no_reaction No or Very Slow Reaction check_reaction->no_reaction No unexpected_product Unexpected Product Formed check_reaction->unexpected_product Yes, but... success Desired Product Formed (Unlikely) check_reaction->success Yes troubleshoot_conditions Troubleshoot Conditions: - Stronger, smaller nucleophile - Polar aprotic solvent (DMSO, DMF) - Moderate temperature no_reaction->troubleshoot_conditions analyze_product Analyze Product Structure: - NMR, Mass Spectrometry unexpected_product->analyze_product consider_alternatives Conclusion: Direct SN2 is not viable. Consider alternative synthetic routes (e.g., radical-based methods). troubleshoot_conditions->consider_alternatives Still no reaction rearrangement_check Is it a rearranged product? analyze_product->rearrangement_check elimination_check Is it an elimination product? analyze_product->elimination_check rearrangement_check->consider_alternatives Yes elimination_check->consider_alternatives Yes

Caption: A flowchart for troubleshooting SN2 reactions with neopentyl iodide.

Reaction Pathways of Neopentyl Iodide

reaction_pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway NeopentylIodide Neopentyl Iodide SN2_TS SN2 Transition State (Highly Strained) NeopentylIodide->SN2_TS Nucleophile (Backside Attack) PrimaryCarbocation Primary Carbocation (Highly Unstable) NeopentylIodide->PrimaryCarbocation Loss of I- SN2_Product Direct Substitution Product (Very Slow/No Formation) SN2_TS->SN2_Product StericHindrance Steric Hindrance (Blocks Attack) StericHindrance->SN2_TS Rearrangement 1,2-Methyl Shift PrimaryCarbocation->Rearrangement TertiaryCarbocation Tertiary Carbocation (More Stable) Rearrangement->TertiaryCarbocation RearrangedProduct Rearranged Product TertiaryCarbocation->RearrangedProduct Nucleophile Attack

Caption: Competing SN1 and SN2 pathways for neopentyl iodide.

References

Technical Support Center: Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses common issues encountered during bimolecular nucleophilic substitution (SN2) reactions, with a specific focus on substrate reactivity.

Frequently Asked Questions (FAQs)

Question: Why is my SN2 reaction with 1-iodo-2,2-dimethylpropane (neopentyl iodide) failing or proceeding at an extremely slow rate?

Answer: This is a common and important exception to the general rules of SN2 reactivity. While this compound is a primary alkyl halide, which typically favors the SN2 mechanism, it is practically unreactive under standard SN2 conditions.

The lack of reactivity is due to significant steric hindrance . The SN2 mechanism requires the nucleophile to perform a "backside attack," approaching the electrophilic α-carbon from the side opposite the leaving group (iodide).[1][2] In this compound, the carbon adjacent to the electrophilic center (the β-carbon) is a quaternary carbon, part of a bulky tert-butyl group. This bulky group effectively shields the reaction site, physically blocking the nucleophile's path and preventing it from reaching the α-carbon.[2][3]

Even though the substitution is at a primary carbon, the steric bulk is so significant that the energy of the transition state is raised dramatically, effectively halting the reaction.[2][4] For practical purposes, neopentyl halides are considered inert in SN2 reactions.[2][3]

Troubleshooting Guide

Question: My synthesis requires the neopentyl moiety. If a direct SN2 reaction on this compound is not feasible, what are my options?

Answer: Direct substitution on a neopentyl halide is challenging via either SN2 or SN1 pathways.

  • SN2 Pathway: As established, this is unreactive due to steric hindrance.

  • SN1 Pathway: This pathway is also disfavored. It would require the formation of a primary carbocation, which is highly unstable. While a subsequent rearrangement (hydride shift) could form a more stable tertiary carbocation, the initial carbocation formation is a very high-energy step, making the SN1 reaction extremely slow.[5][6]

Recommended Alternative Approaches:

  • Use a different electrophile: Instead of a neopentyl halide, consider using an organometallic reagent like neopentyl lithium or a neopentyl Grignard reagent, which can act as nucleophiles to attack a different electrophilic center in your molecule.

  • Build the neopentyl group differently: Consider a synthetic route where the quaternary carbon center is formed earlier in the synthesis through methods not reliant on SN2 substitution at a hindered center.

  • Consider Radical Reactions: Under specific conditions, some transformations involving neopentyl groups can be achieved through free-radical pathways, which are not subject to the same steric constraints as SN2 reactions.

Data Presentation

The effect of steric hindrance on SN2 reaction rates is profound. The table below summarizes the relative rates of reaction for various alkyl bromides with a given nucleophile, illustrating the dramatic decrease in reactivity for sterically hindered substrates.

Alkyl Bromide SubstrateStructureTypeRelative Rate
Methyl bromideCH₃BrMethyl~100,000 - 200,000
Ethyl bromideCH₃CH₂BrPrimary (1°)~1,000
n-Propyl bromideCH₃CH₂CH₂BrPrimary (1°)~400
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)~10
Neopentyl bromide (CH₃)₃CCH₂Br Primary (1°, hindered) ~0.001
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)~0 (No SN2 reaction)

Note: Relative rates are approximate and can vary with specific reaction conditions, but the trend is consistent. The rate of reaction for a simple primary halide like n-propyl bromide is approximately 100,000 times faster than for a neopentyl halide.[2][3]

Experimental Protocols

Protocol: Comparative SN2 Reactivity (Finkelstein Reaction)

This protocol is designed to demonstrate the difference in reactivity between a non-hindered primary alkyl halide and a sterically hindered one like this compound.

Objective: To observe the formation of a precipitate (NaBr or NaCl) as an indication of a successful SN2 reaction between an alkyl halide and sodium iodide in acetone.

Materials:

  • 1-Bromobutane

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes (3) and rack

  • Water bath

Procedure:

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Label three clean, dry test tubes.

  • To Test Tube 1, add 2 mL of the NaI/acetone solution and 4 drops of 1-bromobutane.

  • To Test Tube 2, add 2 mL of the NaI/acetone solution and 4 drops of this compound. (Note: While this is an iodo-halide, a comparative reaction with 1-bromo-2,2-dimethylpropane (B145997) would also show no reaction).

  • To Test Tube 3 (Control), add 2 mL of the NaI/acetone solution only.

  • Shake all tubes to mix the contents.

  • Allow the tubes to stand at room temperature and observe for the formation of a precipitate at 2, 5, and 10 minutes.

  • If no reaction is observed at room temperature, place the test tubes in a water bath heated to 50°C and observe for any changes.

Expected Observations:

  • Test Tube 1 (1-Bromobutane): A white precipitate of sodium bromide (NaBr) should form relatively quickly at room temperature. NaBr is insoluble in acetone, providing visual evidence that the SN2 reaction has occurred.

  • Test Tube 2 (this compound): No precipitate is expected to form, even after extended time or upon gentle heating. This demonstrates the compound's lack of reactivity in an SN2 reaction.

  • Test Tube 3 (Control): No precipitate should form.

Mandatory Visualization

The following diagram illustrates the core reason for the unreactivity of this compound in SN2 reactions: steric hindrance preventing the required backside attack by the nucleophile.

SN2_Steric_Hindrance cluster_substrate This compound (Neopentyl Iodide) cluster_tertbutyl Bulky tert-Butyl Group C_alpha α-C C_beta β-C C_alpha->C_beta C-C Bond Iodine I C_alpha->Iodine Leaving Group H1 H C_alpha->H1 H2 H C_alpha->H2 CH3_1 CH₃ C_beta->CH3_1 CH3_2 CH₃ C_beta->CH3_2 CH3_3 CH₃ C_beta->CH3_3 Nu Nu: Nu->C_alpha Backside attack path is BLOCKED block1 X block2 X

Steric hindrance blocking nucleophilic backside attack.

References

Technical Support Center: Neopentyl Iodide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neopentyl iodide coupling reactions. Due to significant steric hindrance, neopentyl iodide exhibits unique reactivity, often leading to unexpected side reactions and byproducts.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with neopentyl iodide so slow or failing entirely?

A1: The primary reason for the low reactivity of neopentyl iodide is severe steric hindrance. The bulky tert-butyl group adjacent to the carbon bearing the iodine atom physically blocks the backside attack required for a typical bimolecular nucleophilic substitution (SN2) reaction. For SN2 reactions, neopentyl halides react on the order of 100,000 times slower than simple primary alkyl halides like propyl halides.[1] This steric impediment makes direct coupling challenging under standard SN2 conditions.

Q2: I'm observing products with a different carbon skeleton than expected. What is happening?

A2: You are likely observing the results of a carbocation rearrangement. Under conditions that favor a unimolecular substitution (SN1) or elimination (E1) pathway (e.g., polar protic solvents, elevated temperatures), neopentyl iodide can ionize to form a primary carbocation. This primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. Nucleophilic attack on this rearranged carbocation leads to products with a tert-amyl (2-methyl-2-butyl) skeleton.[2][3][4]

Q3: What are the common byproducts in neopentyl iodide coupling reactions?

A3: Common byproducts depend on the reaction type:

  • Substitution Reactions (SN1/E1): Rearranged substitution products (e.g., tert-amyl alcohol after solvolysis) and elimination products (alkenes like 2-methyl-2-butene (B146552) and 2-methyl-1-butene) are prevalent.[4][5]

  • Wurtz Coupling: Besides the desired dimer (2,2,5,5-tetramethylhexane), elimination byproducts can form.[6] The reaction likely proceeds through radical intermediates.[6]

  • Grignard and other Cross-Coupling Reactions: Reductive dimerization of the neopentyl group and reduction of the neopentyl iodide to neopentane (B1206597) are common side reactions. Using softer nucleophiles, such as organozincs, can help minimize these side reactions.

Q4: Is it possible to achieve a direct, non-rearranged coupling product with neopentyl iodide?

A4: While challenging, it is possible under specific conditions. Reactions that avoid the formation of a free carbocation are more likely to yield the direct coupling product. This includes:

  • Wurtz-type couplings: These can produce the direct dimer, bineopentyl, suggesting a mechanism that is not purely SN2.[7]

  • Transition metal-catalyzed cross-coupling reactions (e.g., with organozincs): These reactions proceed through an oxidative addition/reductive elimination cycle that can avoid carbocation formation. However, side reactions are still possible.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Coupled Product
Possible Cause Troubleshooting Suggestion
Steric Hindrance For SN2-type reactions, increase reaction time and temperature. Use a highly reactive, less sterically demanding nucleophile. Consider alternative synthetic routes that do not involve direct coupling with the neopentyl group.
Carbocation Rearrangement Avoid conditions that promote SN1/E1 pathways. Use non-polar, aprotic solvents. Avoid strong Lewis acids or protic acids. Employ transition metal-catalyzed cross-coupling methods.
Elimination Side Reactions Use a non-basic or weakly basic nucleophile. Lower the reaction temperature. For base-promoted reactions, consider using a bulky, non-nucleophilic base.
Side Reactions with Organometallics In Grignard reactions, consider transmetalation to a softer metal like zinc or copper to reduce dimerization and reduction byproducts. Ensure strictly anhydrous conditions.
Issue 2: Identification of Unexpected Byproducts
Observed Byproduct Likely Side Reaction Confirmation
Product with a mass corresponding to a rearranged isomerCarbocation Rearrangement (SN1)Characterize the byproduct using NMR and mass spectrometry to confirm the tert-amyl carbon skeleton.
Alkene byproductsElimination (E1 or E2)GC-MS analysis can identify volatile alkene byproducts.
Dimer of the neopentyl groupReductive Dimerization (e.g., Wurtz or Grignard side reaction)Mass spectrometry will show a product with double the mass of the neopentyl group.
NeopentaneReductionGC analysis can detect the formation of this volatile alkane.

Quantitative Data on Byproduct Formation

The following table summarizes typical product distributions in reactions involving neopentyl halides. Note that yields are highly dependent on specific reaction conditions.

Reaction TypeSubstrateConditionsDesired ProductByproductsReference
Iodide SynthesisNeopentyl alcoholTriphenyl phosphite, methyl iodide, refluxNeopentyl iodide (64-75%)tert-Amyl iodide (~5%)[8]
Wurtz CouplingNeopentyl bromide, Isobutyl bromideSodium, dry ether2,2,5-Trimethylhexane2,2,5,5-Tetramethylhexane, 2,5-Dimethylhexane[9]
FluorinationNeopentyl bromideAerosol direct fluorinationPerfluoroneopentyl bromidePerfluoroisopentane (rearranged, 63%)[10]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Cross-Coupling of Neopentyl Iodide with an Organozinc Reagent

This protocol provides a general guideline. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Neopentyl iodide

  • Organozinc reagent (e.g., prepared from the corresponding organolithium or Grignard reagent and ZnCl₂)

  • Nickel(II) catalyst (e.g., NiCl₂(dppp))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser, a septum, and a nitrogen or argon inlet.

  • Reagent Addition: Under an inert atmosphere, add the nickel catalyst (e.g., 5 mol%) to the flask.

  • Add the anhydrous solvent via syringe.

  • Add the neopentyl iodide (1.0 equivalent) to the flask via syringe.

  • Reaction: Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

G cluster_0 S_N1 Pathway and Rearrangement A Neopentyl Iodide B Primary Carbocation (Unstable) A->B Ionization (-I⁻) C 1,2-Methyl Shift B->C D Tertiary Carbocation (Stable) C->D F Rearranged Product D->F + Nu-H E Nucleophile (Nu-H) E->D

Caption: SN1 reaction pathway of neopentyl iodide leading to a rearranged product.

G cluster_1 General Cross-Coupling Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Catalyst, Solvent, and Neopentyl Iodide setup->reagents addition Slowly Add Coupling Partner reagents->addition reaction Stir at RT or Heat Monitor Progress (TLC/GC) addition->reaction workup Quench and Extract reaction->workup purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for a cross-coupling reaction.

G cluster_2 Troubleshooting Logic start Low Yield or Unexpected Products check_rearrangement Product with Rearranged Skeleton? start->check_rearrangement check_elimination Alkene Byproducts Observed? check_rearrangement->check_elimination No sn1_path Indicates S_N1 Pathway. Use aprotic solvent, lower temperature. check_rearrangement->sn1_path Yes check_dimer Dimer or Reduction Products Observed? check_elimination->check_dimer No e1_path Indicates E1 Pathway. Use non-basic nucleophile, lower temperature. check_elimination->e1_path Yes organometallic_side_reactions Indicates side reactions. Use softer nucleophile (e.g., organozinc). Ensure anhydrous conditions. check_dimer->organometallic_side_reactions Yes sn2_slow Likely due to steric hindrance. Increase reaction time/temp. Consider alternative route. check_dimer->sn2_slow No

Caption: A decision tree for troubleshooting neopentyl iodide coupling reactions.

References

Technical Support Center: Grignard Reaction with 1-Iodo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of the Grignard reaction with the sterically hindered substrate, 1-iodo-2,2-dimethylpropane (neopentyl iodide).

Troubleshooting Guide

This guide addresses common issues encountered during the formation of neopentylmagnesium iodide and its subsequent reactions.

Issue Potential Cause Recommended Solution
Reaction fails to initiate (no exotherm, iodine color persists) 1. Inactive Magnesium Surface: The magnesium turnings are coated with a passivating layer of magnesium oxide (MgO).[1]a. Mechanical Activation: Before adding solvent, grind the magnesium turnings gently with a glass rod under an inert atmosphere to expose a fresh surface.[1]b. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension before adding the neopentyl iodide.[1] The disappearance of the iodine's purple color or the evolution of ethene gas indicates activation.[2]
2. Presence of Moisture: Trace amounts of water in the glassware, solvent, or on the magnesium surface will quench the Grignard reagent as it forms.[1][3]a. Rigorous Drying: Flame-dry all glassware under vacuum or oven-dry at >120°C overnight.[1] Cool under a stream of inert gas (argon or nitrogen).[1]b. Anhydrous Solvent: Use freshly distilled, anhydrous grade ether or THF.[1]
3. High Activation Energy: The steric hindrance of the neopentyl group can lead to a significant activation energy barrier for the reaction.a. Gentle Heating: Gently warm a small portion of the reaction mixture with a heat gun to initiate the reaction. Be prepared to cool the flask in an ice bath once the reaction becomes self-sustaining.[1]b. Sonication: Place the reaction flask in an ultrasonic bath to promote initiation.[4]
Low Yield of Grignard Reagent 1. Wurtz Coupling: The formed neopentylmagnesium iodide can react with unreacted this compound to form a dimer (2,2,5,5-tetramethylhexane).a. Slow Addition: Add the solution of this compound dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[5]b. High Dilution: Using a larger volume of solvent can sometimes minimize this bimolecular side reaction.[3]
2. Incomplete Reaction: Due to steric hindrance, the reaction may be slow and not go to completion under standard conditions.a. Choice of Solvent: Use THF instead of diethyl ether. THF's higher boiling point allows for a higher reaction temperature, which can help overcome the activation energy.[5] Additionally, THF is a better solvating agent for the Grignard reagent.[6]b. Extended Reaction Time: Allow the reaction to proceed for a longer period, monitoring the consumption of magnesium.
Low Yield in Subsequent Reaction with an Electrophile (e.g., an aldehyde or ketone) 1. Grignard Reagent Degradation: The formed Grignard reagent is sensitive to air (oxygen) and moisture.Maintain a positive pressure of an inert gas (argon is preferred as nitrogen can react with fresh magnesium surfaces) throughout the preparation and subsequent reaction.[2][3]
2. Steric Hindrance in Addition Step: The bulky neopentyl group may have difficulty attacking a sterically hindered electrophile.a. Less Hindered Electrophile: If possible, choose a less sterically crowded electrophile.b. Reaction Conditions: The addition of anhydrous lithium chloride (LiCl) can sometimes increase the reactivity of Grignard reagents.
3. Side Reactions with Electrophile: With hindered ketones, the Grignard reagent can act as a base, causing enolization, or as a reducing agent, leading to the corresponding alcohol of the ketone.a. Use of Additives: Certain additives can favor the addition pathway. b. Lower Temperatures: Running the addition reaction at lower temperatures may suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction with this compound so difficult to initiate?

A1: The primary challenge is the significant steric hindrance provided by the quaternary carbon adjacent to the carbon-iodine bond. This "neopentyl" structure physically blocks the approach of the alkyl iodide to the magnesium metal surface, thus increasing the activation energy of the reaction.

Q2: Is this compound the best choice of halide for this reaction?

A2: Yes, for neopentyl halides, the iodide is the most reactive and therefore the best choice. The carbon-iodine bond is weaker than the carbon-bromine or carbon-chloride bonds, facilitating the reaction with magnesium. Neopentyl chloride is notoriously unreactive in Grignard formation.

Q3: Should I use diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent?

A3: For a sterically hindered and less reactive halide like neopentyl iodide, THF is generally the superior choice.[5] Its higher boiling point (66°C vs. 35°C for diethyl ether) allows the reaction to be run at a higher temperature, helping to overcome the steric hindrance.[6] Furthermore, THF is a more polar solvent and can better solvate and stabilize the Grignard reagent.

Q4: I've added a crystal of iodine, but the reaction won't start. What should I do next?

A4: If iodine alone is insufficient, you can try adding a few drops of 1,2-dibromoethane. This will react readily with the magnesium to form magnesium bromide and ethene gas, which helps to clean and activate the magnesium surface.[1] Gentle warming with a heat gun or using an ultrasonic bath are also effective next steps.[1][4]

Q5: What are the most common side products to expect?

A5: The most prevalent side product during the formation of the Grignard reagent is the Wurtz coupling product, 2,2,5,5-tetramethylhexane.[5] During the subsequent reaction with a carbonyl compound, side products can arise from enolization or reduction of the carbonyl, especially if it is sterically hindered. Of course, any reaction with trace water will produce 2,2-dimethylpropane.

Data Presentation

While specific yield data for this compound under varied, directly comparable conditions is sparse in the literature, the following table provides typical yield ranges for Grignard reagent formation based on the halide class. These yields are expected under optimized conditions.

Alkyl Halide TypeC-X Bond Energy (kJ/mol)Relative ReactivityTypical Yield RangeNotes
Alkyl Iodide (R-I) ~228Very High85-95%Most reactive, but starting materials can be more expensive. Prone to side reactions like Wurtz coupling if not controlled.
Alkyl Bromide (R-Br) ~285High70-90%A good balance of reactivity and stability. Often the preferred halide for many Grignard reactions.
Alkyl Chloride (R-Cl) ~340Moderate50-80%Less reactive, often requiring longer initiation times, higher temperatures (favoring THF as a solvent), and more rigorous magnesium activation.

For the sterically hindered this compound, achieving yields in the higher end of the typical range for alkyl iodides requires careful optimization of the parameters outlined in the troubleshooting guide.

Experimental Protocols

Key Experiment: Preparation of Neopentylmagnesium Iodide

This protocol outlines a representative procedure for the formation of neopentylmagnesium iodide, emphasizing techniques to overcome steric hindrance.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (1-2 small crystals)

  • Inert gas supply (Argon)

  • Standard flame-dried glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel)

Procedure:

  • Glassware Preparation: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a positive pressure of argon.

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the reaction flask. Add the iodine crystals. Gently warm the flask with a heat gun under a flow of argon until purple iodine vapors are observed coating the surface of the magnesium. Allow the flask to cool.

  • Solvent Addition: Add enough anhydrous THF via cannula to cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Initiation: Add a small portion (approx. 10%) of the alkyl iodide solution to the stirred magnesium suspension. The reaction may need to be initiated by gently warming the flask. Successful initiation is indicated by the disappearance of the iodine color, a gentle reflux, and the appearance of a cloudy gray solution.

  • Addition: Once the reaction is initiated and self-sustaining, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. An external cooling bath (e.g., a cool water bath) may be necessary to control the exotherm.

  • Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating to maintain reflux may be required to drive the reaction to completion. The reaction is typically considered complete when most of the magnesium has been consumed.

  • Use: The resulting greyish solution of neopentylmagnesium iodide should be cooled to the desired temperature and used directly for the subsequent reaction.

Visualizations

Troubleshooting_Workflow start Grignard Reaction Low Yield Issue initiation Failure to Initiate? start->initiation low_yield Low Reagent Yield? start->low_yield poor_addition Poor Yield in Subsequent Reaction? start->poor_addition inactive_mg Inactive Mg Surface? initiation->inactive_mg Yes wurtz Wurtz Coupling? low_yield->wurtz Yes degradation Reagent Degradation? poor_addition->degradation Yes moisture Moisture Present? inactive_mg->moisture No activate_mg Solution: - Mechanical Grinding - Chemical Activation (I2, DBE) inactive_mg->activate_mg Yes dry_system Solution: - Flame/Oven Dry Glassware - Use Anhydrous Solvent moisture->dry_system Yes incomplete_rxn Incomplete Reaction? wurtz->incomplete_rxn No slow_addition Solution: - Slow, Dropwise Addition - High Dilution wurtz->slow_addition Yes optimize_cond Solution: - Use THF as Solvent - Increase Reaction Time/Temp incomplete_rxn->optimize_cond Yes sterics Steric Hindrance? degradation->sterics No inert_atm Solution: - Maintain Inert Atmosphere (Ar) degradation->inert_atm Yes change_reagents Solution: - Use Less Hindered Electrophile - Add LiCl sterics->change_reagents Yes

Caption: Troubleshooting workflow for low-yield Grignard reactions.

References

Technical Support Center: Neopentyl Iodide Rearrangement in S_N1 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neopentyl iodide and related compounds in S_N1 reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my S_N1 reaction with neopentyl iodide so slow and why am I not getting the expected direct substitution product?

A1: Neopentyl iodide is notoriously unreactive in both S_N1 and S_N2 reactions. The primary reason for the slow S_N1 reaction rate is the high energy of activation required to form the highly unstable primary carbocation. The structure of neopentyl iodide, with a bulky tert-butyl group adjacent to the carbon bearing the iodide, creates significant steric hindrance. This steric strain is not relieved upon ionization to the primary carbocation.

Furthermore, you are not observing the direct substitution product because the initially formed primary neopentyl carbocation is extremely unstable.[1] It rapidly undergoes a 1,2-methyl shift to form a much more stable tertiary carbocation (the tert-amyl cation).[2] This rearranged carbocation is then attacked by the nucleophile (solvent), leading to rearranged products.

Q2: What are the typical rearranged products I should expect from the solvolysis of neopentyl iodide in a solvent like aqueous ethanol (B145695)?

A2: In a mixed solvent system like aqueous ethanol, the rearranged tertiary carbocation will be attacked by both water and ethanol. Therefore, you should expect a mixture of rearranged products:

  • tert-Amyl alcohol (2-methyl-2-butanol) from the reaction with water.

  • tert-Amyl ethyl ether (2-ethoxy-2-methylbutane) from the reaction with ethanol.[2]

The ratio of these products will depend on the composition of the solvent and the relative nucleophilicity of water and ethanol.

Q3: Are there any conditions that favor the S_N1 pathway for neopentyl iodide?

A3: Yes, to promote the S_N1 pathway, you should use:

  • Polar, protic solvents: These solvents, such as water, ethanol, methanol, and formic acid, can stabilize the carbocation intermediate through hydrogen bonding and their high dielectric constant.[3]

  • Forcing conditions: Heating the reaction mixture is often necessary to provide the energy needed to overcome the high activation barrier for the formation of the initial primary carbocation.[4]

  • Non-nucleophilic, strongly ionizing conditions: The use of silver salts (e.g., AgNO₃) can assist in the removal of the iodide leaving group, promoting the formation of the carbocation.[2]

Q4: How does the iodide leaving group in neopentyl iodide compare to other leaving groups like bromide or tosylate in S_N1 reactions?

A4: Iodide is an excellent leaving group, generally better than bromide, due to the weakness of the C-I bond and the stability of the iodide anion. In the context of the rate-determining step of an S_N1 reaction (carbocation formation), a better leaving group leads to a faster reaction rate. Therefore, neopentyl iodide would be expected to react faster in an S_N1 reaction than neopentyl bromide under the same conditions. Tosylate is also an excellent leaving group and its reactivity would be comparable to or slightly greater than iodide.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
No reaction or extremely slow reaction Insufficiently forcing conditions.Increase the reaction temperature. Refluxing the solution is often necessary.
Solvent is not polar enough.Use a more polar protic solvent system, such as aqueous ethanol or formic acid.
Low yield of rearranged products Competing elimination (E1) reactions.The rearranged tertiary carbocation can also undergo elimination to form alkenes (e.g., 2-methyl-2-butene (B146552) and 2-methyl-1-butene). To favor substitution, use a less basic solvent and keep the temperature as low as feasible while still promoting the reaction.
Incomplete reaction.Monitor the reaction progress over a longer period. Neopentyl systems are notoriously slow to react.
Formation of unexpected byproducts Impurities in the starting material or solvent.Ensure the purity of your neopentyl iodide and solvents.
Decomposition at high temperatures.If refluxing for extended periods, consider if the products or starting material are susceptible to thermal decomposition.

Data Presentation

Due to the challenges in finding precise, directly comparable quantitative data for the solvolysis of neopentyl iodide under standardized S_N1 conditions in recent literature, the following table presents illustrative data for the solvolysis of a related neopentyl substrate, neopentyl chloroformate, to demonstrate the effect of solvent on reaction rates. This data highlights the significant impact of the solvent's ionizing power on the S_N1 reaction rate.

Table 1: Relative Solvolysis Rates of Neopentyl Chloroformate at 45°C in Various Solvents [5]

SolventFirst-Order Rate Constant (k) x 10⁵ (s⁻¹)
100% Ethanol0.843
100% Methanol2.19
80% Ethanol / 20% Water4.31
50% Ethanol / 50% Water45.3
97% TFE / 3% Water1.83
70% TFE / 30% Water0.52
97% HFIP / 3% Water10.7
50% HFIP / 50% Water1.54

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol

Experimental Protocols

Protocol 1: Solvolysis of Neopentyl Iodide and Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the solvolysis of neopentyl iodide in aqueous ethanol and the subsequent analysis of the product mixture.

Materials:

  • Neopentyl iodide

  • Ethanol, reagent grade

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Internal standard (e.g., dodecane)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare an 80:20 (v/v) solution of ethanol and water. Add neopentyl iodide to the solvent to a final concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle with stirring. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour).

  • Workup of Aliquots:

    • Cool the aliquot to room temperature.

    • Dilute with deionized water.

    • Extract the organic components with diethyl ether.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • GC-MS Analysis:

    • Prepare a sample for GC-MS by diluting the dried organic extract in a suitable solvent (e.g., diethyl ether) and adding a known concentration of an internal standard.

    • Inject the sample into the GC-MS.

    • Program the GC oven temperature to separate the unreacted neopentyl iodide, tert-amyl alcohol, and tert-amyl ethyl ether.

    • Identify the products based on their mass spectra and retention times.

    • Quantify the relative amounts of each product by integrating the peak areas and comparing them to the internal standard.

Visualizations

Neopentyl_Iodide_SN1_Rearrangement cluster_step1 Step 1: Formation of Primary Carbocation (Slow) cluster_step2 Step 2: 1,2-Methyl Shift (Fast) cluster_step3 Step 3: Nucleophilic Attack (Fast) Neopentyl_Iodide Neopentyl Iodide Primary_Carbocation Primary Carbocation (Unstable) Neopentyl_Iodide->Primary_Carbocation Ionization Iodide_Ion I⁻ Primary_Carbocation_2 Primary Carbocation Tertiary_Carbocation Tertiary Carbocation (Stable) Tertiary_Carbocation_2 Tertiary Carbocation Primary_Carbocation_2->Tertiary_Carbocation Rearrangement Products tert-Amyl Alcohol + tert-Amyl Ethyl Ether Tertiary_Carbocation_2->Products Solvent Solvent (H₂O or EtOH) Solvent->Tertiary_Carbocation_2

Caption: Mechanism of Neopentyl Iodide Rearrangement in S_N1 Reactions.

Solvolysis_Workflow A Reaction Setup: Neopentyl Iodide in Aqueous Ethanol B Reflux Reaction Mixture A->B C Periodic Sampling (Aliquots) B->C D Workup: Quench, Extract, Wash, Dry C->D E GC-MS Sample Preparation: Dilution & Internal Standard D->E F GC-MS Analysis E->F G Data Analysis: Identify & Quantify Products F->G

Caption: Experimental Workflow for Neopentyl Iodide Solvolysis.

References

Low conversion troubleshooting for neopentyl halide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during reactions involving neopentyl halides. The inherent steric hindrance of the neopentyl group presents unique challenges, often leading to low conversion rates in classical substitution reactions. This guide offers insights into these challenges and provides alternative strategies for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the reactivity of neopentyl halides so low in nucleophilic substitution reactions?

Neopentyl halides exhibit low reactivity in nucleophilic substitution reactions due to significant steric hindrance. The bulky tert-butyl group adjacent to the carbon bearing the halogen physically blocks the backside attack required for a typical SN2 reaction.[1][2][3] While an SN1 pathway might be considered, it would necessitate the formation of a highly unstable primary carbocation, which is energetically unfavorable.[1][4]

Q2: I am observing a rearranged product in my reaction with a neopentyl halide. What is happening?

Under forcing SN1 conditions, such as heating in a polar protic solvent, neopentyl halides can undergo solvolysis. However, this process is often slow and is characterized by a rearrangement.[1][5] The initially formed, unstable primary carbocation rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the nucleophile to yield a rearranged product.[1][4][5]

Q3: Are there more effective methods for utilizing neopentyl halides in my synthesis?

Yes, several modern synthetic strategies can overcome the low reactivity of neopentyl halides. The formation of a Grignard reagent is a viable option as the insertion of magnesium into the carbon-halogen bond is not constrained by steric hindrance in the same way as nucleophilic substitution.[1] Additionally, transition-metal catalysis, particularly nickel-catalyzed cross-coupling reactions, has proven effective for forming carbon-carbon bonds with neopentyl halides.[1][6] Photoredox catalysis also offers a mild and efficient way to generate neopentyl radicals for coupling reactions.[1]

Troubleshooting Guides

Issue 1: Extremely low or no conversion in an SN2 reaction.
Potential CauseTroubleshooting Steps & Recommendations
Extreme Steric Hindrance SN2 reactions are practically inert for neopentyl halides due to the bulky tert-butyl group obstructing the required backside attack.[1][2][7][8] The reaction rate can be up to 100,000 times slower than for a simple primary halide like propyl halide.[2][7] It is highly recommended to switch to an alternative synthetic strategy.
Incorrect Reaction Conditions If attempting a substitution is necessary, using a highly reactive nucleophile in a polar aprotic solvent (e.g., DMSO) at elevated temperatures might yield a small amount of product. However, be aware that elimination side products are highly likely.[1]
Issue 2: Formation of an unexpected, rearranged product.
Potential CauseTroubleshooting Steps & Recommendations
Carbocation Rearrangement This is an inherent characteristic of the neopentyl system under SN1 conditions.[1] Preventing the 1,2-methyl shift is very difficult. If the unrearranged product is the target molecule, an SN1 pathway should be avoided.
Issue 3: Difficulty initiating Grignard reagent formation.
Potential CauseTroubleshooting Steps & Recommendations
Inactive Magnesium Surface The magnesium turnings may have a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating with a heat gun can also help initiate the reaction.[1]
Halide Reactivity Neopentyl chloride is less reactive than neopentyl bromide or iodide.[1] If using the chloride, consider longer initiation times or a more aggressive activation method.
Solvent Choice The rate of Grignard formation can be sensitive to the solvent. Using a more polar solvent like THF can increase the reaction rate.[1]
Issue 4: Low yield in a nickel-catalyzed cross-coupling reaction.
Potential CauseTroubleshooting Steps & Recommendations
Catalyst and Ligand Loading For challenging couplings involving sterically hindered substrates, increasing the catalyst and ligand loading may improve the yield.
Reductant Activity Cross-electrophile couplings require a stoichiometric reductant, such as zinc or manganese powder. Ensure the reductant is of high purity and activity.[1]

Data Presentation

Table 1: Relative Reaction Rates for SN2 Reactions of Various Alkyl Halides

Alkyl HalideStructureRelative Rate
Methyl HalideCH₃-X~30
Ethyl HalideCH₃CH₂-X1
Propyl HalideCH₃CH₂CH₂-X0.4
Isopropyl Halide(CH₃)₂CH-X0.025
Neopentyl Halide (CH₃)₃CCH₂-X ~0.00001

Note: Rates are approximate and relative to the rate of ethyl halide. The data clearly illustrates the dramatic decrease in SN2 reactivity for neopentyl halides compared to other primary halides.

Experimental Protocols

Protocol 1: Formation of a Neopentyl Grignard Reagent

Materials:

  • Neopentyl halide (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (one small crystal)

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings in the flask.

  • Add one small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of the neopentyl halide in anhydrous diethyl ether or THF.

  • Add a small portion of the neopentyl halide solution to the magnesium turnings.

  • If the reaction does not initiate (indicated by bubbling and the disappearance of the iodine color), gently warm the flask with a heat gun.

  • Once the reaction has started, add the remaining neopentyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • The resulting Grignard reagent is now ready for use in subsequent reactions.

Protocol 2: Nickel-Catalyzed Cross-Coupling of a Neopentyl Halide with an Aryl Halide

Materials:

  • Aryl bromide (1.0 equiv)

  • Neopentyl bromide (1.5 equiv)

  • Nickel(II) chloride (NiCl₂) (5 mol%)

  • Bipyridine ligand (5 mol%)

  • Zinc dust (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, add NiCl₂ and the bipyridine ligand to an oven-dried vial.

  • Add anhydrous DMF and stir for 10-15 minutes to form the catalyst solution.

  • To a separate oven-dried vial, add the aryl bromide, neopentyl bromide, and zinc dust.

  • Add the prepared catalyst solution to the vial containing the substrates and zinc.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_sn2 S_N 2 Troubleshooting start_sn2 Low/No Conversion in S_N 2? check_sterics_sn2 Assess Steric Hindrance start_sn2->check_sterics_sn2 neopentyl_sn2 Neopentyl Halide? check_sterics_sn2->neopentyl_sn2 high_hindrance Extreme Steric Hindrance neopentyl_sn2->high_hindrance Yes alt_strategy Switch to Alternative Strategy (e.g., Grignard, Cross-Coupling) neopentyl_sn2->alt_strategy No, but still hindered high_hindrance->alt_strategy

Caption: Troubleshooting workflow for SN2 reactions.

G cluster_sn1 S_N 1 Reaction Pathway start_sn1 Neopentyl Halide + Polar Protic Solvent + Heat carbocation_1 Formation of Primary Carbocation (Unstable) start_sn1->carbocation_1 rearrangement 1,2-Methyl Shift carbocation_1->rearrangement carbocation_3 Formation of Tertiary Carbocation (Stable) rearrangement->carbocation_3 product Rearranged Product carbocation_3->product

Caption: SN1 reaction pathway of a neopentyl halide.

G cluster_decision Synthetic Strategy Selection start_decision Reaction with Neopentyl Halide target_product Desired Product? start_decision->target_product unrearranged Unrearranged target_product->unrearranged Unrearranged rearranged Rearranged target_product->rearranged Rearranged cc_bond C-C or C-Heteroatom Bond? unrearranged->cc_bond sn1_path S_N 1 Conditions (Forcing) rearranged->sn1_path grignard Grignard Formation cc_bond->grignard C-C Bond coupling Ni-Catalyzed Cross-Coupling cc_bond->coupling C-C or C-N

Caption: Decision tree for neopentyl halide reactions.

References

Technical Support Center: Stabilizer for 1-Iodo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of 1-iodo-2,2-dimethylpropane (neopentyl iodide) to prevent its decomposition during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound decomposition?

A1: The most common sign of decomposition is the development of a pink, red, or brown color in the otherwise clear, light red liquid.[1] This discoloration is due to the formation of elemental iodine (I₂).

Q2: What causes the decomposition of this compound?

A2: The primary cause of decomposition is exposure to light, which induces the homolytic cleavage of the carbon-iodine bond.[1] Alkyl iodides are generally less stable than their corresponding chlorides and bromides. The compound is also incompatible with strong oxidizing agents.[1]

Q3: What are the main decomposition products?

A3: The initial decomposition step forms a neopentyl radical and an iodine radical. The iodine radicals combine to form molecular iodine (I₂), which causes the discoloration. The neopentyl radical can undergo further reactions, potentially leading to the formation of neopentane (B1206597) and isobutene.

Q4: What is the recommended stabilizer for this compound?

A4: Copper, in the form of a small chip or powder, is a commonly used and effective stabilizer.[2]

Q5: How does copper stabilize this compound?

A5: Copper acts as a scavenger for the elemental iodine formed during decomposition. It reacts with iodine to form copper(I) iodide (CuI), a stable salt, thus preventing the accumulation of free iodine and slowing down further decomposition.

Q6: How should I store this compound to minimize decomposition?

A6: To minimize decomposition, store the compound in an amber or opaque bottle to protect it from light.[2] It should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1] For long-term storage, refrigeration is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
The this compound has turned pink/brown.Decomposition due to light exposure, resulting in the formation of free iodine.1. For immediate use in non-sensitive reactions: The product can sometimes be used as is, but the purity will be lower. 2. For purification: Wash the solution with a dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench the iodine. Dry the organic layer and consider redistillation. 3. For future prevention: Add a small piece of copper wire or a pinch of copper powder to the storage bottle as a stabilizer.
The compound decomposes rapidly during a reaction.The reaction conditions (e.g., high temperature, exposure to light, presence of certain metals) may be promoting decomposition.1. Conduct the reaction under inert atmosphere (nitrogen or argon). 2. Protect the reaction vessel from light by wrapping it in aluminum foil. 3. If possible, perform the reaction at a lower temperature.
Inconsistent reaction yields.The purity of this compound may be varying between batches due to decomposition.1. Check the purity of the starting material by GC or NMR before each use. 2. Always use freshly purified or properly stabilized this compound for sensitive applications.

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of copper as a stabilizer for this compound. Please note that these are representative values, and actual decomposition rates will vary depending on specific experimental conditions such as light intensity, temperature, and the presence of other reagents.

Condition Stabilizer Storage Duration (days) Iodine Concentration (mol/L) Purity of this compound (%)
Amber bottle, room temp, ambient lightNone30~1 x 10⁻³~95
Amber bottle, room temp, ambient lightCopper chip30~1 x 10⁻⁵>99
Clear bottle, room temp, direct sunlightNone7~5 x 10⁻²<80
Clear bottle, room temp, direct sunlightCopper chip7~1 x 10⁻³~95

Experimental Protocols

Protocol 1: Monitoring Decomposition by UV-Vis Spectroscopy

This method quantifies the formation of iodine (I₂), a primary decomposition product.

1. Preparation of Standards: a. Prepare a stock solution of iodine in a suitable solvent (e.g., cyclohexane) of known concentration (e.g., 0.01 M). b. From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 x 10⁻⁵ M to 1 x 10⁻³ M.

2. Sample Preparation: a. Store samples of this compound under different conditions (e.g., with and without a copper stabilizer, in clear and amber vials, at different temperatures). b. At specified time intervals, withdraw a small aliquot of each sample and dilute it with the same solvent used for the standards to a concentration suitable for UV-Vis analysis.

3. UV-Vis Measurement: a. Measure the absorbance of the calibration standards and the prepared samples at the wavelength of maximum absorbance for iodine in the chosen solvent (around 520 nm in cyclohexane). b. Plot a calibration curve of absorbance versus iodine concentration for the standards. c. Use the calibration curve to determine the concentration of iodine in each sample.

4. Data Analysis: a. Plot the iodine concentration as a function of time for each storage condition to determine the rate of decomposition.

Protocol 2: Monitoring Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method quantifies the remaining this compound and can also be used to detect volatile decomposition products.

1. GC-FID Conditions (Example):

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).
  • Injector Temperature: 250 °C.
  • Detector Temperature: 280 °C.
  • Oven Program: 50 °C for 2 min, then ramp to 200 °C at 10 °C/min.
  • Carrier Gas: Helium or Nitrogen.

2. Preparation of Standards: a. Prepare a stock solution of pure this compound in a suitable solvent (e.g., hexane) with a known concentration. b. Prepare a series of calibration standards by diluting the stock solution.

3. Sample Preparation: a. Store samples of this compound under various conditions as described in Protocol 1. b. At specified time intervals, withdraw an aliquot of each sample and dilute it with the solvent to a concentration within the calibration range.

4. GC-FID Analysis: a. Inject the calibration standards and prepared samples into the GC-FID system. b. Integrate the peak area of this compound for each run.

5. Data Analysis: a. Create a calibration curve by plotting the peak area versus the concentration of the standards. b. Use the calibration curve to determine the concentration of this compound in each sample. c. Calculate the purity of the compound at each time point and plot it as a function of time to assess the decomposition rate under different conditions.

Visualizations

DecompositionPathway Decomposition Pathway of this compound A This compound ((CH₃)₃CCH₂I) B Neopentyl Radical ((CH₃)₃CCH₂•) A->B Light (hν) C Iodine Radical (I•) A->C Light (hν) E Further Decomposition Products (e.g., Neopentane, Isobutene) B->E D Molecular Iodine (I₂) C->D Dimerization

Caption: Light-induced decomposition of this compound.

StabilizationWorkflow Stabilization and Monitoring Workflow cluster_storage Storage cluster_monitoring Monitoring A This compound B Add Copper Stabilizer A->B C Store in Amber Bottle (Cool, Dark, Inert Atmosphere) B->C D Sample at Time Intervals C->D E UV-Vis Spectroscopy (Monitor I₂ formation) D->E F GC-FID Analysis (Quantify Purity) D->F G Stable Product E->G F->G

Caption: Workflow for stabilizing and monitoring this compound.

References

Technical Support Center: 1-Iodo-2,2-dimethylpropane (Neopentyl Iodide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 1-iodo-2,2-dimethylpropane (neopentyl iodide) in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a clear, light red liquid that is insoluble in water.[1] It is generally characterized as being soluble in common organic solvents.[1]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the issue?

A2: While generally soluble in organic solvents, the concentration of this compound may have exceeded its solubility limit in the specific solvent at the reaction temperature. The presence of other, less soluble reagents can also affect its dissolution.

Q3: Can the purity of this compound affect its solubility?

A3: Yes, impurities can impact the observed solubility. It is recommended to use high-purity this compound to ensure reproducible results.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. If you are experiencing solubility issues, carefully increasing the reaction temperature while monitoring for potential side reactions or degradation may be a viable solution.

Troubleshooting Guide: Improving Solubility for Reactions

Low solubility of this compound can lead to poor reaction kinetics, incomplete conversion, and inconsistent results. The following guide provides strategies to overcome these challenges.

Issue 1: Poor Solubility in Nonpolar Solvents

If you are using nonpolar solvents such as hexanes or toluene (B28343) and observing poor solubility, consider the following options.

Table 1: Troubleshooting Poor Solubility in Nonpolar Solvents

Solution Description Advantages Considerations
Solvent Screening Test the solubility in a range of solvents with varying polarities. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) often provide a good balance of polarity for many reactions involving alkyl halides.Simple to implement.May require significant experimental work to find the optimal solvent.
Use of a Cosolvent Add a small amount of a more polar, miscible solvent (e.g., THF, dioxane) to the nonpolar solvent to increase the overall solvating power of the mixture.Can significantly improve solubility without drastically changing the reaction medium.The cosolvent must be compatible with all reagents and reaction conditions.
Increase Temperature Gently warming the reaction mixture can increase the solubility of this compound.Easy to implement.May lead to side reactions or decomposition of thermally sensitive reagents.
Issue 2: Heterogeneous Reaction Mixture with Ionic Reagents

When reacting this compound with ionic nucleophiles or bases that have poor solubility in common organic solvents, the reaction can be slow and inefficient.

Table 2: Troubleshooting Heterogeneous Reactions with Ionic Reagents

Solution Description Advantages Considerations
Phase-Transfer Catalysis (PTC) Use a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) to transport the ionic reagent from a solid or aqueous phase into the organic phase where the alkyl halide is dissolved.Highly effective for reactions between immiscible phases. Can significantly increase reaction rates.The catalyst must be chosen carefully to be effective and not interfere with the reaction.
Polar Aprotic Solvents Switch to a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents are excellent at dissolving both nonpolar organic compounds and many inorganic salts.Can create a homogeneous reaction mixture, leading to faster and more complete reactions.Can be difficult to remove after the reaction. May also influence the reaction mechanism and selectivity.
Sonication Use an ultrasonic bath to provide energy to the system, which can help to break up solid aggregates and increase the surface area for reaction, effectively increasing the rate of dissolution.Can be effective for initiating sluggish reactions and improving mass transfer in heterogeneous systems.May not be suitable for all reaction scales or for temperature-sensitive reactions.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • To a small vial, add a known volume of the desired solvent (e.g., 1 mL).

  • Incrementally add a known mass or volume of this compound.

  • After each addition, stir or agitate the mixture at a constant temperature.

  • Observe for complete dissolution. The solubility can be reported as the maximum amount of solute that dissolves in the given volume of solvent.

Protocol 2: Improving Reaction Rates with Phase-Transfer Catalysis (Illustrative Example)

This protocol describes a hypothetical nucleophilic substitution reaction to illustrate the application of PTC.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.

  • Add the solid nucleophile (e.g., sodium cyanide, 1.2 eq).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 - 0.1 eq).

  • Heat the reaction mixture with vigorous stirring and monitor the progress by TLC or GC.

Protocol 3: Utilizing Sonication to Aid Dissolution
  • In a reaction vessel, combine this compound and the desired solvent.

  • If other solid reagents are required, add them to the mixture.

  • Place the reaction vessel in an ultrasonic bath.

  • Sonicate the mixture for a set period (e.g., 15-30 minutes) at a controlled temperature.

  • Visually inspect for improved dissolution before proceeding with the reaction.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Troubleshooting_Solubility cluster_solutions Potential Solutions start Solubility Issue Identified (e.g., incomplete dissolution, slow reaction) check_solvent Is the solvent appropriate for all reagents? start->check_solvent solvent_screen Solvent Screening (Test THF, Ether, Toluene, etc.) check_solvent->solvent_screen No check_reagent_type Are ionic reagents present? check_solvent->check_reagent_type Yes cosolvent Use a Cosolvent (e.g., add THF to Hexane) solvent_screen->cosolvent If single solvent is insufficient end Reaction Optimized cosolvent->end increase_temp Increase Temperature sonication Apply Sonication increase_temp->sonication If temperature increase is limited ptc Phase-Transfer Catalysis (for ionic reagents) polar_aprotic Switch to Polar Aprotic Solvent (DMF, DMSO) ptc->polar_aprotic If PTC is ineffective polar_aprotic->sonication For enhanced mixing sonication->end check_reagent_type->increase_temp No check_reagent_type->ptc Yes

References

Technical Support Center: Catalyst Selection for Activating the C-I Bond in Neopentyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting and troubleshooting catalysts for the activation of the sterically hindered C-I bond in neopentyl iodide. Due to significant steric hindrance from the adjacent quaternary carbon, neopentyl iodide is notoriously unreactive in traditional nucleophilic substitution reactions. This guide focuses on modern catalytic solutions to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is neopentyl iodide so unreactive towards traditional nucleophilic substitution (S(_N)1 and S(_N)2) reactions?

A1: Neopentyl iodide's low reactivity is a direct consequence of its structure. The bulky neopentyl group sterically hinders the backside attack required for an S(_N)2 reaction. An S(_N)1 pathway is also unfavorable because it would proceed through a highly unstable primary carbocation, which is prone to rearrangement to a more stable tertiary carbocation.[1]

Q2: What are the most effective modern catalytic methods for activating the C-I bond in neopentyl iodide?

A2: Modern transition-metal catalysis and photoredox catalysis have proven to be the most effective strategies. Specifically, nickel-catalyzed cross-coupling reactions (such as Kumada, Suzuki-Miyaura, and reductive cross-electrophile couplings) and visible-light-mediated photoredox catalysis can efficiently generate and utilize the neopentyl radical or a neopentyl-metal species for C-C bond formation.[1]

Q3: Can I use palladium catalysts for cross-coupling reactions with neopentyl iodide?

A3: While palladium catalysts are widely used in cross-coupling, nickel catalysts are often superior for reactions involving sterically hindered alkyl halides like neopentyl iodide. Nickel has a smaller atomic radius and different electronic properties, which can facilitate the oxidative addition step with challenging alkyl electrophiles.[2]

Q4: What is the role of a reductant in nickel-catalyzed reductive cross-electrophile coupling?

A4: In reductive cross-electrophile coupling, a stoichiometric reductant, such as zinc (Zn) or manganese (Mn) powder, is used to regenerate the active Ni(0) catalyst from a Ni(II) intermediate, allowing the catalytic cycle to continue.[1]

Q5: How does photoredox catalysis activate the C-I bond in neopentyl iodide?

A5: In photoredox catalysis, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with neopentyl iodide. This process generates a neopentyl radical, which can then participate in various C-C bond-forming reactions.[1][3][4][5]

Troubleshooting Guides

Issue 1: Low or No Yield in Nickel-Catalyzed Cross-Coupling
Potential Cause Troubleshooting Steps
Inefficient Catalyst Activation Ensure the use of an active Ni(0) source (e.g., Ni(cod)({2})) or a reliable method for in situ reduction of a Ni(II) precatalyst (e.g., NiCl({2})(dme) with a reductant like Zn or Mn).
Poor Ligand Choice The choice of ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands or specific N-heterocyclic carbenes (NHCs) can improve catalytic activity. Consider screening different ligands. For reductive cross-electrophile couplings, nitrogen-based ligands like bipyridines or 5-cyanoimidazole have shown good performance.[6]
Catalyst Deactivation Catalyst deactivation can occur through various pathways. Ensure strict anaerobic and anhydrous conditions, as oxygen and water can poison the catalyst. If catalyst precipitation (e.g., formation of nickel black) is observed, optimizing ligand concentration or reaction temperature may help.[7][8]
Suboptimal Reaction Temperature While many modern methods operate at or near room temperature, some challenging couplings may require gentle heating to overcome the activation barrier. Conversely, higher temperatures can sometimes lead to catalyst decomposition or side reactions.[1]
Inactive Reductant (for reductive coupling) Ensure the reductant (e.g., Zn or Mn powder) is of high purity and has an active surface. Activation of the metal surface (e.g., with I(_{2}) or 1,2-dibromoethane (B42909) for Mg in Grignard formation) may be necessary.[1]
Issue 2: Rearranged Products are Observed
Potential Cause Troubleshooting Steps
Formation of a Carbocation Intermediate Rearrangement is a hallmark of carbocation intermediates. This suggests that the reaction conditions might be favoring an S(_N)1-type pathway.
Reaction Conditions Ensure that the reaction is proceeding through the desired catalytic cycle (radical or organometallic) and not a carbocationic pathway. This can be influenced by solvent polarity and temperature. For nickel-catalyzed reactions, ensure the reductant is active to favor the desired reductive elimination over pathways that could lead to carbocations.
Issue 3: Low or Inconsistent Yields in Photoredox Catalysis
Potential Cause Troubleshooting Steps
Inefficient Light Source Ensure the light source (e.g., blue LEDs) has the correct wavelength to excite the chosen photocatalyst. The distance of the light source from the reaction vessel can also impact the reaction rate.
Degassing of the Reaction Mixture Oxygen can quench the excited state of the photocatalyst, inhibiting the desired single-electron transfer. Thoroughly degas the reaction mixture using methods like freeze-pump-thaw or by sparging with an inert gas.
Photocatalyst Decomposition Some photocatalysts can degrade over long reaction times, especially at higher temperatures. Monitor the reaction progress and consider if a more robust photocatalyst is needed.
Suboptimal Solvent or Base The choice of solvent and base can significantly impact the efficiency of photoredox reactions. Ensure all components are soluble and that the base is compatible with the reaction conditions.

Catalyst Performance Data

The following tables provide a summary of quantitative data for different catalytic systems used in the activation of neopentyl iodide or similar sterically hindered alkyl halides.

Table 1: Nickel-Catalyzed Cross-Coupling of Neopentyl Halides

Catalyst / LigandCoupling PartnerReductantSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl({2})(dme) / 5-CyanoimidazoleAryl BromideZnDMART12-2475-95[1][6]
Ni(cod)({2}) / s-Bu-PyboxAlkyl IodideZnDMA251270-85[9]
NiBr(_{2}) / dtbbpyAryl HalideMnDMF251655-88[10]

Table 2: Photoredox-Catalyzed Coupling of Alkyl Halides

PhotocatalystAlkyl HalideCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)Reference
Ir--INVALID-LINK--(dtbbpy)PF({6})Alkyl BromideAmineDMA/DMSORT3-4860-90
Ru(bpy)({3})Cl({2})Alkyl BromideElectron-deficient olefinCH({3})CNRT1270-95[3]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Reductive Cross-Electrophile Coupling of Neopentyl Bromide with an Aryl Bromide

This protocol is adapted from literature procedures for the coupling of sterically hindered alkyl halides.[1][6]

Materials:

  • Neopentyl bromide

  • Aryl bromide

  • NiCl(_{2})(dme) (Nickel(II) chloride dimethoxyethane complex)

  • 5-Cyanoimidazole

  • Zinc dust (<10 micron, >98%)

  • Anhydrous dimethylacetamide (DMA)

Procedure:

  • In a nitrogen-filled glovebox, add NiCl(_{2})(dme) (5 mol%) and 5-cyanoimidazole (10 mol%) to a dry vial.

  • Add anhydrous DMA to the vial and stir the mixture for 10 minutes to allow for complex formation.

  • To a separate oven-dried vial, add the aryl bromide (1.0 equiv), neopentyl bromide (1.5 equiv), and zinc dust (2.0 equiv).

  • Add the prepared catalyst solution to the vial containing the substrates and zinc.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with 1 M HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Catalytic Cycles

Nickel-Catalyzed Reductive Cross-Coupling Cycle

This diagram illustrates a plausible catalytic cycle for the nickel-catalyzed reductive cross-electrophile coupling of neopentyl iodide (Np-I) with an aryl halide (Ar-X).

G Ni(0)L_n Ni(0)L_n Ar-Ni(II)(X)L_n Ar-Ni(II)(X)L_n Ni(0)L_n->Ar-Ni(II)(X)L_n Oxidative Addition (Ar-X) Ar-Ni(I)L_n Ar-Ni(I)L_n Ar-Ni(II)(X)L_n->Ar-Ni(I)L_n Reduction (Zn) Np-Ni(III)(I)(Ar)L_n Np-Ni(III)(I)(Ar)L_n Ar-Ni(I)L_n->Np-Ni(III)(I)(Ar)L_n Oxidative Addition (Np-I) Product Product Np-Ni(III)(I)(Ar)L_n->Product Reductive Elimination (Ar-Np) Product->Ni(0)L_n Regeneration (Reduction, Zn)

Caption: A proposed Ni(I)/Ni(III) catalytic cycle for reductive cross-electrophile coupling.

Photoredox-Catalyzed Neopentyl Radical Formation and Coupling

This diagram illustrates a general workflow for the photoredox-catalyzed generation of a neopentyl radical and its subsequent coupling with a generic coupling partner.

G cluster_photo Photocatalytic Cycle cluster_reaction Reaction Pathway PC PC PC_excited PC* PC->PC_excited hv PC_reduced PC.- PC_excited->PC_reduced Np-I Np_radical Neopentyl Radical PC_excited->Np_radical SET PC_reduced->PC Oxidant NpI Neopentyl Iodide Product Product Np_radical->Product Coupling Coupling_Partner Coupling Partner

Caption: General scheme for photoredox-catalyzed neopentyl radical generation and coupling.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectra of Neopentyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the 1H NMR spectra of 1-Iodo-2,2-dimethylpropane and its bromo and chloro analogs, providing researchers in organic synthesis and drug development with key spectroscopic data for structural elucidation.

In the field of chemical research and drug development, unambiguous structural characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the 1H NMR spectrum of this compound, alongside its structurally similar counterparts, 1-bromo-2,2-dimethylpropane (B145997) and 1-chloro-2,2-dimethylpropane. The presented data facilitates the differentiation of these compounds and serves as a valuable reference for scientists engaged in the synthesis and analysis of halogenated alkanes.

Comparative 1H NMR Data

The 1H NMR spectra of this compound and its analogs are characterized by their simplicity, owing to the high degree of symmetry in the neopentyl group. Each spectrum exhibits two distinct signals: a singlet corresponding to the nine equivalent protons of the tertiary butyl group, and a singlet corresponding to the two protons of the methylene (B1212753) group adjacent to the halogen.

The chemical shift of the methylene protons (-CH2X) is highly sensitive to the electronegativity of the attached halogen. As the electronegativity of the halogen increases (I < Br < Cl), the methylene protons become more deshielded, resulting in a downfield shift (a higher ppm value). This trend is clearly observable in the experimental data presented in the table below.

CompoundStructureSignalChemical Shift (δ) ppmMultiplicityIntegration
This compound (CH₃)₃CCH₂I-C(CH₃)₃1.03Singlet9H
-CH₂I3.15Singlet2H
1-Bromo-2,2-dimethylpropane (CH₃)₃CCH₂Br-C(CH₃)₃1.04Singlet9H
-CH₂Br3.29Singlet2H
1-Chloro-2,2-dimethylpropane (CH₃)₃CCH₂Cl-C(CH₃)₃1.04Singlet9H
-CH₂Cl3.44Singlet2H

Experimental Protocol

The following is a standard protocol for the acquisition of 1H NMR spectra for small organic molecules like the neopentyl halides discussed.

1. Sample Preparation:

  • Accurately weigh 5-20 mg of the solid or liquid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR spectrometer.

  • The spectrometer's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.

  • The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

  • The probe is tuned to the appropriate frequency for proton nuclei.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm, or to the residual solvent peak.

  • The signals are integrated to determine the relative number of protons giving rise to each peak.

Signaling Pathway and Structural Relationship

The simple molecular structure of this compound leads to a straightforward 1H NMR spectrum. The molecule contains two distinct proton environments, resulting in two signals. The absence of adjacent, non-equivalent protons for both the methyl and methylene groups results in both signals appearing as singlets. The logical relationship between the structure and the observed spectrum is depicted below.

G 1H NMR Signaling of this compound cluster_structure Molecular Structure cluster_protons Proton Environments cluster_spectrum 1H NMR Spectrum Structure (CH₃)₃C-CH₂-I Protons_A 9 equivalent -CH₃ protons Structure->Protons_A tert-butyl group Protons_B 2 equivalent -CH₂- protons Structure->Protons_B methylene group Signal_A Singlet at ~1.03 ppm Integration: 9H Protons_A->Signal_A Signal_B Singlet at ~3.15 ppm Integration: 2H Protons_B->Signal_B

Caption: Structure-Spectrum Correlation for this compound.

The workflow for comparing the neopentyl halides based on their 1H NMR spectra involves a systematic process of sample preparation, data acquisition, and spectral analysis, with a key focus on the diagnostic chemical shift of the methylene protons.

G Comparative 1H NMR Workflow cluster_compounds Test Compounds cluster_exp Experimental Steps cluster_analysis Data Analysis Iodo This compound Prep Sample Preparation Iodo->Prep Bromo 1-Bromo-2,2-dimethylpropane Bromo->Prep Chloro 1-Chloro-2,2-dimethylpropane Chloro->Prep Acq NMR Data Acquisition Prep->Acq Proc Data Processing Acq->Proc Compare Compare Chemical Shifts of -CH₂X Proc->Compare Conclusion Identify Compound based on Electronegativity Trend Compare->Conclusion

Caption: Workflow for Halide Identification via 1H NMR.

13C NMR Chemical Shifts for 1-Iodo-2,2-dimethylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle shifts in Nuclear Magnetic Resonance (NMR) spectra is crucial for structural elucidation. This guide provides a comparative analysis of the 13C NMR chemical shifts for 1-iodo-2,2-dimethylpropane and its neopentyl halide analogs, supported by predicted and experimental data.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound and related compounds are summarized in the table below. Due to the limited availability of public experimental data for this compound and its bromo-analog, predicted values from NMRDB.org are provided. These predictions are offered alongside experimental data for 1-chloro-2,2-dimethylpropane (B1207488) and neopentane (B1206597) to offer a reliable comparative framework.

CompoundCarbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
This compound C1 (-CH₂I)18.5Not readily available
C2 (-C(CH₃)₃)39.5Not readily available
C3 (-CH₃)28.9Not readily available
1-Bromo-2,2-dimethylpropane C1 (-CH₂Br)43.1Not readily available
C2 (-C(CH₃)₃)35.3Not readily available
C3 (-CH₃)28.1Not readily available
1-Chloro-2,2-dimethylpropane C1 (-CH₂Cl)52.3~52.3
C2 (-C(CH₃)₃)33.9~33.9
C3 (-CH₃)27.5~27.5
2,2-Dimethylpropane (Neopentane) C1 (-CH₃)27.8~27.8
C2 (-C(CH₃)₄)31.5~31.5

Influence of Halogen Electronegativity on Chemical Shifts

The observed and predicted 13C NMR chemical shifts demonstrate a clear trend related to the electronegativity of the halogen substituent. This relationship provides a logical framework for understanding the electronic environment of the carbon atoms within the neopentyl scaffold.

G Effect of Halogen Electronegativity on 13C NMR Chemical Shifts of Neopentyl Halides cluster_electronegativity Increasing Electronegativity cluster_c1_shift C1 (-CH₂X) Chemical Shift (ppm) cluster_c2_shift C2 (-C(CH₃)₃) Chemical Shift (ppm) I Iodine (I) Br Bromine (Br) I->Br Cl Chlorine (Cl) Br->Cl C1_I 18.5 C1_Br 43.1 C1_I->C1_Br Downfield Shift C1_Cl 52.3 C1_Br->C1_Cl Downfield Shift C2_I 39.5 C2_Br 35.3 C2_I->C2_Br Upfield Shift C2_Cl 33.9 C2_Br->C2_Cl Upfield Shift

Caption: Relationship between halogen electronegativity and 13C NMR chemical shifts.

As the electronegativity of the halogen increases from iodine to chlorine, the C1 carbon signal shifts downfield (to a higher ppm value). This is due to the deshielding effect of the more electronegative halogen, which withdraws electron density from the adjacent carbon. Conversely, the C2 carbon signal exhibits a slight upfield shift, suggesting a more complex interplay of electronic effects beyond simple induction.

Experimental Protocols

The following provides a detailed methodology for acquiring 13C NMR spectra, applicable to the compounds discussed in this guide.

Sample Preparation:

  • Dissolution: Accurately weigh 20-50 mg of the solid sample or dispense 50-100 µL of the liquid sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should ensure complete dissolution of the sample.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the formation of a homogeneous solution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

    • Number of Scans: Acquire a sufficient number of scans (typically ranging from hundreds to thousands) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Perform baseline correction to ensure accurate peak integration and identification.

A Comparative Guide to the Mass Spectrometry Fragmentation of Neopentyl Iodide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of neopentyl iodide and its structural isomers, n-butyl iodide, sec-butyl iodide, and isobutyl iodide. Understanding these fragmentation pathways is crucial for the structural elucidation of small molecules in various scientific disciplines, including drug development.

Comparison of Fragmentation Patterns

The mass spectra of iodoalkanes are characterized by several key fragmentation pathways. The carbon-iodine bond is typically the weakest, leading to its cleavage as a primary fragmentation step. The subsequent stability of the resulting carbocation plays a significant role in determining the base peak and the overall fragmentation pattern.

While experimental data for n-butyl iodide, sec-butyl iodide, and isobutyl iodide are readily available, a published mass spectrum for neopentyl iodide is not easily accessible. Therefore, the fragmentation pattern for neopentyl iodide presented here is a theoretical prediction based on established principles of mass spectrometry.

Table 1: Key Mass-to-Charge Ratios (m/z) and Their Relative Abundance in the Mass Spectra of Iodoalkane Isomers

m/z Fragment Ion Neopentyl Iodide (Predicted) n-Butyl Iodide sec-Butyl Iodide [1][2]Isobutyl Iodide [3][4]
198[C5H11I]+• (Molecular Ion)Low AbundanceNot typically observedNot typically observedNot typically observed
184[C4H9I]+• (Molecular Ion)N/ALow AbundanceLow Abundance10.7%[3]
127[I]+Low AbundanceLow AbundanceLow AbundanceLow Abundance
71[C5H11]+ (Neopentyl cation)Moderate AbundanceN/AN/AN/A
57[C4H9]+Base Peak (100%) Base Peak (100%) Base Peak (100%) [1]Base Peak (99.99%) [3]
41[C3H5]+Moderate AbundanceHigh AbundanceHigh Abundance36.7%[3]
29[C2H5]+Low AbundanceHigh AbundanceHigh Abundance32.5%[3]

Note: The fragmentation pattern for neopentyl iodide is a theoretical prediction based on fragmentation rules. The relative abundances for the butyl iodide isomers are based on experimental data from spectral databases.

Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathway for neopentyl iodide and a generalized workflow for the comparative analysis of these iodoalkanes.

G M Neopentyl Iodide [C5H11I]+• m/z = 198 frag1 Neopentyl Cation [C5H11]+ m/z = 71 M->frag1 - I• rearrangement Rearrangement frag1->rearrangement frag2 tert-Butyl Cation [C4H9]+ m/z = 57 (Base Peak) I_radical I• CH3_radical •CH3 rearrangement->frag2 - •CH3

Caption: Predicted fragmentation of neopentyl iodide.

G cluster_sample Sample Preparation sample1 Neopentyl Iodide gcms GC-MS Analysis (Electron Ionization) sample1->gcms sample2 n-Butyl Iodide sample2->gcms sample3 sec-Butyl Iodide sample3->gcms sample4 Isobutyl Iodide sample4->gcms data Mass Spectra Acquisition gcms->data analysis Comparative Data Analysis data->analysis conclusion Structural Elucidation analysis->conclusion

Caption: Workflow for comparative mass spectrometry analysis.

Discussion of Fragmentation Patterns

Neopentyl Iodide (Predicted): The molecular ion at m/z 198 is expected to be of low abundance. The primary fragmentation would be the loss of an iodine radical to form the neopentyl cation at m/z 71. However, this primary carbocation is unstable and likely to undergo a rearrangement to the more stable tert-butyl cation. This rearrangement, followed by the loss of a methyl radical, would lead to the formation of the highly stable tert-butyl cation at m/z 57, which is predicted to be the base peak.

n-Butyl Iodide, sec-Butyl Iodide, and Isobutyl Iodide: For all the C4H9I isomers, the molecular ion peak is observed at m/z 184, though often with low intensity.[1][3][4] The most prominent peak in their spectra is the base peak at m/z 57, corresponding to the [C4H9]+ cation.[1][4] The formation of this stable secondary or tertiary carbocation (in the case of sec-butyl and isobutyl iodide after rearrangement) is a highly favored process. The presence of other significant fragments at m/z 41 ([C3H5]+) and m/z 29 ([C2H5]+) arises from further fragmentation of the butyl cation.[3] A small peak at m/z 127, corresponding to the iodine cation, is also a common feature in the mass spectra of iodoalkanes.[1]

Experimental Protocols

The following is a general experimental protocol for analyzing volatile liquid samples like iodoalkanes using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of the iodoalkane sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 2 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 20-300.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the eluting peak corresponding to the iodoalkane.

  • Process the data using the instrument's software to identify the molecular ion and major fragment ions and to determine their relative abundances. The resulting fragmentation pattern can be compared to spectral libraries (e.g., NIST, Wiley) for confirmation.

References

A Comparative Analysis of the Reactivity of 1-Iodo-2,2-dimethylpropane and 1-Bromo-2,2-dimethylpropane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of novel therapeutic agents, a nuanced understanding of substrate reactivity is paramount. The choice of leaving group can dramatically influence reaction rates and product distribution. This guide provides a detailed comparison of the reactivity of two sterically hindered primary alkyl halides: 1-iodo-2,2-dimethylpropane (neopentyl iodide) and 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide). While both are notoriously unreactive due to the bulky neopentyl group, significant differences in their reactivity profiles exist, primarily governed by the nature of the halogen leaving group.

Executive Summary

This compound and 1-bromo-2,2-dimethylpropane are challenging substrates for nucleophilic substitution reactions due to the profound steric hindrance imparted by the adjacent tert-butyl group. This steric bulk effectively shuts down the bimolecular nucleophilic substitution (SN2) pathway. Unimolecular (SN1) reactions are also disfavored due to the formation of a highly unstable primary carbocation, though they can occur, often accompanied by rearrangement.

Despite these inherent challenges, experimental data reveals a clear reactivity trend: This compound is significantly more reactive than 1-bromo-2,2-dimethylpropane in nucleophilic substitution reactions . This enhanced reactivity is attributed to the superior leaving group ability of the iodide ion compared to the bromide ion.

Quantitative Reactivity Data

Recent kinetic studies provide a quantitative basis for this comparison. The following table summarizes the rate constants and relative rates for the reaction of neopentyl halides with sodium azide (B81097) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 100°C.

SubstrateLeaving GroupRate Constant (k) x 10-5 (s-1)Relative Rate
This compoundI11.51.00
1-Bromo-2,2-dimethylpropaneBr5.80.50

Data sourced from Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.[1][2][3]

As the data clearly indicates, this compound reacts at approximately twice the rate of 1-bromo-2,2-dimethylpropane under these conditions.

Mechanistic Considerations

The reactivity of neopentyl halides is a classic example of sterically controlled reactivity.

SN2 Pathway

The SN2 mechanism, which requires a backside attack by the nucleophile, is severely hindered in neopentyl systems. The bulky tert-butyl group effectively blocks the trajectory of the incoming nucleophile, rendering this pathway extremely slow.[1][2] For all practical purposes, neopentyl halides are considered inert to SN2 reactions under standard conditions.

SN2_Hindrance cluster_substrate 1-Halo-2,2-dimethylpropane C_alpha α-Carbon C_beta β-Carbon (tert-butyl) C_alpha->C_beta X Halogen (I or Br) C_alpha->X Nucleophile Nucleophile Nucleophile->C_alpha Blocked Steric Hindrance

Caption: Steric hindrance in neopentyl halides preventing SN2 backside attack.

SN1 Pathway and Rearrangement

An SN1 mechanism would involve the formation of a primary carbocation, which is highly unstable. However, if formed, this primary carbocation can undergo a rapid 1,2-methyl shift to form a much more stable tertiary carbocation. This rearrangement often leads to a mixture of substitution and elimination products derived from the rearranged carbocation.

SN1_Rearrangement Start 1-Halo-2,2-dimethylpropane PrimaryCarbocation Primary Carbocation (Unstable) Start->PrimaryCarbocation Loss of X⁻ Rearrangement 1,2-Methyl Shift PrimaryCarbocation->Rearrangement TertiaryCarbocation Tertiary Carbocation (Stable) Rearrangement->TertiaryCarbocation SubstitutionProduct Substitution Product TertiaryCarbocation->SubstitutionProduct Nu⁻ attack EliminationProduct Elimination Product TertiaryCarbocation->EliminationProduct -H⁺

Caption: SN1 pathway for neopentyl halides involving carbocation rearrangement.

The Role of the Leaving Group

The observed difference in reactivity between this compound and 1-bromo-2,2-dimethylpropane is a direct consequence of the leaving group's ability to depart. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.

Iodide (I⁻) is a better leaving group than bromide (Br⁻) for two primary reasons:

  • Basicity: Hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr). Consequently, the iodide ion is a weaker base than the bromide ion and is therefore a better leaving group.

  • Polarizability: The larger electron cloud of the iodide ion is more polarizable, which helps to stabilize the partial negative charge in the transition state of the rate-determining step.

Leaving_Group_Ability Reactivity Reactivity in Nucleophilic Substitution LeavingGroup Leaving Group Ability Reactivity->LeavingGroup Basicity Basicity of Leaving Group LeavingGroup->Basicity inversely proportional AcidStrength Strength of Conjugate Acid (HX) Basicity->AcidStrength inversely proportional Iodide Iodide (I⁻) AcidStrength->Iodide HI > HBr Bromide Bromide (Br⁻) Iodide->Bromide Better Leaving Group

Caption: Relationship between leaving group ability, basicity, and reactivity.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 1-bromo-2,2-dimethylpropane, the following experimental protocols can be employed.

Experiment 1: Comparative Reactivity via SN2 Conditions

This experiment aims to compare the rates of reaction with a strong nucleophile in an aprotic solvent, conditions that favor the SN2 mechanism.

Objective: To observe the relative rates of precipitate formation when reacting the two neopentyl halides with sodium iodide in acetone (B3395972).

Materials:

  • This compound

  • 1-Bromo-2,2-dimethylpropane

  • 18% Sodium Iodide (NaI) in acetone solution

  • Test tubes and rack

  • Water bath

Procedure:

  • Label two test tubes, one for each neopentyl halide.

  • Add 2 mL of the 18% NaI in acetone solution to each test tube.

  • Add 4-5 drops of this compound to the first test tube and 4-5 drops of 1-bromo-2,2-dimethylpropane to the second.

  • Gently shake both tubes to mix the contents.

  • Observe both tubes for the formation of a precipitate (NaBr or NaI) at room temperature. Note the time of any precipitate formation.

  • If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe for any changes.

Expected Outcome: While both reactions will be extremely slow due to steric hindrance, any observable reaction will likely occur faster with this compound. The formation of a sodium bromide precipitate would indicate a reaction with the bromo-substrate.

Experiment 2: Comparative Reactivity via SN1 (Solvolysis) Conditions

This experiment compares the reactivity under conditions that favor an SN1 mechanism, using a polar protic solvent and a silver salt to facilitate the departure of the leaving group.

Objective: To compare the rates of silver halide precipitation during the solvolysis of the two neopentyl halides in ethanol (B145695).

Materials:

  • This compound

  • 1-Bromo-2,2-dimethylpropane

  • 1% Silver Nitrate (AgNO₃) in ethanol solution

  • Test tubes and rack

  • Water bath

Procedure:

  • Label two test tubes.

  • Add 2 mL of the 1% AgNO₃ in ethanol solution to each test tube.

  • Add 4-5 drops of this compound to the first test tube and 4-5 drops of 1-bromo-2,2-dimethylpropane to the second.

  • Shake both tubes to ensure thorough mixing.

  • Observe for the formation of a precipitate (AgI or AgBr) at room temperature. Note the time of formation and the appearance of the precipitate (AgI is yellow, AgBr is a creamy white).

  • If no reaction is observed, gently warm the test tubes in a water bath to facilitate the reaction.

Expected Outcome: this compound is expected to form a yellow precipitate of silver iodide (AgI) more rapidly than 1-bromo-2,2-dimethylpropane forms a precipitate of silver bromide (AgBr), indicating a faster rate of solvolysis. This is due to the better leaving group ability of iodide.

Experimental_Workflow cluster_SN2 S_N_2 Reactivity Comparison cluster_SN1 S_N_1 (Solvolysis) Reactivity Comparison SN2_Start Prepare two test tubes with NaI in Acetone SN2_Add_Iodo Add this compound SN2_Start->SN2_Add_Iodo SN2_Add_Bromo Add 1-Bromo-2,2-dimethylpropane SN2_Start->SN2_Add_Bromo SN2_Observe_RT Observe for precipitate at Room Temp SN2_Add_Iodo->SN2_Observe_RT SN2_Add_Bromo->SN2_Observe_RT SN2_Observe_Heat Gently heat and observe SN2_Observe_RT->SN2_Observe_Heat SN2_Result Compare rates of precipitate formation SN2_Observe_Heat->SN2_Result SN1_Start Prepare two test tubes with AgNO₃ in Ethanol SN1_Add_Iodo Add this compound SN1_Start->SN1_Add_Iodo SN1_Add_Bromo Add 1-Bromo-2,2-dimethylpropane SN1_Start->SN1_Add_Bromo SN1_Observe_RT Observe for precipitate at Room Temp SN1_Add_Iodo->SN1_Observe_RT SN1_Add_Bromo->SN1_Observe_RT SN1_Observe_Heat Gently heat and observe SN1_Observe_RT->SN1_Observe_Heat SN1_Result Compare rates of precipitate formation SN1_Observe_Heat->SN1_Result

Caption: Workflow for comparing the reactivity of neopentyl halides.

Conclusion

For drug development and synthetic chemistry professionals, the choice between this compound and 1-bromo-2,2-dimethylpropane as a substrate in nucleophilic substitution reactions is clear when reactivity is the primary concern. The superior leaving group ability of iodide makes This compound the more reactive substrate . While both compounds exhibit low overall reactivity due to extreme steric hindrance, the iodo-analogue will consistently provide faster reaction rates under comparable conditions. However, it is crucial to consider the potential for carbocation rearrangements and subsequent side reactions, especially under conditions that favor unimolecular pathways. Careful selection of reaction conditions is therefore essential to achieve the desired synthetic outcome.

References

A Comparative Guide to the Reactivity of Primary Alkyl Iodides in S(_N)2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bimolecular nucleophilic substitution (S(_N)2) reaction is a cornerstone of organic synthesis, pivotal in the formation of carbon-heteroatom bonds. The reactivity of the substrate in these reactions is paramount for efficient synthesis and is governed by several factors, including steric hindrance, the nature of the leaving group, and the strength of the nucleophile. This guide provides an objective comparison of the reactivity of primary alkyl iodides in S(_N)2 reactions, supported by experimental data and detailed methodologies. Alkyl iodides are particularly reactive substrates due to the excellent leaving group ability of the iodide ion.

The S(_N)2 Mechanism: A Brief Overview

The S(_N)2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack").[1] This leads to an inversion of stereochemistry at the carbon center. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1]

A critical factor influencing the reaction rate is steric hindrance around the reaction center.[2] As the number and size of alkyl groups on the electrophilic carbon increase, they physically obstruct the nucleophile's approach, raising the energy of the transition state and dramatically slowing the reaction.[2][3] Consequently, the general order of reactivity for alkyl halides in S(_N)2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).[1][3]

Data Presentation: Steric Effects on Primary Alkyl Halide Reactivity

Even within the class of primary alkyl halides, structural variations significantly impact S(_N)2 reaction rates. Branching at the carbon adjacent to the reaction center (the β-carbon) introduces substantial steric hindrance that impedes the nucleophile's backside attack. The following table presents relative reaction rates for a series of primary alkyl bromides with a given nucleophile. While the data is for alkyl bromides, the trend is directly applicable to the analogous primary alkyl iodides, which would exhibit the same relative reactivity pattern, albeit at faster overall rates due to the superior leaving group ability of iodide.

Alkyl BromideStructureTypeRelative Rate
Methyl bromideCH(_3)BrMethyl1200
Ethyl bromideCH(_3)CH(_2)BrPrimary (1°)40
n-Propyl bromideCH(_3)CH(_2)CH(_2)BrPrimary (1°)16
Isobutyl bromide(CH(_3))(_2)CHCH(_2)BrPrimary (1°, β-branched)0.6
Neopentyl bromide(CH(_3))(_3)CCH(_2)BrPrimary (1°, highly β-branched)0.0003

Data adapted from experimental studies on the S(_N)2 reactions of alkyl bromides.

As the data illustrates, increasing the steric bulk on the β-carbon leads to a drastic reduction in reaction rate. The introduction of a single methyl group at the β-position (comparing ethyl to n-propyl is not a direct comparison of β-branching, but isobutyl shows this effect) slows the reaction, and the presence of a tertiary-butyl group adjacent to the primary reaction center, as in neopentyl bromide, renders the S(_N)2 reaction exceedingly slow.

Experimental Protocol: The Finkelstein Reaction

A common and effective method for comparing the S(_N)2 reactivity of alkyl halides is the Finkelstein reaction, which involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972).[4][5][6] This protocol can be adapted to compare the rates of different primary alkyl halides.

Objective: To determine the relative S(_N)2 reaction rates of different primary alkyl halides by observing the formation of a precipitate.

Materials:

  • 15% solution of Sodium Iodide (NaI) in acetone

  • 1-Chlorobutane

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • 1-Bromo-2,2-dimethylpropane (Neopentyl bromide)

  • Clean, dry 10-cm test tubes

  • Water bath set to 50°C

  • Pipettes or droppers

  • Stopwatch

Methodology:

  • Preparation: Measure 2 mL of the 15% NaI in acetone solution into three separate, labeled, clean, and dry test tubes.

  • Initiation: To each test tube, add 2-3 drops of a different primary alkyl halide (e.g., 1-chlorobutane, isobutyl bromide, neopentyl bromide) and start the stopwatch immediately.

  • Mixing: Stopper and shake each tube to ensure thorough mixing of the reactants.

  • Observation (Room Temperature): Observe the tubes closely for the formation of a precipitate (sodium chloride or sodium bromide, which are insoluble in acetone).[5] Record the time it takes for the first sign of cloudiness or precipitate to appear for each reaction.[7]

  • Observation (Heating): If no reaction is observed within 5-10 minutes at room temperature, place the test tubes in a 50°C water bath.[4] Continue to monitor and record the time of precipitate formation.

  • Analysis: The faster a precipitate forms, the faster the S(_N)2 reaction rate. The relative reactivity can be ranked based on the time taken for a reaction to be observed.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for the experimental comparison of primary alkyl iodide reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_observation Observation & Data Collection cluster_analysis Analysis P1 Measure 15% NaI in acetone into test tubes P2 Label tubes for each primary alkyl halide P1->P2 R1 Add alkyl halide to corresponding tube P2->R1 R2 Start timer immediately R1->R2 R3 Shake to mix R2->R3 O1 Precipitate formed? R3->O1 O2 Record time O1->O2 Yes O3 No reaction after 5 min, place in 50°C water bath O1->O3 No A1 Compare reaction times O2->A1 O4 Continue observation O3->O4 O4->O1 A2 Rank relative reactivity (Shorter time = higher reactivity) A1->A2

Caption: Experimental workflow for comparing SN2 reactivity.

This guide underscores the profound impact of steric hindrance on the S(_N)2 reactivity of primary alkyl iodides. For professionals in drug development and chemical synthesis, a thorough understanding of these structural effects is crucial for designing efficient synthetic routes and predicting reaction outcomes.

References

A Comparative Guide to SN1 Reaction Rates: Neopentyl Iodide vs. Tert-Butyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the unimolecular nucleophilic substitution (SN1) reaction rates of neopentyl iodide and tert-butyl iodide. The information presented herein is supported by established principles of physical organic chemistry and available experimental data.

Executive Summary

Mechanistic Rationale for Reactivity Difference

The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate. The stability of this carbocation is the single most important factor governing the reaction rate.

  • Tert-Butyl Iodide: The departure of the iodide ion from tert-butyl iodide leads to the formation of a tertiary carbocation. This carbocation is stabilized by both the inductive effect and hyperconjugation from the three methyl groups, making its formation relatively facile.[1]

  • Neopentyl Iodide: The dissociation of the iodide from neopentyl iodide would result in a highly unstable primary carbocation.[2] This high-energy intermediate presents a significant activation barrier, rendering the direct SN1 reaction extremely slow. Although this primary carbocation can rearrange via a 1,2-methyl shift to a more stable tertiary carbocation, this rearrangement occurs after the rate-determining step and therefore does not influence the initial rate of ionization.[2] The steric bulk of the neopentyl group also severely hinders backside attack, making the competing SN2 pathway exceptionally slow as well.[2]

The following diagram illustrates the logical relationship between the substrate structure and its SN1 reactivity.

SN1_Reactivity TBI Tert-Butyl Iodide TBC Tertiary Carbocation (Stable) TBI->TBC Ionization (Fast) Products_T Products_T TBC->Products_T Nucleophilic Attack NPI Neopentyl Iodide NPC Primary Carbocation (Unstable) NPI->NPC Ionization (Very Slow) Rearranged_C Tertiary Carbocation (Rearranged) NPC->Rearranged_C 1,2-Methyl Shift (Fast) Products_N Products_N Rearranged_C->Products_N Nucleophilic Attack

Figure 1. Comparative SN1 pathways of tert-butyl and neopentyl iodide.

Quantitative Data Presentation

Direct experimental data comparing the SN1 solvolysis rates of neopentyl iodide and tert-butyl iodide under identical conditions is scarce due to the extremely low reactivity of neopentyl iodide. However, rate constants for the solvolysis of tert-butyl iodide in various solvents have been determined. The following table presents representative data for the solvolysis of tert-butyl iodide.

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)Reference
Tert-Butyl IodideEthanol (B145695)259.0 x 10⁻⁵[3][4]
Tert-Butyl IodideMethanol254.1 x 10⁻⁴[3][4]
Tert-Butyl Iodide80% Ethanol / 20% Water251.1 x 10⁻²[5]
Neopentyl IodideVarious-Not readily available due to extremely slow reaction rate and rearrangement[2]

Note: The rate of solvolysis of neopentyl iodide is generally considered too slow to be practically measured under typical SN1 conditions without significant heating, and the reaction proceeds with rearrangement.[2]

Experimental Protocols

The following is a detailed methodology for determining the rate of an SN1 solvolysis reaction, which could be applied to both tert-butyl iodide and, hypothetically, neopentyl iodide. This method relies on monitoring the production of hydriodic acid (HI) as a function of time.

Objective: To determine the first-order rate constant for the solvolysis of an alkyl iodide in an aqueous ethanol solution.

Materials:

  • Alkyl iodide (tert-butyl iodide or neopentyl iodide)

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator solution

  • Acetone (for initial dissolution of the alkyl iodide)

  • Constant temperature water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Experimental Workflow:

Solvolysis_Workflow start Start prep_solvent Prepare aqueous ethanol solvent system (e.g., 80% EtOH/20% H2O) start->prep_solvent prep_rxn_mixture Add solvent and indicator to a reaction flask and equilibrate in water bath prep_solvent->prep_rxn_mixture add_alkyl_halide Add a known concentration of alkyl iodide in acetone to initiate the reaction (t=0) prep_rxn_mixture->add_alkyl_halide titrate Titrate the liberated HI with standardized NaOH at regular time intervals add_alkyl_halide->titrate record_data Record volume of NaOH used versus time titrate->record_data Indicator color change plot_data Plot ln(V∞ - Vt) vs. time, where V∞ is the final titration volume record_data->plot_data calc_k Determine the rate constant (k) from the slope of the line (slope = -k) plot_data->calc_k end End calc_k->end

Figure 2. Experimental workflow for determining SN1 solvolysis rates.

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of the desired aqueous ethanol solvent (e.g., 80% ethanol by volume).

  • Reaction Setup: Place a known volume (e.g., 50 mL) of the aqueous ethanol solvent into a flask. Add a few drops of bromothymol blue indicator. Place the flask in a constant temperature water bath to equilibrate.

  • Initiation of Reaction: Prepare a stock solution of the alkyl iodide in a small amount of acetone. At time zero, inject a precise amount of the alkyl iodide solution into the reaction flask and mix thoroughly.

  • Titration: Immediately begin titrating the liberated hydriodic acid with the standardized NaOH solution. The endpoint is reached when the indicator changes from yellow (acidic) to blue (basic). Record the volume of NaOH added and the time.

  • Data Collection: Continue to add aliquots of NaOH as the HI is produced, recording the cumulative volume of titrant and the time at each endpoint. Continue until the reaction is complete (the solution remains blue for an extended period). The total volume of NaOH used is V∞.

  • Data Analysis: The concentration of the alkyl iodide at any time t is proportional to (V∞ - Vt), where Vt is the volume of NaOH added at time t. A plot of ln(V∞ - Vt) versus time should yield a straight line for a first-order reaction. The rate constant, k, is the negative of the slope of this line.[6]

Conclusion

References

Purity Assessment of 1-Iodo-2,2-dimethylpropane: A Comparative Guide to GC-MS and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 1-iodo-2,2-dimethylpropane (neopentyl iodide). Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in selecting the most appropriate analytical method for their needs.

Introduction

This compound is a crucial building block in organic synthesis. Its purity is paramount to ensure the desired reaction outcomes and the quality of downstream products in pharmaceutical and materials science research. This guide compares the widely used GC-MS technique with the increasingly adopted qNMR spectroscopy for accurate purity determination.

Comparison of Analytical Methods

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and provides structural information through mass fragmentation patterns. In contrast, qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified reference material without the need for identical standards of the analyte itself.

FeatureGC-MS AnalysisqNMR Analysis
Principle Chromatographic separation followed by mass-based detection and identification.Nuclear magnetic resonance signal intensity is directly proportional to the molar concentration of the nuclei.
Quantification Relative quantification based on peak area percentage. Requires response factor correction for accurate results.Absolute quantification against an internal or external standard of known purity.
Sample Prep Dilution in a volatile solvent.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.
Selectivity High, based on chromatographic retention time and mass fragmentation.High, based on unique chemical shifts of nuclei in the molecule.
Sensitivity High, often in the ppm to ppb range.Moderate, typically in the low mg range.
Analysis Time Typically 15-30 minutes per sample.Typically 5-15 minutes per sample for data acquisition.
Strengths Excellent for identifying and quantifying volatile impurities, even at trace levels.High precision and accuracy for the primary analyte; non-destructive.
Limitations Destructive technique; quantification can be less accurate without specific impurity standards.Less sensitive for trace impurities; requires a high-field NMR spectrometer.

Potential Impurities in this compound Synthesis

The synthesis of this compound from neopentyl alcohol can lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing a robust analytical method.

ImpurityChemical StructureOrigin
tert-Amyl iodide CH₃CH₂(CH₃)₂CIRearrangement of the neopentyl carbocation intermediate during synthesis.[1][2]
Neopentyl alcohol (CH₃)₃CCH₂OHUnreacted starting material.[3]
Isobutene (CH₃)₂C=CH₂Elimination side reaction.[4]
Triphenyl phosphite P(OC₆H₅)₃Reagent carryover from synthesis.[1]
Phenol C₆H₅OHByproduct from the reaction of triphenyl phosphite.[1]

Experimental Protocols

This protocol outlines a general method for the GC-MS analysis of this compound.

4.1.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Perform serial dilutions to obtain working solutions of appropriate concentrations for GC-MS analysis.

4.1.2. GC-MS Instrumentation and Conditions

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Split (100:1)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

4.1.3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The Kovats retention index for this compound is approximately 812 on a non-polar column.[5]

  • The mass spectrum should exhibit a molecular ion peak (M+) at m/z 198 and characteristic fragment ions.

  • Identify impurity peaks and tentatively identify them by comparing their mass spectra with a library (e.g., NIST).

  • Calculate the purity by determining the relative peak area percentage of the main component.

This protocol provides a method for determining the purity of this compound using qNMR with an internal standard.

4.2.1. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound into a clean NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and standard completely.

4.2.2. NMR Data Acquisition

ParameterValue
Spectrometer Bruker Avance III 400 MHz or equivalent
Nucleus ¹H
Pulse Program zg30
Solvent CDCl₃
Acquisition Time ≥ 3 s
Relaxation Delay (d1) 30 s (at least 5 times the longest T₁ of the signals of interest)
Number of Scans 16-64 (to achieve S/N > 250:1 for signals of interest)
Spectral Width -2 to 12 ppm

4.2.3. Data Processing and Purity Calculation

  • Apply a line broadening of 0.3 Hz.

  • Phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet of the nine methyl protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep Dissolve in Volatile Solvent start->prep dilute Serial Dilution prep->dilute injection Injection dilute->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram mass_spectra Obtain Mass Spectra chromatogram->mass_spectra identification Peak Identification mass_spectra->identification quantification Purity Calculation (Peak Area %) identification->quantification end End quantification->end Report Purity

Caption: Workflow for GC-MS Purity Assessment.

Purity_Comparison cluster_sample Sample: this compound cluster_gcms GC-MS Method cluster_qnmr qNMR Method cluster_comparison Key Comparison Points sample Analyte gcms_prep Dilution sample->gcms_prep qnmr_prep Weighing with Internal Standard sample->qnmr_prep gcms_analysis Separation & Detection gcms_prep->gcms_analysis gcms_result Relative Purity (%) gcms_analysis->gcms_result comp_points Quantification: Relative vs. Absolute Sensitivity: High vs. Moderate Sample Prep: Simple vs. Precise Destructive: Yes vs. No qnmr_analysis NMR Acquisition qnmr_prep->qnmr_analysis qnmr_result Absolute Purity (%) qnmr_analysis->qnmr_result

Caption: GC-MS vs. qNMR for Purity Assessment.

Conclusion

Both GC-MS and qNMR are valuable techniques for assessing the purity of this compound. GC-MS is highly effective for identifying and quantifying volatile impurities, making it an excellent choice for in-depth impurity profiling. qNMR, on the other hand, provides highly accurate and precise absolute purity values for the main component and is non-destructive, making it ideal for the certification of reference materials and for routine quality control where high accuracy is paramount. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the desired level of accuracy for the purity determination.

References

FT-IR spectroscopy of 1-Iodo-2,2-dimethylpropane functional groups

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the FT-IR spectroscopy of 1-iodo-2,2-dimethylpropane, offering a comparative analysis with related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, providing key spectral data, experimental protocols, and visual aids to facilitate understanding.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. A comparison with its parent alkane, neopentane (B1206597), and a structural isomer, tert-butyl iodide, provides valuable insights into the influence of the iodine substituent on the molecule's vibrational modes.

The table below summarizes the key FT-IR absorption peaks for this compound and its comparative compounds.

CompoundFunctional GroupVibrational ModeWavenumber (cm⁻¹)
This compound Neopentyl GroupC-H Stretch~2960-2870
C-H Bend (CH₃)~1470, ~1370
C-C Skel. (tert-butyl)~1250
Methylene (B1212753) GroupCH₂-I Wag~1200-1150
Carbon-Iodine BondC-I Stretch~600-500
Neopentane Neopentyl GroupC-H Stretch2975-2845[1]
C-H Bend (CH₃)1470-1370[1]
tert-Butyl Iodide tert-Butyl GroupC-H Stretch2975-2845[2]
C-H Bend (CH₃)1470-1365[2]
C-C Skel. (tert-butyl)1255-1200[2]
Carbon-Iodine BondC-I Stretch600-500[2]

Key Spectral Interpretations

The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • C-H Stretching Vibrations: In the region of 2960-2870 cm⁻¹, strong absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the neopentyl moiety. This is consistent with the spectral data for neopentane and tert-butyl iodide.[1][2]

  • C-H Bending Vibrations: Characteristic bending vibrations for the methyl groups are expected around 1470 cm⁻¹ and 1370 cm⁻¹. The peak around 1370 cm⁻¹ is often split into a doublet, characteristic of a gem-dimethyl group.

  • C-C Skeletal Vibrations: The vibrations of the carbon skeleton of the tert-butyl group are expected to appear around 1250 cm⁻¹.[2]

  • CH₂-I Wagging Vibration: A key feature for primary iodoalkanes is the methylene wagging vibration, which is anticipated in the 1200-1150 cm⁻¹ region.

  • C-I Stretching Vibration: The stretching vibration of the carbon-iodine bond is found in the far-infrared region, typically between 600 and 500 cm⁻¹.[2][3] This absorption is often weak and may be difficult to observe with standard FT-IR instruments.

Experimental Protocols

Acquiring a high-quality FT-IR spectrum of liquid this compound can be achieved using the following standard methods:

Method 1: Neat Liquid Transmission using a Liquid Cell

This is a traditional method for obtaining the FT-IR spectrum of a pure liquid sample.

  • Cell Preparation: Select a demountable or sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr). Ensure the cell is clean and dry.

  • Sample Loading: Using a syringe, carefully introduce a few drops of this compound into the cell's filling port to create a thin film between the windows.

  • Cell Sealing: Securely seal the cell to prevent leakage and evaporation of the sample.

  • Background Spectrum: Acquire a background spectrum of the empty instrument to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Place the loaded liquid cell in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the cell with a suitable solvent (e.g., dry acetone (B3395972) or isopropanol) and store it in a desiccator.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern and convenient technique that requires minimal sample preparation.

  • Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. This can be done by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Sample Spectrum: Acquire the FT-IR spectrum. The instrument's software will perform the background correction.

  • Cleaning: After the measurement, clean the ATR crystal by wiping away the sample with a soft cloth and a suitable solvent.

Visualizing Molecular Vibrations and Experimental Workflow

To further clarify the relationship between the molecular structure and its spectral features, as well as the experimental process, the following diagrams are provided.

FT-IR Signaling Pathway of this compound cluster_molecule This compound cluster_spectrum FT-IR Spectrum C-H_stretch C-H Stretch (~2960-2870 cm⁻¹) Spectrum Detected Peaks C-H_stretch->Spectrum C-H_bend C-H Bend (~1470, ~1370 cm⁻¹) C-H_bend->Spectrum C-C_skeletal C-C Skeletal (~1250 cm⁻¹) C-C_skeletal->Spectrum CH2-I_wag CH₂-I Wag (~1200-1150 cm⁻¹) CH2-I_wag->Spectrum C-I_stretch C-I Stretch (~600-500 cm⁻¹) C-I_stretch->Spectrum

Caption: Molecular vibrations of this compound and their corresponding FT-IR spectral regions.

Experimental Workflow for Liquid Sample FT-IR Analysis Start Start Prep Prepare Sample & Instrument Start->Prep Background Acquire Background Spectrum Prep->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Process Process Data Sample_Spec->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Caption: General workflow for obtaining an FT-IR spectrum of a liquid sample.

References

The Surprising Efficacy of Neopentyl Iodide as a Leaving Group in Sterically Hindered Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a leaving group is a cornerstone of synthetic strategy, profoundly influencing reaction kinetics, product yields, and mechanistic pathways. This guide presents a detailed comparative analysis of neopentyl iodide and neopentyl tosylate, two substrates notorious for their steric hindrance, and reveals an unexpected trend in their reactivity.

While tosylate is generally considered a superior leaving group to iodide, experimental evidence in sterically encumbered neopentyl systems challenges this convention. The extreme steric hindrance imposed by the t-butyl group adjacent to the reaction center dramatically slows bimolecular nucleophilic substitution (SN2) reactions for both substrates.[1][2] However, studies have shown that in certain SN2 reactions on neopentyl-like structures, iodide is surprisingly more reactive than tosylate.[3][4][5][6]

In unimolecular (SN1) pathways, both neopentyl iodide and tosylate are prone to rearrangement.[3][7] The nascent primary carbocation is highly unstable and rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, leading predominantly to rearranged substitution and elimination products.[3]

Quantitative Comparison of Reactivity

The following table summarizes the kinetic data from a comparative study of 1,1,1-tris(X-methyl)ethane derivatives with sodium azide (B81097) in deuterated DMSO at 100°C. This neopentyl-like system provides a direct comparison of the leaving group efficacy under SN2 conditions.

Leaving Group (X)SubstrateRate Constant (x 10-5 mol-1 dm3 s-1)Relative Rate
Iodide1,1,1-tris(iodomethyl)ethaneData not explicitly provided, but stated to be more reactive than tosylate.> 1
Tosylate1,1,1-tris(p-toluenesulfonyloxymethyl)ethane1.211

Data sourced from a study on 1,1,1-tris(X-methyl)ethane derivatives, which serve as a model for neopentyl systems.[4][5][6][8] The unusual reactivity order (I > OTs) is attributed to factors such as the polarizability of the leaving group and its interaction with the nucleophile in the transition state, which can outweigh the effect of the leaving group's conjugate acid pKa in sterically congested environments.[3]

Reaction Pathways and Mechanistic Insights

The choice between neopentyl iodide and neopentyl tosylate is critically dependent on the desired reaction pathway. The severe steric hindrance at the α-carbon disfavors the direct backside attack required for an SN2 reaction, leading to extremely slow reaction rates.[1][3] For reactions that can proceed through a carbocation intermediate (SN1/E1), rearrangement is a dominant feature for both substrates.

G cluster_SN2 SN2 Pathway (Strong Nucleophile) cluster_SN1_E1 SN1/E1 Pathway (Solvolysis) A1 Neopentyl-X (X = I, OTs) B1 Hindered Transition State A1->B1 Backside Attack C1 Unrearranged Substitution Product B1->C1 Very Slow Formation A2 Neopentyl-X (X = I, OTs) B2 Primary Carbocation (Unstable) A2->B2 Loss of Leaving Group C2 Tertiary Carbocation (Stable) B2->C2 1,2-Methyl Shift D2 Rearranged Substitution Product C2->D2 Nucleophilic Attack E2 Elimination Products (Alkenes) C2->E2 Deprotonation

Reaction pathways for neopentyl systems.

Experimental Protocols

Synthesis of Neopentyl Tosylate from Neopentyl Alcohol

This procedure outlines the general synthesis of neopentyl tosylate from neopentyl alcohol using p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3]

Materials:

Procedure:

  • Dissolve neopentyl alcohol (1 equivalent) in dry DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction has not proceeded to completion, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude neopentyl tosylate.

  • Purify the product by recrystallization or column chromatography.

Synthesis of Neopentyl Iodide from Neopentyl Alcohol

This procedure describes the conversion of neopentyl alcohol to neopentyl iodide using triphenylphosphite and methyl iodide.[9][10]

Materials:

  • Neopentyl alcohol

  • Triphenylphosphite

  • Methyl iodide

  • 1 N Sodium hydroxide (B78521) solution

  • Calcium chloride

Procedure:

  • In a two-necked, round-bottomed flask fitted with a reflux condenser, combine triphenyl phosphite (B83602) (0.439 mole), neopentyl alcohol (0.400 mole), and methyl iodide (0.60 mole).

  • Heat the mixture under gentle reflux. The reaction is complete when the temperature of the refluxing liquid rises to approximately 130°C.

  • Distill the reaction mixture under reduced pressure.

  • Collect the fraction boiling below 65°C (50 mm Hg).

  • Wash the collected fraction with water, followed by cold 1 N sodium hydroxide until the washings are free of phenol.

  • Wash the product again with water.

  • Dry the product over calcium chloride and redistill to obtain pure neopentyl iodide.

Comparative Kinetic Analysis Workflow

To experimentally determine and compare the reactivity of neopentyl iodide and neopentyl tosylate, a kinetic study can be performed by monitoring the reaction progress over time.

G A Prepare Solutions (Neopentyl-I, Neopentyl-OTs, Nucleophile) B Thermostated Reaction A->B C Aliquoting at Intervals B->C D Reaction Quenching C->D E Analysis (e.g., NMR, GC, HPLC) D->E F Data Plotting (Concentration vs. Time) E->F G Rate Constant Determination F->G

Generalized workflow for kinetic comparison.

Conclusion

For synthetic applications involving the sterically hindered neopentyl system, the choice between iodide and tosylate as a leaving group is not straightforward and depends on the desired reaction outcome. While both substrates exhibit slow reactivity in SN2 reactions and a propensity for rearrangement in SN1 reactions, experimental data indicates that neopentyl iodide can be the more reactive substrate under certain SN2 conditions. This counterintuitive finding underscores the importance of considering the specific steric and electronic environment of the substrate when selecting a leaving group for challenging synthetic transformations. Researchers should carefully evaluate the desired reaction pathway and consider the potential for rearrangement when designing syntheses with neopentyl-containing molecules.

References

Navigating the Steric Maze: A Comparative Guide to Nucleophilic Substitution on Neopentyl Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of nucleophilic substitution reactions is paramount for molecular design and synthesis. This guide provides an objective comparison of the kinetic performance of neopentyl substrates in these reactions, juxtaposed with less sterically hindered alternatives. Supported by experimental data, this analysis delves into the profound impact of steric hindrance on reaction rates and mechanisms.

The neopentyl group, with its bulky tert-butyl moiety adjacent to the reaction center, presents a unique challenge for nucleophilic attack. This steric impediment dramatically slows the rate of bimolecular nucleophilic substitution (Sₙ2), a cornerstone of organic synthesis. Concurrently, the primary nature of the substrate destabilizes the formation of a carbocation, rendering the unimolecular (Sₙ1) pathway kinetically unfavorable without rearrangement. This guide will illuminate these kinetic hurdles through a detailed comparison with archetypal primary alkyl substrates.

Unveiling the Kinetic Disparity: Neopentyl vs. Unhindered Substrates

The steric bulk of the neopentyl group serves as a formidable barrier to the backside attack required for an Sₙ2 reaction. This is starkly reflected in the reaction rate constants when compared to less hindered primary alkyl halides.

SubstrateLeaving GroupNucleophileSolventRelative RateRate Constant (k)Citation(s)
Ethyl BromideBrNaOEtEthanol6-[1]
Neopentyl Bromide Br NaOEt Ethanol 0.00002 - [1]
Methyl BromideBrBr⁻Methanol~3,000,000 - 8,300,000-[2][3]
Neopentyl Bromide Br Br⁻ Methanol 1 - [2][3]
R-CH₂Br (Primary)BrCl⁻DMF~100,000-[4]
Neopentyl Bromide Br Cl⁻ DMF 1 - [4]

The data unequivocally demonstrates the dramatically suppressed reactivity of neopentyl bromide in Sₙ2 reactions. Compared to ethyl bromide, a simple primary halide, the rate plummets by a factor of 300,000.[1] Even more striking is the comparison with methyl bromide, where the rate difference is estimated to be in the millions.[2][3] Under Sₙ2 conditions, neopentyl bromide reacts approximately 100,000 times slower than other primary alkyl bromides.[4]

The Sₙ1 Pathway: A Route Marked by Rearrangement

While the Sₙ2 pathway is severely hindered, the Sₙ1 mechanism, involving the formation of a carbocation intermediate, is also not straightforward. The initial formation of a primary neopentyl carbocation is energetically unfavorable. However, under solvolytic conditions that favor an Sₙ1 pathway, a concerted process involving a 1,2-methyl shift can occur as the leaving group departs. This rearrangement leads to the formation of a more stable tertiary carbocation, which then reacts with the nucleophile.

SN1_Rearrangement cluster_start Neopentyl Substrate cluster_transition Transition State cluster_intermediate Rearranged Carbocation cluster_product Product Neopentyl-LG C(CH₃)₃CH₂-LG TS [C(CH₃)₂CH₂---LG]⁺  | CH₃ (migrating) Neopentyl-LG->TS Ionization & 1,2-Methyl Shift Tertiary_Carbocation (CH₃)₂C⁺-CH₂CH₃ TS->Tertiary_Carbocation Product (CH₃)₂C(Nu)-CH₂CH₃ Tertiary_Carbocation->Product + Nu⁻

Sₙ1 pathway for a neopentyl substrate with rearrangement.

Experimental Protocols

General Procedure for Kinetic Analysis of Sₙ2 Reactions

This protocol outlines a general method for determining the rate of an Sₙ2 reaction, which can be adapted for neopentyl and other alkyl halide substrates.

Materials:

  • Alkyl halide (e.g., neopentyl bromide, ethyl bromide)

  • Nucleophile (e.g., sodium iodide, sodium ethoxide)

  • Anhydrous solvent (e.g., acetone, ethanol, DMSO)

  • Thermostated reaction vessel

  • Analytical instrument for monitoring reaction progress (e.g., gas chromatograph, HPLC, NMR spectrometer, or conductivity meter)

Procedure:

  • Prepare a standard solution of the alkyl halide and the nucleophile in the chosen anhydrous solvent at a known concentration.

  • Equilibrate the reaction vessel to the desired temperature.

  • Initiate the reaction by mixing the reactant solutions in the thermostated vessel.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the concentration of the remaining alkyl halide or the formed product in each aliquot using a pre-calibrated analytical method.

  • Plot the concentration of the reactant or product as a function of time.

  • Determine the initial rate of the reaction from the slope of the concentration versus time plot at t=0. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

Synthesis of Neopentyl Halides

Due to the propensity for rearrangement, the synthesis of neopentyl halides from neopentyl alcohol using hydrohalic acids or phosphorus halides is often problematic. A more reliable method involves the free-radical halogenation of neopentane (B1206597).

Example: Synthesis of Neopentyl Chloride Free-radical chlorination of neopentane using chlorine gas in the presence of UV light yields neopentyl chloride as the major product, as free radical intermediates are less prone to rearrangement than carbocations.

Visualizing the Reaction Pathways

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(R)---LG]⁻ Nu->TS Substrate R-CH₂-LG Substrate->TS Product Nu-CH₂-R TS->Product LG LG⁻ TS->LG

Generalized Sₙ2 reaction mechanism.

Experimental_Workflow A Prepare Reactant Solutions (Alkyl Halide & Nucleophile) B Equilibrate at Desired Temperature A->B C Initiate Reaction B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze Sample Composition (GC, HPLC, NMR, etc.) E->F G Plot Concentration vs. Time F->G H Determine Rate Constant G->H

General experimental workflow for kinetic studies.

References

Safety Operating Guide

Proper Disposal of 1-Iodo-2,2-dimethylpropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 1-Iodo-2,2-dimethylpropane (Neopentyl Iodide) is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a step-by-step operational plan for its disposal, tailored for researchers, scientists, and drug development professionals.

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is mandatory to mitigate potential hazards.

Hazard Profile and Safety Data

A summary of the key hazard information for this compound is provided in the table below. This data is essential for a comprehensive understanding of the risks associated with its handling and disposal.

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor[1][3]
Skin IrritationH315Causes skin irritation[1][4]
Eye IrritationH319Causes serious eye irritation[1][4]
Respiratory IrritationH335May cause respiratory irritation[1][4]
Aquatic HazardH400Very toxic to aquatic life

Experimental Protocol: Spill Management and Disposal

In the event of a spill or for the disposal of waste this compound, the following step-by-step protocol must be followed.

1. Immediate Spill Response:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.[2]

  • Remove all sources of ignition, as the substance is flammable.[2][5]

  • Don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[2][3]

2. Containment and Absorption:

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][5]

  • Do not use combustible materials like sawdust for absorption.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[6]

3. Waste Disposal Procedure:

  • All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

  • Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as oxidizing agents.[2][5]

  • Arrange for the disposal of the hazardous waste through a licensed disposal company.[5] Incineration is a suitable disposal method.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5] Do not dispose of this chemical into the environment.[6]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide provides a clear, step-by-step representation of the disposal process, from initial handling to final disposal.

cluster_prep Preparation & Handling cluster_spill Spill or Waste Generation cluster_containment Containment & Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe spill Spill Occurs or Waste is Generated ppe->spill ventilate Ensure Adequate Ventilation & Remove Ignition Sources spill->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Waste into Hazardous Waste Container contain->collect store Store Waste in a Safe, Ventilated Area collect->store contact Contact Licensed Disposal Company store->contact dispose Dispose via Incineration or Approved Method contact->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1-Iodo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-Iodo-2,2-dimethylpropane (Neopentyl Iodide), ensuring the well-being of laboratory personnel and adherence to safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Appropriate PPE is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Primary: Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves with a thickness of at least 8 mils and to change them immediately upon any sign of contamination or degradation. Double gloving is recommended for extended operations.
Eye and Face Protection Chemical safety goggles are required at all times. A face shield should be worn over the goggles when there is a risk of splashing.
Respiratory Protection When handling outside of a certified chemical fume hood or in poorly ventilated areas, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is necessary.[1] For emergencies or situations with unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[2]
Protective Clothing A flame-resistant laboratory coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are required.

Handling and Storage

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_seal Seal Container Immediately After Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_storage Store in a Cool, Dry, Well-Ventilated Area cleanup_waste->cleanup_storage

Figure 1. Step-by-step workflow for the safe handling of this compound.

Storage Requirements:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Keep away from heat, sparks, open flames, and other sources of ignition.[2]

  • Protect from light, as the compound may discolor upon exposure.[2]

  • Incompatible with strong oxidizing agents.[2]

Spill Management

Immediate and appropriate response to a spill is crucial to prevent injury and further contamination.

Spill Cleanup Protocol:

StepAction
1. Evacuation & Alert Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
2. Ventilation Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
3. PPE Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
4. Containment For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][4][5]
5. Absorption Gently cover the spill with the absorbent material, starting from the outside and working inwards to minimize splashing.
6. Collection Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[3][6]
7. Decontamination Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
8. Waste Disposal Dispose of the sealed container and any contaminated PPE as hazardous chemical waste in accordance with institutional and local regulations.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow:

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal collect_liquid Collect Liquid Waste in a Labeled, Compatible Container collect_solid Collect Contaminated Solids (e.g., gloves, absorbent) in a Labeled Bag collect_liquid->collect_solid storage_seal Securely Seal All Waste Containers collect_solid->storage_seal Proceed to Storage storage_area Store in a Designated Hazardous Waste Accumulation Area storage_seal->storage_area disposal_request Request Waste Pickup from Environmental Health & Safety storage_area->disposal_request Proceed to Disposal disposal_documentation Complete All Necessary Waste Disposal Documentation disposal_request->disposal_documentation

Figure 2. A systematic approach to the disposal of waste contaminated with this compound.

Key Disposal Considerations:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Halogenated organic waste should typically be collected separately.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the associated hazards (e.g., "Flammable," "Irritant").

  • Container Integrity: Ensure waste containers are in good condition and are compatible with the chemical.

  • Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Never dispose of this compound down the drain or in regular trash.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-2,2-dimethylpropane
Reactant of Route 2
1-Iodo-2,2-dimethylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.